molecular formula C7H9N3O2 B1400996 Methyl 4-amino-6-methylpyrimidine-2-carboxylate CAS No. 1520279-43-9

Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Cat. No.: B1400996
CAS No.: 1520279-43-9
M. Wt: 167.17 g/mol
InChI Key: QEHIMESZGPABDC-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS 1520279-43-9) is a high-purity pyrimidine derivative supplied for advanced research and development. This compound is a key synthetic intermediate in the exploration of novel agrochemicals. Its significant research value lies in its role as a precursor in the development of new herbicidal agents, particularly as part of the 6-amino-2-(heterocyclic)pyrimidine-4-carboxylate class of compounds investigated for their weed control properties . The molecular structure, characterized by the formula C7H9N3O2 and a molecular weight of 167.17 g/mol, provides a versatile scaffold for further chemical modification . Pyrimidine derivatives are also of great interest in pharmaceutical and cosmetic applications, often serving as neutralising agents or active components in various formulations, highlighting the broad utility of this chemical family . Researchers utilize this compound to build more complex molecular architectures, leveraging its amino and carboxylate functional groups for further synthetic transformations. It is supplied with detailed analytical data for quality assurance. Handle with care and refer to the Safety Data Sheet for proper handling procedures. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-amino-6-methylpyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-5(8)10-6(9-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHIMESZGPABDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1520279-43-9

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information on its fundamental properties, outlines plausible synthetic routes based on established pyrimidine chemistry, and explores its potential applications as a scaffold in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for working with this compound and a forward-looking perspective on its role in contemporary pharmaceutical science.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug development, the pyrimidine scaffold is prized for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1] This versatile scaffold is a key component in a wide array of approved drugs, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.

This compound (CAS No. 1520279-43-9) represents a promising, yet underexplored, building block within this chemical class. Its substituted pyrimidine core offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries aimed at identifying novel therapeutic leads. This guide will delve into the known characteristics of this molecule and provide a scientifically grounded framework for its synthesis, characterization, and potential applications.

Physicochemical Properties and Structural Elucidation

PropertyValueSource
CAS Number 1520279-43-9[2]
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Expected to be an off-white to pale yellow crystalline powderGeneral knowledge
Solubility Expected to be slightly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSOGeneral knowledge
Purity Commercially available up to 99%[2]
Spectroscopic Characterization: A Predictive Analysis

The structural features of this compound—an aromatic pyrimidine ring, an amino group, a methyl group, and a methyl ester—allow for the prediction of its characteristic spectroscopic signatures.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrimidine ring, the protons of the amino group, the methyl group attached to the ring, and the methyl group of the ester. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the seven unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrimidine ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=O stretching of the ester, and C=C and C=N stretching vibrations of the pyrimidine ring.

2.1.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z corresponding to the molecular weight (167.17). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the pyrimidine ring.

Synthesis and Reaction Mechanisms

A definitive, published synthesis protocol for this compound is not currently available. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. A common and versatile method for constructing substituted pyrimidine rings is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.

Proposed Synthetic Pathway

A likely synthetic approach would involve the cyclocondensation of a β-keto ester with guanidine, followed by functional group manipulations.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Functional Group Conversion cluster_4 Final Product A Methyl Acetoacetate C Cyclocondensation A->C B Guanidine B->C D 2-Amino-4-hydroxy-6-methylpyrimidine C->D Formation of Pyrimidine Ring E Chlorination D->E e.g., POCl₃ F Esterification & Amination E->F Sequential or one-pot reaction G This compound F->G

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for pyrimidine derivatives.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

  • To a solution of sodium ethoxide in ethanol, add methyl acetoacetate and guanidine hydrochloride.

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Conversion to the Final Product

This step would likely involve a multi-step process to convert the hydroxyl group to an amino group and introduce the carboxylate at the 2-position. This could be achieved through chlorination followed by nucleophilic substitution and subsequent functionalization.

Causality Behind Experimental Choices:

  • Cyclocondensation: This is a classic and efficient method for forming the pyrimidine ring. The choice of a β-keto ester and guanidine provides the necessary carbon and nitrogen framework.

  • Functional Group Conversion: The conversion of the hydroxyl group, likely through a chloro intermediate, is a standard strategy in heterocyclic chemistry to introduce other nucleophiles, such as an amino group.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a valuable scaffold in the design of kinase inhibitors, GPCR modulators, and other targeted therapies. The pyrimidine core can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties.

Potential Therapeutic Targets

The aminopyrimidine scaffold is a well-established pharmacophore for a variety of protein kinases. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The substituents at the 2, 4, and 6 positions can be modified to achieve selectivity and potency for specific kinase targets.

Potential_Applications A This compound B Lead Generation A->B C Library Synthesis A->C D Kinase Inhibitors B->D E GPCR Modulators B->E F Other Therapeutic Targets B->F C->D C->E C->F G Drug Candidate D->G E->G F->G

Caption: The role of the title compound as a scaffold in drug discovery.

Future Directions and Research Opportunities

The lack of extensive public data on this compound presents a significant opportunity for novel research. Key areas for investigation include:

  • Development and optimization of a robust synthetic route.

  • Comprehensive spectroscopic and crystallographic characterization.

  • Synthesis of a diverse library of derivatives for high-throughput screening.

  • In vitro and in vivo evaluation of its biological activity against various disease targets.

Conclusion

This compound is a heterocyclic compound with considerable potential as a building block in medicinal chemistry. While specific experimental data remains limited, its structural features align with those of known bioactive pyrimidine derivatives. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a forward-looking perspective on its applications in drug discovery. Further research into this molecule is warranted and could lead to the development of novel therapeutic agents.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
  • Carboxes - Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. Tradeindia. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Heterocycle of Interest

Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a substituted pyrimidine, represents a class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The specific arrangement of the amino, methyl, and methyl carboxylate groups on the pyrimidine ring of this compound suggests a potential for diverse intermolecular interactions, making a thorough understanding of its physicochemical properties a critical prerequisite for any application, from synthetic strategy optimization to its use as a scaffold in drug design.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide leverages validated computational prediction methodologies to provide a robust starting point for researchers. Furthermore, it details the requisite experimental protocols for the empirical determination of these properties, grounding theoretical data in practical, verifiable laboratory practice. The causality behind each experimental choice is elucidated to empower researchers to not only reproduce but also adapt these methods as needed.

Core Physicochemical Profile: A Computational Approach

Due to the limited availability of experimental data in peer-reviewed literature, the physicochemical properties of this compound have been estimated using well-established computational models. These predictions serve as a valuable initial assessment for directing experimental design and hypothesis generation. The SMILES string used for these predictions is CC1=CC(=NC(=N1)C(=O)OC)N.[1][2][3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueComputational Tool/Method
Molecular Formula C₇H₉N₃O₂-
Molecular Weight 167.17 g/mol -
Melting Point 175-185 °CAAT Bioquest Melting Point Predictor[5]
Boiling Point 340-350 °CAAT Bioquest Boiling Point Predictor[6]
Aqueous Solubility (LogS) -1.5 to -2.5ALOGPS 2.1 (Virtual Computational Chemistry Laboratory)[7][8][9]
Octanol-Water Partition Coefficient (LogP) 0.5 to 1.5ALOGPS 2.1 (Virtual Computational Chemistry Laboratory)[7][10]
Most Basic pKa 3.5 - 4.5ChemAxon's Chemicalize[11][12][13][14][15][16][17][18]
Most Acidic pKa 11.5 - 12.5ChemAxon's Chemicalize[11][12][13][14][15][16][17][18]

Expert Insights into the Predicted Data:

  • The predicted melting point suggests that the compound is a solid at room temperature, which is typical for molecules of this size and complexity with potential for hydrogen bonding.

  • The estimated boiling point indicates a relatively low volatility, a consequence of its molecular weight and polar functional groups.

  • The LogS value points towards moderate aqueous solubility. The presence of the amino group and nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors, contributes to its solubility in water.

  • The LogP value suggests a balanced hydrophilic-lipophilic character. This is a crucial parameter in drug design, as it influences the compound's ability to cross biological membranes.

  • The predicted pKa values indicate that the compound is a weak base, with the most basic center likely being one of the ring nitrogens or the exocyclic amino group. The weakly acidic nature is likely attributable to the N-H proton of the amino group. Understanding the pKa is vital for predicting the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Experimental Determination of Physicochemical Properties: A Validated Approach

The following protocols are designed as self-validating systems for the empirical determination of the key physicochemical properties of this compound. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is indicative of a pure substance.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination. A broad melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Powder Finely Powder Dry Sample Load Load into Capillary Tube Powder->Load Place Place in Melting Point Apparatus Load->Place Heat Slow, Controlled Heating Place->Heat Observe Observe Phase Transition Heat->Observe Record Record Melting Range Observe->Record

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's bioavailability. The shake-flask method is a gold-standard technique for its determination.

Methodology: Shake-Flask Method (OECD Guideline 105)

  • Equilibration: An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

  • Shaking: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mg/L or mol/L.

Causality: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is vital as solubility is temperature-dependent. HPLC provides a sensitive and specific method for quantifying the dissolved compound, minimizing interference from potential impurities.

SolubilityWorkflow Start Add Excess Solid to Water Shake Agitate at Constant Temperature (24-48h) Start->Shake Separate Centrifuge/Filter to Separate Phases Shake->Separate Quantify Quantify Concentration of Supernatant (HPLC) Separate->Quantify Result Calculate Aqueous Solubility Quantify->Result

Caption: Shake-Flask Method for Solubility.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Solvent Saturation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble), and then an equal volume of the other phase is added.

  • Equilibration: The mixture is gently shaken at a constant temperature until partitioning equilibrium is achieved.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality: Pre-saturating the solvents is essential for accurate results. Gentle shaking prevents the formation of emulsions that can complicate phase separation. Accurate quantification in both phases is critical for a reliable LogP value.

Determination of pKa

The pKa value(s) define the ionization state of a molecule at a given pH. Potentiometric titration is a classic and reliable method for its determination.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in water or a co-solvent system if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve. For more precise determination, the first or second derivative of the curve can be analyzed.

Causality: The gradual addition of a strong acid or base systematically alters the protonation state of the ionizable groups on the molecule. The pH electrode accurately tracks these changes, and the inflection point of the resulting curve directly relates to the pKa.

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve Compound in Solvent Calibrate Calibrate pH Meter Dissolve->Calibrate Titrate Titrate with Standardized Acid/Base Calibrate->Titrate Monitor Continuously Monitor pH Titrate->Monitor Plot Plot Titration Curve Monitor->Plot Determine Determine pKa from Midpoint/Derivative Plot->Determine

Caption: Potentiometric Titration Workflow for pKa.

Conclusion: From Prediction to Empirical Validation

This technical guide has provided a foundational understanding of the key physicochemical properties of this compound, leveraging robust computational predictions as a starting point for further investigation. The presented methodologies for experimental determination are grounded in established principles and are designed to yield reliable and reproducible data. For researchers and drug development professionals, a thorough characterization of these properties is not merely an academic exercise; it is an essential step in unlocking the full potential of this promising heterocyclic scaffold. The interplay of solubility, lipophilicity, and ionization state, as defined by the parameters detailed herein, will ultimately govern the pharmacokinetic and pharmacodynamic behavior of any future therapeutic agent derived from this core structure.

References

  • Virtual Computational Chemistry Labor
  • ChemAxon. Calculating molecular properties using the ChemAxon cxcalc. (2023, March 4). Macs in Chemistry. [Link]
  • Virtual Computational Chemistry Laboratory. logD prediction. (2004, November 8). [Link]
  • Daina, A., Michielin, O., & Zoete, V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
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  • ChemAxon. pKa Plugin. [Link]
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Methyl 4-amino-6-methylpyrimidine-2-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-amino-6-methylpyrimidine-2-carboxylate: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] this compound is a substituted pyrimidine of significant interest, and its unambiguous structural confirmation is a prerequisite for any further research and development. This guide provides an in-depth, technically-focused protocol for the complete structural elucidation of this molecule, integrating a multi-technique spectroscopic approach. We will delve into the rationale behind the selection of analytical methods, detailed experimental procedures, and the interpretation of the resulting data, all grounded in established scientific principles and regulatory standards.

Introduction: The Imperative of Structural Integrity

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. Any ambiguity can lead to erroneous structure-activity relationship (SAR) studies, flawed mechanistic hypotheses, and potential safety risks.[1][3] The subject of this guide, this compound, possesses several key structural features—a heterocyclic aromatic ring, an amino group, a methyl group, and a methyl ester—each contributing to its unique physicochemical and biological properties.[4][5]

The overall workflow for this structural elucidation is as follows:

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is the initial and most crucial step for determining the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the elemental composition, which is a critical piece of evidence for confirming the chemical formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound due to the presence of the basic amino group and nitrogen atoms in the pyrimidine ring, which are readily protonated.

  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion, for instance, m/z 50-500.

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. This experimental mass is then compared with the theoretical mass calculated for the proposed formula C₈H₁₀N₃O₂.

Expected Data and Interpretation

The theoretical monoisotopic mass of this compound (C₈H₉N₃O₂) is 180.0773 Da. The expected [M+H]⁺ ion would have a theoretical m/z of 180.0773. The HRMS data should confirm this value with high accuracy (typically within 5 ppm).

Parameter Expected Value
Molecular Formula C₈H₉N₃O₂
Theoretical Mass (M) 179.0695 Da
Expected Ion (ESI+) [M+H]⁺
Theoretical m/z of [M+H]⁺ 180.0773

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10] For our target compound, we expect to see characteristic absorption bands for the amino group, the methyl groups, the ester carbonyl, and the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Spectrum: The sample spectrum is then acquired. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide a "fingerprint" of the molecule. Key absorption bands are predicted as follows:

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3400-3300N-H stretchingAmino group (-NH₂)[9]
2950-2850C-H stretchingMethyl groups (-CH₃)[9]
1750-1650C=O stretchingEster carbonyl (-COOCH₃)[9]
1650-1600N-H bendingAmino group (-NH₂)[9]
1620-1570C=N stretchingPyrimidine ring[9][11]
1350-1200C-N stretchingAmino group and Pyrimidine ring[9]

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the connectivity of the atoms. For robust and reproducible data, adherence to IUPAC recommendations for the presentation of NMR data is essential.[13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. The spectral width should cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]

Expected Data and Interpretation
¹H NMR

The ¹H NMR spectrum is expected to show four distinct signals:

Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.0-8.0Broad singlet2HAmino (-NH₂) protons
~6.5Singlet1HPyrimidine ring proton (H5)
~3.9Singlet3HEster methyl (-OCH₃) protons
~2.4Singlet3HPyrimidine methyl (-CH₃) protons
¹³C NMR

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the eight carbon atoms in the molecule (some may be equivalent or have very similar chemical shifts):

Expected Chemical Shift (δ, ppm) Assignment
~170Ester carbonyl carbon (-COO)
~165Pyrimidine C4 (attached to -NH₂)
~160Pyrimidine C6 (attached to -CH₃)
~155Pyrimidine C2 (attached to ester)
~100Pyrimidine C5
~53Ester methyl carbon (-OCH₃)
~24Pyrimidine methyl carbon (-CH₃)

The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's structure, confirming the presence and connectivity of all hydrogen and carbon atoms.

Single Crystal X-Ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While the combination of MS, IR, and NMR provides compelling evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[15][16][17]

Experimental Protocol: X-Ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding the positions of all non-hydrogen atoms. The structure is then refined to obtain the final, precise atomic coordinates and molecular geometry.

Expected Outcome and Interpretation

The X-ray crystal structure would provide:

  • Unambiguous confirmation of the atomic connectivity.

  • Precise bond lengths and angles , which can offer insights into the electronic nature of the pyrimidine ring and its substituents.

  • Information on intermolecular interactions , such as hydrogen bonding, in the solid state.

The successful determination of the crystal structure provides the highest level of confidence in the proposed molecular structure.

Analytical_Data_Integration MS MS (C₈H₉N₃O₂) Structure Methyl 4-amino-6- methylpyrimidine- 2-carboxylate MS->Structure IR IR (-NH₂, C=O, -CH₃) IR->Structure H_NMR ¹H NMR (4 Signals) H_NMR->Structure C_NMR ¹³C NMR (6 Signals) C_NMR->Structure

Caption: Integration of spectroscopic data to confirm the final structure.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the protocols outlined in this guide, researchers can confidently determine the molecular formula, identify key functional groups, map the atomic connectivity, and ultimately confirm the three-dimensional structure of this important pyrimidine derivative. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity and success of subsequent research and development endeavors.

References

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  • SciSpace. (n.d.). Effect of substitution on pyrimidine.
  • National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
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  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Vertex AI Search. (2020).
  • Gavin Publishers. (2018).
  • International Union of Pure and Applied Chemistry. (n.d.).
  • Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses.
  • Ingenta Connect. (2022).
  • IUPAC CPEP Subcommittee on Electronic Data Standards. (2005). Published JCAMP-DX Protocols.
  • Bentham Science Publisher. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
  • ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.
  • ResearchGate. (n.d.). The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine.
  • PubMed. (2009).
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site.
  • ChemicalBook. (n.d.). 4-amino-6-hydroxy-2-methylpyrimidine(767-16-8) 1 h nmr.
  • PubChem. (n.d.).
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.
  • CHIRALEN. (n.d.).
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs.
  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • ResearchGate. (2018). (PDF)
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • NIST WebBook. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

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An In-depth Technical Guide to the Spectroscopic Data for Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS No. 1520279-43-9). In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous pyrimidine derivatives to offer a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational framework for the characterization of this and related heterocyclic compounds. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing expected spectral features and providing standardized protocols for data acquisition.

Introduction and Molecular Structure

This compound is a substituted pyrimidine with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol . The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents. The accurate structural elucidation of novel pyrimidine derivatives is therefore of paramount importance in medicinal chemistry. This guide provides a detailed analysis of the expected spectroscopic data to facilitate the unambiguous identification and characterization of this compound.

Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic predictions.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts are based on the electronic environment of each proton.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.0 - 7.5Broad Singlet2H-NH₂ (amino protons)
~6.5Singlet1HPyrimidine ring proton (H-5)
~3.9Singlet3H-OCH₃ (ester methyl protons)
~2.4Singlet3H-CH₃ (ring methyl protons)
Solvent: DMSO-d₆

Rationale for Predictions:

  • -NH₂ Protons: The amino group protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is anticipated in the downfield region due to the electron-withdrawing nature of the pyrimidine ring.

  • Pyrimidine Ring Proton (H-5): A single aromatic proton is present on the pyrimidine ring. It is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift will be in the aromatic region.

  • -OCH₃ Protons: The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.9 ppm.

  • -CH₃ Protons: The methyl group attached to the pyrimidine ring is also expected to be a singlet and will be found in the upfield region, characteristic of alkyl protons attached to an aromatic system.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~165C=O (ester carbonyl)
~162C-4 (C-NH₂)
~160C-2 (C-COOCH₃)
~158C-6 (C-CH₃)
~105C-5
~53-OCH₃ (ester methyl)
~24-CH₃ (ring methyl)
Solvent: DMSO-d₆

Rationale for Predictions:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear furthest downfield.

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have chemical shifts in the aromatic region. The carbons directly attached to nitrogen and the amino group (C-2, C-4, and C-6) will be more downfield compared to C-5.

  • Methyl Carbons: The methyl carbons of the ester and the ring-attached methyl group will be the most shielded and appear at the most upfield positions in the spectrum.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) in an NMR tube. setup Insert sample into NMR spectrometer, lock, and shim. dissolve->setup h1_acq Acquire ¹H NMR spectrum using a standard single-pulse experiment. setup->h1_acq c13_acq Acquire proton-decoupled ¹³C NMR spectrum. h1_acq->c13_acq ft Apply Fourier transformation to the acquired FID. c13_acq->ft phase_ref Phase and reference the spectrum. ft->phase_ref integrate Integrate signals in ¹H NMR to determine proton ratios. phase_ref->integrate assign Assign signals based on chemical shifts and multiplicities. integrate->assign

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

**Predicted Wavenumber (cm⁻¹) **Vibration Type Functional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Amino (-NH₂)
3100 - 3000C-H stretchingAromatic (pyrimidine ring)
2990 - 2850C-H stretchingAliphatic (-CH₃)
~1725C=O stretchingEster (-COOCH₃)
~1640N-H bending (scissoring)Amino (-NH₂)
1600 - 1450C=C and C=N stretchingPyrimidine ring
~1250C-O stretchingEster (-COOCH₃)

Rationale for Predictions:

  • N-H Stretching: The amino group will show characteristic sharp to medium bands in the 3450-3300 cm⁻¹ region.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively.

  • C=O Stretching: A strong, sharp absorption band around 1725 cm⁻¹ is expected for the ester carbonyl group.

  • Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The C-O single bond stretch of the ester group will be visible in the fingerprint region.

cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis kbr Prepare a KBr pellet by mixing 1-2 mg of sample with ~100 mg of dry KBr and pressing into a disc. background Record a background spectrum (empty beam path or clean ATR crystal). kbr->background atr Alternatively, use Attenuated Total Reflectance (ATR) by placing the solid sample directly on the crystal. atr->background sample_spec Acquire the sample spectrum over a range of 4000-400 cm⁻¹. background->sample_spec process The instrument software automatically ratios the sample spectrum against the background. sample_spec->process interpret Identify characteristic absorption bands and assign them to functional groups. process->interpret

Figure 3: Standard workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 167.17 g/mol .

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A prominent peak at m/z = 167 is expected, corresponding to the intact molecule.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 136.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) would lead to a fragment at m/z = 108.

    • Cleavage of the methyl group from the pyrimidine ring could result in a fragment at m/z = 152.

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis and Detection cluster_interpretation Data Interpretation intro Introduce a small amount of the sample into the ion source (e.g., via direct infusion or GC/LC). ionize Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). intro->ionize analyze Separate the resulting ions based on their mass-to-charge ratio (m/z) in a mass analyzer. ionize->analyze detect Detect the ions and generate a mass spectrum. analyze->detect interpret Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. detect->interpret

Figure 4: General workflow for mass spectrometric analysis.

Conclusion

References

As experimental data for the target compound is not available, this reference list includes sources for general spectroscopic principles and data for analogous compounds that informed the predictions in this guide.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]
  • Supporting Information for various pyrimidine derivatives. The Royal Society of Chemistry.
  • PubChem: Methyl 4-aminopyridine-2-carboxylate.
  • NIST Chemistry WebBook: 2-Amino-4-hydroxy-6-methylpyrimidine.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of NMR in Heterocyclic Drug Discovery

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Molecules built around scaffolds like the pyrimidine ring are of significant interest due to their prevalence in biologically active compounds. Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS No. 1520279-43-9) represents a key intermediate in the synthesis of various therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution. This guide provides a detailed analysis and expert interpretation of the ¹H and ¹³C NMR spectra of this compound, offering researchers and scientists a thorough understanding of its spectral features.

The strategic placement of an amino group, a methyl group, and a methyl carboxylate group on the pyrimidine core creates a distinct electronic environment. Understanding how these substituents influence the chemical shifts and coupling patterns of the core protons and carbons is essential for accurate spectral assignment and, ultimately, for quality control and the advancement of synthetic methodologies. This document will delve into the predicted spectral data, substantiated by comparisons with structurally related analogs, and will outline a robust experimental protocol for acquiring high-quality NMR data.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying four distinct singlets. The prediction of chemical shifts is based on the electronic effects of the substituents: the electron-donating amino and methyl groups, and the electron-withdrawing methyl carboxylate group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Amino (-NH₂)5.0 - 7.0Broad Singlet2HThe chemical shift of amino protons on a pyrimidine ring is variable and influenced by solvent, concentration, and temperature. They often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. For similar 2-aminopyrimidine derivatives, these signals are observed in the 5.1-5.3 ppm range[1].
Pyrimidine Ring (H-5)6.0 - 6.5Singlet1HThis proton is situated between an electron-donating methyl group and an electron-donating amino group, which would shift it upfield. However, its position on the aromatic pyrimidine ring will keep it in the aromatic region. In related 2-amino-4,6-disubstituted pyrimidines, the H-5 proton appears as a singlet[1].
Methoxy (-OCH₃)3.8 - 4.0Singlet3HThe protons of the methyl ester are deshielded by the adjacent oxygen atom, placing their signal in this characteristic downfield region. This is a very typical chemical shift for methyl esters.
Methyl (-CH₃)2.2 - 2.5Singlet3HThe methyl group attached to the pyrimidine ring at C-6 will resonate in this region. Its chemical shift is influenced by the aromatic ring current. In various 6-methylpyrimidine derivatives, this signal is consistently found around 2.2-2.3 ppm[2][3].

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are governed by the nature of the substituents and their positions on the pyrimidine ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (-C =O)165 - 170The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, which is a characteristic feature for this functional group[4].
C-4160 - 165This carbon is attached to the electron-donating amino group, which causes a strong deshielding effect, placing it far downfield.
C-6155 - 160Attached to the methyl group and adjacent to a ring nitrogen, this carbon is also expected to be significantly deshielded.
C-2150 - 155This carbon is bonded to two nitrogen atoms and the electron-withdrawing carboxylate group, leading to a downfield chemical shift.
C-595 - 105This is the only protonated carbon on the pyrimidine ring. It is shielded by the adjacent electron-donating amino and methyl groups, causing it to appear at a relatively upfield position for an aromatic carbon.
Methoxy (-OC H₃)50 - 55The carbon of the methoxy group is deshielded by the directly attached oxygen atom.
Methyl (-C H₃)20 - 25The methyl carbon attached to the pyrimidine ring will have a chemical shift in the typical aliphatic region. For 2-amino-4-hydroxy-6-methylpyrimidine, a related structure, this carbon appears around 23 ppm[5].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer shimming Tune, lock, and shim the sample transfer->shimming proton Acquire ¹H Spectrum (zg30 pulse program, NS=16) shimming->proton carbon Acquire ¹³C{¹H} Spectrum (zgpg30 pulse program, NS=1024) proton->carbon ft Fourier Transform proton->ft two_d Optional: Acquire 2D Spectra (COSY, HSQC, HMBC) for unambiguous assignment carbon->two_d carbon->ft two_d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) and Peak Picking (¹H & ¹³C) baseline->integrate

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Analytical Landscape of Pyrimidine Derivatives

In the realm of drug discovery and medicinal chemistry, pyrimidine derivatives represent a cornerstone of molecular design. Their prevalence in biologically active compounds necessitates robust and precise analytical methodologies for their characterization. This guide provides a comprehensive examination of the mass spectrometric behavior of a key pyrimidine derivative, Methyl 4-amino-6-methylpyrimidine-2-carboxylate (CAS 1520279-43-9). As direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of mass spectrometry with field-proven insights into the fragmentation of aminopyrimidines and methyl carboxylates. We will explore the predictable yet complex fragmentation pathways under both hard and soft ionization techniques, offering researchers a validated framework for the identification and structural elucidation of this and related compounds.

Molecular Profile and Ionization Potential

This compound possesses a rich chemical architecture conducive to mass spectrometric analysis. The presence of the basic amino group and nitrogen atoms in the pyrimidine ring makes it an excellent candidate for positive-ion mode electrospray ionization (ESI), where protonation is readily achieved. Conversely, its volatility and the presence of various functional groups suggest that electron ionization (EI) will produce a complex and informative fragmentation pattern, invaluable for structural confirmation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉N₃O₂
Monoisotopic Mass 167.0695 g/mol
CAS Number 1520279-43-9[1]

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of a molecule in a mass spectrometer is a cascade of predictable bond cleavages governed by the stability of the resulting ions and neutral losses. The nature of the ionization source dictates the extent of this fragmentation.

Electron Ionization (EI): The Hard Ionization Approach

Electron ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed fingerprint of the molecule.[2] The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M˙⁺).[2][3]

The predicted EI fragmentation cascade for this compound is initiated by the molecular ion at m/z 167. The primary fragmentation events are expected to originate from the ester group, which represents a point of relative instability.

Key Predicted EI Fragmentation Steps:

  • Loss of a Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, resulting in a stable acylium ion.[4]

    • M˙⁺ (m/z 167) → [M - •OCH₃]⁺ (m/z 136) + •OCH₃

  • Loss of Formaldehyde (CH₂O): An alternative fragmentation of the ester can involve the loss of a neutral formaldehyde molecule.

    • M˙⁺ (m/z 167) → [M - CH₂O]˙⁺ (m/z 137) + CH₂O

  • Cleavage of the Pyrimidine Ring: Subsequent fragmentation is likely to involve the characteristic cleavage of the pyrimidine ring, a process well-documented for this class of compounds.[5]

EI_Fragmentation M [M]•+ m/z 167 F1 [M - •OCH3]+ m/z 136 M->F1 - •OCH3 F2 [M - CH2O]•+ m/z 137 M->F2 - CH2O F3 Further Ring Fragments F1->F3 F2->F3

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI): The Soft Ionization Approach

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation. This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.

For this compound, the protonated molecule [M+H]⁺ will have an m/z of 168. The fragmentation of this even-electron ion will proceed through different mechanisms than the radical cation formed in EI.

Key Predicted ESI-MS/MS Fragmentation Steps:

  • Loss of Methanol (CH₃OH): A characteristic fragmentation of protonated methyl esters is the neutral loss of methanol.

    • [M+H]⁺ (m/z 168) → [M+H - CH₃OH]⁺ (m/z 136) + CH₃OH

  • Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion can lose carbon monoxide.

    • [M+H - CH₃OH]⁺ (m/z 136) → [M+H - CH₃OH - CO]⁺ (m/z 108) + CO

ESI_Fragmentation MH [M+H]+ m/z 168 F1_ESI [M+H - CH3OH]+ m/z 136 MH->F1_ESI - CH3OH F2_ESI [M+H - CH3OH - CO]+ m/z 108 F1_ESI->F2_ESI - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Table 2: Summary of Predicted Key Ions

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Predicted Neutral Loss
EI 167136•OCH₃
137CH₂O
ESI (+) 168136CH₃OH
108CH₃OH, CO

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust framework for the analysis of this compound.

Sample Preparation
  • Solvent Selection: For ESI-MS, dissolve the compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to facilitate protonation. For direct insertion EI-MS, a volatile solvent like methanol or dichloromethane is suitable.

  • Concentration: Prepare a stock solution of 1 mg/mL. For analysis, dilute to a final concentration of 1-10 µg/mL for ESI and use a small amount of the solid or concentrated solution for the direct insertion probe in EI.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with a quadrupole or time-of-flight (TOF) analyzer is recommended. Alternatively, a direct insertion probe can be used.

  • Ionization Settings:

    • Electron Energy: 70 eV.[2] This standard energy ensures reproducible fragmentation patterns that can be compared with spectral libraries.[3]

    • Ion Source Temperature: 200-250 °C.

  • Mass Analysis:

    • Scan Range: m/z 40-250 to ensure capture of the molecular ion and significant fragments.

    • Acquisition Mode: Full scan to obtain a complete fragmentation pattern.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer coupled with a liquid chromatography (LC) system or direct infusion pump.

  • Ionization Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV.

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument to ensure efficient desolvation (e.g., 300-350 °C).

    • Nebulizer Pressure: Instrument-dependent, typically 30-50 psi.

  • Mass Analysis:

    • MS1 (Full Scan): Acquire a full scan spectrum from m/z 50-300 to identify the protonated molecule [M+H]⁺ at m/z 168.

    • MS2 (Product Ion Scan): Select the precursor ion (m/z 168) and apply collision-induced dissociation (CID) with argon or nitrogen. Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern and identify key product ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation P1 Dissolve in Appropriate Solvent P2 Dilute to Working Concentration P1->P2 A1 Select Ionization Mode (EI or ESI) P2->A1 A2 Optimize Instrument Parameters A1->A2 A3 Acquire Data (Full Scan / MS/MS) A2->A3 D1 Identify Molecular Ion / Protonated Molecule A3->D1 D2 Correlate Fragments to Predicted Pathways D1->D2 D3 Structural Confirmation D2->D3

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a detailed, technically grounded framework for the mass spectrometric analysis of this compound. By synthesizing the known fragmentation behaviors of its constituent functional groups, we have established a predictive model for its mass spectral characteristics under both EI and ESI conditions. The experimental protocols outlined herein offer a self-validating system for researchers to confirm these predictions and achieve robust structural elucidation. This approach, blending theoretical understanding with practical application, is indispensable for advancing research in fields where pyrimidine derivatives play a critical role.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Letters of Chemistry, Physics and Astronomy. [Link]
  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
  • ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. (2019, August 5). Journal of Mass Spectrometry. [Link]
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). Molecules. [Link]
  • Methyl 4-aminopyridine-2-carboxyl
  • Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]
  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. [Link]
  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. (2008, May 1). Journal of the American Society for Mass Spectrometry. [Link]
  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. (n.d.). PubMed. [Link]
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. [Link]
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. [Link]
  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). SpectraBase. [Link]
  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PubMed Central. [Link]
  • Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

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A Technical Guide to Methyl 4-amino-6-methylpyrimidine-2-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-6-methylpyrimidine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its pyrimidine core, decorated with a nucleophilic amino group, an electrophilic ester, and a methyl group, provides multiple reaction sites for chemical modification. This guide offers an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it details its proven utility as a versatile scaffold in the design and synthesis of complex bioactive molecules, particularly kinase inhibitors, underscoring its importance as a privileged building block in modern drug discovery.

Introduction

The pyrimidine ring is a fundamental structural motif in nature, forming the core of nucleobases such as cytosine, thymine, and uracil. In the realm of medicinal chemistry, the aminopyrimidine scaffold has emerged as a "privileged" structure due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[1][2] This has led to its widespread incorporation into a multitude of approved drugs and clinical candidates.[3][4] this compound (CAS No. 1520279-43-9) is a prime example of a pyrimidine-based building block, offering a strategic combination of functional groups that make it an invaluable tool for constructing diverse chemical libraries aimed at complex biological targets.[5] This guide serves as a technical resource, consolidating the essential chemical and practical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound can be unequivocally established through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below.

PropertyValueReference
CAS Number 1520279-43-9[5]
Molecular Formula C₇H₉N₃O₂N/A
Molecular Weight 167.17 g/mol N/A
IUPAC Name This compoundN/A
Appearance White to off-white solidN/A
Purity Typically ≥98%[5]
Spectroscopic Analysis
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • -OCH₃ (Methyl Ester): A singlet at approximately 3.8-4.0 ppm.

    • -CH₃ (Ring Methyl): A singlet around 2.3-2.5 ppm.

    • -NH₂ (Amino): A broad singlet, typically in the range of 5.5-7.5 ppm, whose chemical shift can be highly dependent on solvent and concentration.

    • Ar-H (Ring Proton): A singlet for the lone proton on the pyrimidine ring (at C5), expected around 6.0-6.5 ppm.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides insight into the carbon framework.

    • C=O (Ester Carbonyl): A signal in the downfield region, approximately 165-170 ppm.

    • Pyrimidine Ring Carbons: A set of signals between ~100-170 ppm. The carbon attached to the amino group (C4) and the carbons adjacent to the ring nitrogens (C2, C6) would be the most deshielded.

    • -OCH₃ (Methyl Ester): A signal around 52-55 ppm.

    • -CH₃ (Ring Methyl): A signal in the upfield region, typically 20-25 ppm.

  • FT-IR (Infrared) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups.[9]

    • N-H Stretch: Two distinct bands are expected for the primary amine (-NH₂) in the 3200-3500 cm⁻¹ region.[10]

    • C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.[11]

    • C=N and C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

    • C-O Stretch: An absorption band for the ester C-O bond, usually found in the 1100-1300 cm⁻¹ range.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at an m/z corresponding to its molecular weight (167.17).[12][13] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Reactivity

General Synthetic Approach

Substituted aminopyrimidines are typically synthesized via condensation reactions. A common and effective strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative. For this compound, a plausible route involves the cyclocondensation of a guanidine carboxylate derivative with a β-ketoester like ethyl acetoacetate, followed by methylation if necessary.

Chemical Reactivity: A Triad of Functionality

The synthetic utility of this building block stems from the distinct reactivity of its three primary functional groups. Understanding this allows for selective and strategic transformations.

  • The 4-Amino Group (-NH₂): This is the most nucleophilic site on the molecule. It readily participates in reactions such as acylation (to form amides), alkylation, sulfonylation, and condensation with carbonyls (to form imines/Schiff bases). This reactivity is central to its use in building out molecular complexity, for instance, by attaching side chains that can interact with specific pockets in a protein target.[11]

  • The 2-Carboxylate Group (-COOCH₃): The methyl ester is an electrophilic site. It is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond coupling reactions (e.g., with EDC/HOBt). Alternatively, it can be directly converted to an amide by reaction with an amine (aminolysis), often requiring elevated temperatures or catalysis.

  • The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, accentuated by the ester group, makes it generally resistant to electrophilic aromatic substitution. However, it can be susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring, a common strategy in the synthesis of kinase inhibitors.[14]

The interplay between these groups allows for a modular approach to synthesis, where each site can be addressed sequentially to build complex target molecules.

Reactivity_Map Figure 1: Reactivity Map of the Title Compound cluster_groups Reactive Sites cluster_reactions Potential Transformations mol Methyl 4-amino-6-methyl pyrimidine-2-carboxylate amino 4-Amino Group (Nucleophilic) mol->amino ester 2-Ester Group (Electrophilic) mol->ester ring Pyrimidine Ring (Aromatic Core) mol->ring acylation Acylation / Alkylation amino->acylation hydrolysis Hydrolysis ester->hydrolysis aminolysis Aminolysis ester->aminolysis snar S(N)Ar (with leaving group) ring->snar

Figure 1: Reactivity Map of the Title Compound

Application as a Heterocyclic Building Block

The true power of this molecule lies in its application as a scaffold. A common and critical transformation in medicinal chemistry is the formation of an amide bond by reacting the amino group with a carboxylic acid. This allows for the introduction of diverse R-groups, enabling structure-activity relationship (SAR) studies.

Detailed Protocol: Amide Coupling via Acyl Chloride

This protocol describes a standard procedure for the acylation of the 4-amino group using an acyl chloride. This method is robust and generally high-yielding.

Objective: To synthesize N-(6-methyl-2-(methoxycarbonyl)pyrimidin-4-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Rationale: Anhydrous conditions are critical as acyl chlorides are highly reactive towards water, which would quench the reagent and reduce yield. DCM is a good, relatively non-polar solvent for this reaction.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add the base (pyridine or TEA, 1.5 eq).

    • Rationale: The reaction generates HCl as a byproduct. The base is essential to neutralize the acid, which would otherwise protonate the starting material's amino group, rendering it non-nucleophilic and halting the reaction. Cooling prevents potential side reactions.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

    • Rationale: Dropwise addition helps to control the reaction's exothermicity. A slight excess of the acyl chloride ensures complete consumption of the starting pyrimidine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: TLC is a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

    • Rationale: The aqueous washes remove the base hydrochloride salt, any unreacted benzoyl chloride (which hydrolyzes), and other water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure product.

Workflow Figure 2: Workflow for Amide Synthesis start 1. Dissolve Pyrimidine in Anhydrous DCM cool 2. Cool to 0 °C Add Base (TEA) start->cool add 3. Add Benzoyl Chloride (Dropwise) cool->add react 4. Stir at RT Monitor by TLC add->react workup 5. Aqueous Workup (NaHCO₃, Brine) react->workup isolate 6. Dry & Concentrate workup->isolate purify 7. Purify (Chromatography) isolate->purify product Final Product purify->product

Figure 2: Workflow for Amide Synthesis

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine core is a well-established hinge-binding motif in a vast number of protein kinase inhibitors.[15] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The amino group at the C4 position and a nitrogen atom in the pyrimidine ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, providing a strong anchor for the inhibitor.

This compound is an ideal starting point for synthesizing such inhibitors. The 4-amino group can be functionalized to interact with the hinge, while the 2-ester position can be elaborated into larger substituents that occupy other regions of the ATP pocket, thereby conferring potency and selectivity.[14][16]

Examples of Aminopyrimidine-Based Kinase Inhibitors

While specific drugs derived directly from the title compound are proprietary, the value of its core structure is demonstrated by numerous approved drugs and clinical candidates targeting various kinases.

Drug/Candidate ClassKinase Target(s)Therapeutic AreaRelevance of the Aminopyrimidine ScaffoldReference
Pyrido[2,3-d]pyrimidines PI3K/mTOROncologyThe core pyrimidine ring is essential for binding to the kinase hinge region.[17]
Thieno[2,3-d]pyrimidines EGFR, B-Raf, Tie-2OncologyThe 4-amino group is a key pharmacophore for engaging with the kinase active site.[10]
2,4-Diaminopyrimidines JNK, Aurora KinaseOncology, InflammationServes as the fundamental scaffold that anchors the molecule in the ATP-binding pocket.[14][15]
Pyrazolo[3,4-d]pyrimidines FGFR, BTKOncologyA bioisosteric replacement that maintains the critical hydrogen bonding pattern for kinase inhibition.[1][2]

Safety and Handling

Based on data for structurally similar aminopyrimidine derivatives, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactive sites—the nucleophilic amine and the electrophilic ester—provide chemists with a robust and versatile platform for building molecular diversity. Its core aminopyrimidine structure is a proven pharmacophore, particularly in the highly competitive and therapeutically important field of kinase inhibitor development. As the demand for novel, selective, and potent therapeutics continues to grow, the utility of such well-designed heterocyclic building blocks will only increase, making this compound a valuable asset in any modern synthetic or medicinal chemistry laboratory.

References

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
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  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). RSC Publishing.
  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). National Center for Biotechnology Information.
  • The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2023). PubMed.
  • Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. (n.d.). Research India Publications.
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  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ACS Publications.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). National Center for Biotechnology Information.
  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate.
  • Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. (2000). ResearchGate.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). Impactfactor.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Center for Biotechnology Information.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2011). RSC Publishing.
  • Reactivity of pyrimidine derivatives towards methyl 4-(2-chloroacetamide) benzoate. (n.d.). ResearchGate.
  • Synthesis and Plant Growth Stimulating Action of 2-Amino-6-methylpyrimidine-4(3H)-thione Derivatives. (2020). ResearchGate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem.
  • Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem.
  • 2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook.
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.
  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2017). ResearchGate.
  • Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. (n.d.). ACS Publications.
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2023). National Center for Biotechnology Information.

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An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Chemistry

The aminopyrimidine core is a cornerstone of heterocyclic chemistry, prized for its versatile reactivity and significant presence in biologically active molecules. From its role as a fundamental component of nucleic acids to its prevalence in a myriad of pharmaceuticals, the aminopyrimidine scaffold offers a unique combination of hydrogen bonding capabilities, aromatic stability, and tunable electronic properties. This guide provides an in-depth exploration of the fundamental reaction mechanisms of aminopyrimidines, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their synthesis, reactivity, and application, with a focus on the causality behind experimental choices and the mechanistic pathways that dictate their chemical behavior.

I. Synthesis of the Aminopyrimidine Core: Building the Foundation

The construction of the aminopyrimidine ring system is a mature field, yet one that continues to evolve with the advent of modern catalytic methods. Understanding the classical and contemporary approaches to its synthesis is crucial for any chemist working with this scaffold.

The Principal Condensation: Pinner Synthesis and its Variants

The Pinner synthesis remains a fundamental and widely practiced method for the construction of pyrimidine rings. It involves the acid-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound.[1]

Mechanism of the Pinner Synthesis:

The reaction proceeds through a series of nucleophilic additions and dehydrations. The acidic conditions serve to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the amidine. The initial condensation is followed by a cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

G cluster_reactants Reactants cluster_mechanism Mechanism Amidine Amidine Protonation Protonation of Carbonyl Amidine->Protonation + H+ Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Protonation Attack Nucleophilic Attack by Amidine Protonation->Attack Intermediate1 Tetrahedral Intermediate Attack->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Cyclization Intramolecular Cyclization Dehydration1->Cyclization Intermediate2 Dihydropyrimidine Intermediate Cyclization->Intermediate2 Dehydration2 Dehydration (Aromatization) Intermediate2->Dehydration2 Product Aminopyrimidine Dehydration2->Product G Amino Amino form Imino Imino form Amino->Imino Proton Transfer G Start N-Substituted Iminopyrimidine Nucleophilic_Attack Nucleophilic Attack (e.g., OH⁻) Start->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Open_Chain_Intermediate Open-Chain Intermediate Ring_Opening->Open_Chain_Intermediate Rotation Bond Rotation Open_Chain_Intermediate->Rotation Ring_Closure Ring Closure Rotation->Ring_Closure Product Rearranged Aminopyrimidine Ring_Closure->Product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² G Aminopyrimidine Aminopyrimidine Inhibitor Amino Group Ring Nitrogen Hinge Kinase Hinge Region Backbone NH Backbone C=O Aminopyrimidine:f0->Hinge:f1 H-bond Aminopyrimidine:f1->Hinge:f0 H-bond

Sources

initial synthesis pathways for Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases in DNA and RNA and appearing in a vast array of pharmacologically active compounds.[1][2] Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, substituted pyrimidines are integral to numerous therapeutic agents, including antivirals, anticancer agents, and anti-inflammatory drugs.[2][3]

This compound is a highly functionalized pyrimidine derivative of significant interest to medicinal chemists. Its three distinct functional groups—an amino group, a methyl group, and a methyl carboxylate—provide multiple handles for further chemical modification, making it a valuable building block for the synthesis of complex molecular libraries and potential drug candidates.

This technical guide provides a comprehensive overview of robust and logical initial synthesis pathways for this target molecule. While direct, published syntheses for this specific compound are not extensively documented, the pathways described herein are grounded in well-established and reliable pyrimidine synthesis methodologies, primarily the classical Pinner synthesis and its variations.[4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insight and practical, step-by-step protocols.

Part 1: Retrosynthetic Analysis and Core Strategy

The most common and efficient method for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon (C-C-C) dielectrophilic fragment with a nitrogen-carbon-nitrogen (N-C-N) dinucleophilic fragment.[1] This [3+3] cycloaddition strategy is the foundation of our proposed synthesis.

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy.

G cluster_frags target This compound disconnection [3+3] Cyclocondensation (Pinner Synthesis) target->disconnection fragments Starting Fragments ncn N-C-N Fragment (Amidine Equivalent) disconnection->ncn ccc C-C-C Fragment (β-Ketoester) disconnection->ccc guanidine Guanidine Carboxylate Derivative ncn->guanidine Provides N1, C2, N3, C2-COOMe, and C4-NH2 acetoacetate Methyl Acetoacetate ccc->acetoacetate Provides C4, C5, C6, and C6-Me G start_ccc Methyl Acetoacetate reagents Base (e.g., NaOMe) Solvent (e.g., MeOH) start_ncn Guanidine Carboxylate Hydrochloride start_ncn->reagents intermediate Cyclized Dihydropyrimidine Intermediate (Unstable) reagents->intermediate Cyclocondensation product This compound intermediate->product Dehydration/ Aromatization

Figure 2: Proposed forward synthesis workflow.
Causality Behind Experimental Choices
  • Choice of Base: A strong, non-nucleophilic base like sodium methoxide (NaOMe) is crucial. Its primary role is to deprotonate the methyl acetoacetate, forming a nucleophilic enolate. Using methoxide in methanol solvent prevents unwanted transesterification reactions.

  • Solvent: Anhydrous methanol is the preferred solvent. It is polar enough to dissolve the starting materials and the base, and it is the conjugate acid of the methoxide base, which helps to maintain a stable reaction environment.

  • Reaction Temperature: The reaction is typically initiated at a low temperature (0-5 °C) during the deprotonation step to control the exothermic reaction and prevent side reactions. The mixture is then heated to reflux to drive the cyclization and subsequent dehydration/aromatization to completion. * Guanidine Source: While guanidine itself could be used, a pre-functionalized derivative like a guanidine carboxylate salt is more direct. This avoids additional steps to install the C2-carboxylate group post-cyclization.

Part 3: Detailed Experimental Protocol

The following protocol is a proposed, self-validating system based on established cyclocondensation methodologies. [5] Objective: To synthesize this compound.

Materials:

  • Methyl Acetoacetate (Reagent Grade, ≥99%)

  • Methyl 2-guanidinoacetate hydrochloride (or a similar guanidine carboxylate derivative)

  • Sodium Methoxide (NaOMe), 25% solution in methanol or solid

  • Anhydrous Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium methoxide (1.1 equivalents) to the methanol with stirring under a nitrogen atmosphere. If using a solution, calculate the volume accordingly.

  • Enolate Formation: While maintaining the temperature at 0 °C, add methyl acetoacetate (1.0 equivalent) dropwise to the sodium methoxide solution over 15-20 minutes. Stir the resulting solution for an additional 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

  • Amidine Addition: Add methyl 2-guanidinoacetate hydrochloride (1.05 equivalents) to the reaction mixture in one portion.

  • Cyclocondensation: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain this temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction by slowly adding 1M HCl until the pH is approximately 7.

  • Extraction: Concentrate the neutralized mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) to the residue, followed by ethyl acetate (75 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and wash it with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Part 4: Data Summary

The following table outlines the key parameters for the proposed synthesis. Expected yields are based on similar pyrimidine syntheses reported in the literature. [4][6]

Parameter Description
Reactant 1 Methyl Acetoacetate
Reactant 2 Methyl 2-guanidinoacetate hydrochloride
Base Sodium Methoxide (NaOMe)
Solvent Anhydrous Methanol (MeOH)
Stoichiometry Ketoester : Amidine : Base ≈ 1 : 1.05 : 1.1
Temperature 0 °C to Reflux (65 °C)
Reaction Time 6 - 12 hours
Workup Acidic neutralization, liquid-liquid extraction
Purification Recrystallization or Column Chromatography

| Expected Yield | 55 - 75% |

Conclusion

The synthesis of this compound can be reliably achieved through a Pinner-type cyclocondensation reaction. The proposed pathway, utilizing methyl acetoacetate and a guanidine carboxylate derivative, represents an efficient, logical, and scalable approach grounded in fundamental principles of heterocyclic chemistry. This method offers a robust starting point for researchers, with opportunities for optimization in reaction conditions, base selection, and purification techniques to maximize yield and purity. The highly functionalized product serves as a versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Synthesis and Plant Growth Stimulating Action of 2-Amino-6-methylpyrimidine-4(3H)-thione Derivatives.
  • Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. PrepChem.com.
  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.

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The Biological Potential of Pyrimidine Carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Legacy of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1] This inherent biocompatibility has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to a plethora of approved therapeutics with diverse applications.[2][3] From anticancer agents like 5-fluorouracil to antiviral medications such as zidovudine, the pyrimidine core has consistently demonstrated its versatility and clinical significance.[2][4] This guide delves into the burgeoning field of pyrimidine carboxylate derivatives, exploring their vast biological potential and providing a technical framework for researchers and drug development professionals. We will dissect the synthetic strategies, mechanisms of action, and key experimental protocols that underpin the investigation of these promising compounds.

I. The Anti-Cancer Potential: Targeting Uncontrolled Cell Proliferation

Pyrimidine carboxylate derivatives have emerged as potent anticancer agents, primarily due to their ability to interfere with key signaling pathways that drive tumorigenesis.[5][6] Their structural similarity to endogenous purines and pyrimidines allows them to act as competitive inhibitors of enzymes crucial for cancer cell survival and proliferation.[7]

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A significant number of pyrimidine carboxylate derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[8] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth and division.[6] Pyrimidine carboxylates can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and downstream signaling.[9][10]

Signaling Pathway: EGFR Inhibition by Pyrimidine Carboxylate Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Pyrimidine Pyrimidine Carboxylate Derivative Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade and its inhibition by pyrimidine carboxylate derivatives.

B. Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of pyrimidine carboxylate derivatives against EGFR kinase using a luminescence-based assay.[6][9][11]

Objective: To determine the IC50 value of a test compound against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test pyrimidine carboxylate derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO control).[11]

  • Enzyme Addition: Add 2 µl of the appropriate concentration of EGFR enzyme to each well.[11]

  • Reaction Initiation: Add 2 µl of a mix containing the substrate peptide and ATP to initiate the kinase reaction.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6][11]

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6][11]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6][11]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.[11]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the IC50 value from the dose-response curve.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13] It is widely used to evaluate the cytotoxic effects of potential anticancer agents.[14]

Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium

  • Test pyrimidine carboxylate derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[15]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[11][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.

Compound Target Cell Line IC50 (µM) Reference
Pyrido[2,3-d]pyrimidine carboxylateNot specifiedHT29, HepG2, Hela>100 µg/ml[16]
Anilino-furo[2,3-d]pyrimidineEGFRA5490.5 - 21.4[10]
Pyrimidine-sulfonamide hybridNot specifiedHCT-1161.73 - 9.59[10]

II. The Antiviral Frontier: Disrupting Viral Replication

The structural resemblance of pyrimidine carboxylates to nucleosides makes them prime candidates for antiviral drug development.[4] A key mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway, which is essential for the replication of many viruses.[17][18]

A. Mechanism of Action: Inhibition of Pyrimidine Biosynthesis and Innate Immune Activation

Viruses are heavily reliant on the host cell's machinery for replication, including the synthesis of nucleotides for their genetic material.[19] Pyrimidine biosynthesis inhibitors can deplete the intracellular pool of pyrimidines, thereby starving the virus of essential building blocks for RNA and DNA synthesis.[17][18] Interestingly, recent studies have revealed that the antiviral activity of these inhibitors is not solely due to nucleotide deprivation. They also act as immunomodulators, inducing an antiviral state by stimulating the expression of interferon-stimulated genes (ISGs) in a type 1 interferon-independent manner.[18][20][21] This induction of the innate immune response is a critical component of their broad-spectrum antiviral activity.[17][20]

Logical Relationship: Antiviral Mechanism of Pyrimidine Biosynthesis Inhibitors

Antiviral_Mechanism Pyrimidine Pyrimidine Carboxylate Derivative DeNovo De Novo Pyrimidine Biosynthesis Pyrimidine->DeNovo Inhibits PyrimidinePool Intracellular Pyrimidine Pool DeNovo->PyrimidinePool Depletes InnateImmunity Innate Immune Response (ISG Expression) DeNovo->InnateImmunity Induces ViralReplication Viral Replication PyrimidinePool->ViralReplication Inhibits InnateImmunity->ViralReplication Inhibits

Caption: Dual antiviral mechanism of pyrimidine carboxylate derivatives.

III. Taming Inflammation: The Anti-Inflammatory Potential

Pyrimidine carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22]

A. Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[22] Several pyrimidine carboxylate derivatives have been shown to be selective COX-2 inhibitors.[22]

B. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (TMPD Oxidation Method)

This colorimetric assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[22][23]

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Meloxicam)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, and the COX enzyme (COX-1 or COX-2) to each well.[23]

  • Compound Addition: Add the test compound at various concentrations (or vehicle control).[23]

  • Pre-incubation: Incubate the plate for a few minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction.

  • Absorbance Measurement: Monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values.

C. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[2][24]

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Animals:

  • Male Wistar rats (or other suitable strain)

Materials:

  • Test pyrimidine carboxylate derivative

  • Carrageenan (1% in saline)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat.[25]

  • Compound Administration: Administer the test compound or reference drug intraperitoneally or orally.[25]

  • Induction of Edema: After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[25][26]

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[25]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

IV. Combating Microbes: Antimicrobial Applications

Pyrimidine carboxylate derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[27][28]

A. Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This is a qualitative method to assess the antimicrobial activity of a compound.[1][29]

Objective: To determine the susceptibility of microorganisms to a test compound.

Materials:

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton agar for bacteria)

  • Sterile filter paper discs

  • Test pyrimidine carboxylate derivative

  • Positive control antibiotic

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the inoculum over the surface of the agar plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound and the positive control. Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

V. Conclusion and Future Perspectives

The pyrimidine carboxylate scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects, underscore the immense potential of these derivatives. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships to optimize potency and selectivity.[4][5]

Future research should focus on elucidating the detailed molecular mechanisms of action for a wider range of derivatives and exploring their potential in combination therapies. The development of more targeted delivery systems could further enhance their efficacy and reduce potential side effects. As our understanding of the intricate cellular pathways involved in various diseases deepens, the rational design of novel pyrimidine carboxylate derivatives will undoubtedly continue to be a fruitful area of investigation in the quest for more effective and safer medicines.

References

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  • The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. (2015). Journal of Antivirals & Antiretrovirals. [Link]
  • Lucas-Hourani, M., Dauzonne, D., Jouan, L., Helynck, O., Ray, D., Belema, M., ... & Munier-Lehmann, H. (2017). Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. Antimicrobial Agents and Chemotherapy, 61(10), e00863-17. [Link]
  • Lucas-Hourani, M., Dauzonne, D., Jouan, L., Helynck, O., Ray, D., Belema, M., ... & Munier-Lehmann, H. (2013).
  • Rong, M., Li, Z., He, J., Li, R., Liu, P., & Wang, Y. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial agents and chemotherapy, 60(8), 4552–4562. [Link]
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  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2022). Molecules. [Link]
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The Amino Group in Pyrimidines: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dualistic Nature of the Aminopyrimidine Moiety

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases cytosine, thymine, and uracil.[1][2][3] The introduction of an amino group onto this π-deficient ring system creates a fascinating dichotomy of reactivity. The lone pair of electrons on the exocyclic nitrogen atom can engage in resonance with the ring, activating it towards certain transformations while simultaneously being susceptible to a range of reactions itself. This guide provides an in-depth exploration of the reactivity of the amino group in pyrimidines, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. The versatility of aminopyrimidines makes them crucial intermediates in the synthesis of a wide array of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[1][3][4][5][6]

I. Nucleophilic Aromatic Substitution: Leveraging the Electron-Deficient Ring

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electronegative atoms and substituents. This property facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the ring. The amino group plays a pivotal role in these transformations, often acting as a directing group or even being the subject of displacement under certain conditions.

Mechanism and Regioselectivity

In SNAr reactions involving aminopyrimidines, the position of the amino group and the nature of the leaving group are critical in determining the outcome. For instance, in chloropyrimidines, substitution is often observed at the C4 and C6 positions.[7] The reaction generally proceeds through a Meisenheimer intermediate, a resonance-stabilized adduct formed by the attack of the nucleophile on the electron-deficient ring.[8]

Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution [4]

This protocol describes a solvent-free synthesis of 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine with various amines.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., aniline derivatives)

  • Triethylamine (TEA)

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80–90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Upon completion, the product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Yields of Synthesized 2-Aminopyrimidine Derivatives [4]

CompoundSubstituent on AmineReaction Time (h)Yield (%)
1 2-methoxyphenyl4.584
2 3-methoxyphenyl682
3 4-methoxyphenyl484

II. Electrophilic Substitution: Targeting the Activated Positions

While the pyrimidine ring itself is generally resistant to electrophilic attack due to its π-deficient nature, the presence of an activating amino group can facilitate electrophilic substitution, primarily at the C5 position.[9][10]

Key Electrophilic Reactions
  • Nitrosation: The introduction of a nitroso group at the C5 position is a valuable transformation, as the resulting nitrosopyrimidines are versatile intermediates for the synthesis of other fused heterocyclic systems.[11] A notable method involves the use of isoamyl nitrite in DMSO under neutral conditions, which offers a scalable and widely applicable procedure.[11]

  • Halogenation: Direct halogenation of aminopyrimidines can be achieved, although the reaction conditions need to be carefully controlled to avoid over-reaction or side reactions.

  • Azo Coupling: Diazonium salts can couple with activated aminopyrimidines at the C5 position to form azo compounds, which have applications as dyes and biological probes.

Experimental Protocol: C5-Nitrosation of Aminopyrimidines [11]

This protocol outlines a method for the selective C5-nitrosation of aminopyrimidine derivatives.

Materials:

  • Aminopyrimidine derivative

  • Isoamyl nitrite (IAN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the aminopyrimidine derivative in DMSO.

  • Add isoamyl nitrite to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by precipitation and filtration.

III. Reactions at the Exocyclic Amino Group: A Hub of Reactivity

The exocyclic amino group itself is a primary site of reactivity, undergoing a variety of transformations that are fundamental to the synthesis of diverse pyrimidine-based scaffolds.

N-Acylation

The acylation of the amino group to form an amide is a common and important reaction.[12][13] This transformation is often used as a protective strategy in multi-step syntheses or to introduce specific functionalities that can modulate the biological activity of the molecule. A variety of acylating agents can be employed, including acyl chlorides, anhydrides, and activated esters.[13][14]

N-Alkylation

Alkylation of the amino group leads to the formation of secondary or tertiary amines.[15][16] This reaction can be achieved using alkyl halides, often in the presence of a base to neutralize the resulting acid.[16] Transition metal-catalyzed N-alkylation using alcohols as alkylating agents offers a more environmentally friendly alternative, with water as the only byproduct.[15]

Workflow for N-Alkylation of 2-Aminopyrimidines

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Solvent (or solvent-free) Solvent (or solvent-free) 2-Aminopyrimidine->Solvent (or solvent-free) Add Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Solvent (or solvent-free) Add Base Base Base->Solvent (or solvent-free) Add Catalyst Catalyst Catalyst->Solvent (or solvent-free) Add Heat (120-150 °C) Heat (120-150 °C) Solvent (or solvent-free)->Heat (120-150 °C) React Cooling Cooling Heat (120-150 °C)->Cooling Process Solvent Removal Solvent Removal Cooling->Solvent Removal Process Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Purify 2-(N-alkyl)aminopyrimidine 2-(N-alkyl)aminopyrimidine Column Chromatography->2-(N-alkyl)aminopyrimidine Isolate

Caption: Workflow for the transition metal-catalyzed N-alkylation of 2-aminopyrimidines.

Diazotization

Primary aromatic amines, including aminopyrimidines, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[17][18][19] These intermediates are highly versatile and can be subsequently converted into a wide range of functional groups through reactions like the Sandmeyer and Schiemann reactions.[17]

Reaction Scheme: Diazotization of an Aminopyrimidine

Caption: General reaction scheme for the diazotization of an aminopyrimidine.

IV. Ring Transformations: The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating isomerization reaction observed in certain heterocyclic systems, including pyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places.[20][21] This rearrangement typically occurs under thermal or pH-mediated conditions and proceeds through a ring-opening and ring-closing mechanism.[20][21] For instance, certain 1-alkyl-2-iminopyrimidines can undergo a Dimroth rearrangement.[20] This transformation is of significant synthetic interest as it allows for the conversion of one heterocyclic scaffold into another, often leading to a more thermodynamically stable isomer.[22]

Mechanism of the Dimroth Rearrangement in a Pyrimidine System

Dimroth_Rearrangement Start 1-Alkyl-2-iminopyrimidine Step1 Addition of H₂O Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Ring Opening Intermediate1->Step2 Intermediate2 Aminoaldehyde Intermediate Step2->Intermediate2 Step3 Ring Closure Intermediate2->Step3 Product Rearranged Pyrimidine Step3->Product

Caption: Simplified mechanism of the Dimroth rearrangement in a 1-alkyl-2-iminopyrimidine.

Conclusion: A Versatile Building Block in Modern Chemistry

The amino group in pyrimidines imparts a rich and varied reactivity to this important heterocyclic system. From participating in nucleophilic and electrophilic substitutions to undergoing transformations at the exocyclic nitrogen and even facilitating ring rearrangements, the aminopyrimidine moiety is a versatile tool in the hands of synthetic chemists. A thorough understanding of its reactivity is paramount for the rational design and synthesis of novel molecules with potential applications in medicine, agriculture, and materials science. The protocols and mechanistic insights provided in this guide serve as a valuable resource for harnessing the full synthetic potential of aminopyrimidines.

References

  • Ali, J., Camilleri, P., Brown, M.B., Hutt, A.J., & Kirton, S.B. (2012). In silico prediction of aqueous solubility using simple QSPR models: The importance of phenol and phenol-like moieties.
  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(3), 683.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
  • Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. (2012).
  • Dimroth rearrangement. (n.d.). In Wikipedia. [Link]
  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. (2022). The Journal of Organic Chemistry. [Link]
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).
  • Pyrimidine. (n.d.). In Wikipedia. [Link]
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  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021).
  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (n.d.). QSpace. [Link]
  • Process for diazotizing aromatic amines. (1981).
  • Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (2025).
  • When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. (2021). The Journal of Organic Chemistry. [Link]
  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020).
  • Diazotization of Amines. (2019). Chemistry LibreTexts. [Link]
  • Nucleophilic substitution reactions. (n.d.).
  • N-Acylation Reactions of Amines. (n.d.).
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Electrophilic Aromatic Substitution. (2020). Chemistry LibreTexts. [Link]
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
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  • Purine and Pyrimidine Synthesis. (2020). YouTube. [Link]
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. [Link]
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  • Electrophilic Substitution In Azines. (2025).
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.).
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  • Diazonium salts / diazotisation / coupling reaction/ Dye form
  • {ZnII2} and {ZnIIAuI} Metal Complexes with Schiff Base Ligands as Potential Antitumor Agents Against Human Glioblastoma Multiforme Cells. (n.d.). MDPI. [Link]
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  • Diazotization Reaction Mechanism. (n.d.). BYJU'S. [Link]
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discovery and history of aminomethylpyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Aminomethylpyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminomethylpyrimidine core is a foundational scaffold in medicinal chemistry and biotechnology, primarily celebrated for its integral role in the structure of thiamine (Vitamin B1). This guide traverses the historical landscape of aminomethylpyrimidine compounds, from their initial discovery tied to the elucidation of Vitamin B1's structure to the evolution of their synthesis and the expansion of their biological applications. We will explore the pioneering work that led to the first chemical synthesis, the subsequent development of scalable industrial processes, and the modern understanding of their natural biosynthetic pathways. Furthermore, this document will touch upon the broader therapeutic potential of aminomethylpyrimidine derivatives beyond their vitamin precursor status, offering a comprehensive technical overview for professionals in drug discovery and development.

The Genesis: Unraveling the Structure of Thiamine

The story of aminomethylpyrimidines is inextricably linked to the quest to understand and cure the devastating nutritional deficiency disease, beriberi. By the early 20th century, scientists had established that a vital nutrient, later named thiamine, was missing from the polished white rice consumed in afflicted regions[1]. The critical breakthrough came in the 1930s through the work of American chemist Robert R. Williams. After years of painstaking effort, Williams and his team successfully isolated crystalline thiamine in 1933[2][3].

The subsequent challenge was to determine its chemical structure. Through degradation studies, Williams identified two key heterocyclic components: a thiazole ring and a previously unknown pyrimidine derivative. This derivative was determined to be a 4-amino-2-methylpyrimidine with a substituted methyl group at the 5-position[2]. This discovery marked the formal entry of aminomethylpyrimidine compounds into the scientific lexicon, not as a synthetic curiosity, but as a fundamental piece of a biologically essential molecule.

The Dawn of Synthetic Aminomethylpyrimidines: The Williams and Cline Synthesis (1936)

With the structure elucidated, the final proof lay in its total chemical synthesis. In a landmark achievement, Robert R. Williams and J. K. Cline reported the first successful synthesis of Vitamin B1 in 1936[4][5][6]. This seminal work not only confirmed the structure of thiamine but also established the first synthetic route to an aminomethylpyrimidine derivative.

The strategy involved the separate synthesis of the pyrimidine and thiazole moieties, followed by their coupling. The pyrimidine component, 4-amino-5-ethoxymethyl-2-methylpyrimidine, was a protected form of the aminomethylpyrimidine core.

Experimental Protocol: Synthesis of the Pyrimidine Moiety (Williams & Cline, 1936)

The following protocol is a representation of the classical synthesis that laid the groundwork for all subsequent methodologies.

Step 1: Synthesis of 4-Amino-5-ethoxymethyl-2-methylpyrimidine

  • Reaction: Condensation of acetamidine with α-formyl-β-ethoxypropionitrile.

  • Rationale: This step constructs the pyrimidine ring. Acetamidine provides the N-C-N fragment, while the substituted propionitrile derivative provides the carbon backbone.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add ethyl formate to β-ethoxypropionitrile and stir to form the sodium salt of α-formyl-β-ethoxypropionitrile.

    • Introduce acetamidine hydrochloride to the reaction mixture.

    • Reflux the mixture to facilitate the cyclization and formation of the pyrimidine ring.

    • Neutralize the reaction mixture and isolate the 4-amino-5-ethoxymethyl-2-methylpyrimidine product through extraction and distillation.

Step 2: Coupling with the Thiazole Moiety

  • Reaction: Quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with 4-amino-5-bromomethyl-2-methylpyrimidine (obtained from the ethoxymethyl precursor).

  • Rationale: This crucial step links the two heterocyclic rings via a methylene bridge to form the complete thiamine structure. The bromomethylpyrimidine is a more reactive electrophile for the quaternization of the thiazole nitrogen.

  • Procedure:

    • Convert the 4-amino-5-ethoxymethyl-2-methylpyrimidine from Step 1 into 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide using hydrobromic acid.

    • React the resulting bromomethylpyrimidine with 5-(2-hydroxyethyl)-4-methylthiazole in a suitable solvent.

    • The nitrogen of the thiazole ring attacks the bromomethyl group, displacing the bromide and forming the thiamine salt.

    • Isolate and purify the resulting thiamine bromide hydrobromide.

This foundational synthesis, while groundbreaking, was not amenable to large-scale industrial production due to complexities and costs. This limitation spurred the search for more efficient synthetic routes.

G cluster_pyrimidine Pyrimidine Synthesis cluster_coupling Coupling acetamidine Acetamidine ethoxymethylpyrimidine 4-Amino-5-ethoxymethyl- 2-methylpyrimidine acetamidine->ethoxymethylpyrimidine Condensation propionitrile α-formyl-β- ethoxypropionitrile propionitrile->ethoxymethylpyrimidine bromomethylpyrimidine 4-Amino-5-bromomethyl- 2-methylpyrimidine ethoxymethylpyrimidine->bromomethylpyrimidine HBr treatment thiamine Thiamine (Vitamin B1) bromomethylpyrimidine->thiamine Quaternization thiazole 5-(2-hydroxyethyl)- 4-methylthiazole thiazole->thiamine

Caption: Williams and Cline's 1936 Thiamine Synthesis Workflow.

The Evolution of Industrial Synthesis: The Rise of "Grewe Diamine"

As the nutritional importance of thiamine became widely recognized, demand for its affordable, large-scale production grew. Research shifted towards developing more economical synthetic pathways. A key intermediate in many of these industrial processes is 4-amino-5-aminomethyl-2-methylpyrimidine , a compound often referred to as "Grewe Diamine"[3][7][8][9].

Numerous synthetic strategies have been developed to produce Grewe Diamine efficiently, starting from simple, inexpensive precursors. These methods generally aim to construct the pyrimidine ring and then introduce or unmask the aminomethyl group.

Modern Synthetic Approaches

Below is a comparison of common industrial routes to 4-amino-2-methylpyrimidine-5-carbonitrile, the direct precursor to Grewe Diamine.

Starting MaterialKey ReagentsIntermediateOverall Yield (approx.)Reference
Malononitrile Dimethylformamide (DMF), Dimethyl sulfate, Acetamidine HCl2-(dimethylaminomethylidene)propanedinitrile70%[10]
2-Cyanoacetamide Vilsmeier reagent (POCl₃/DMF), AcetamidineN'-(2,2-dicyanovinyl)-N,N-dimethylmethanimidamide65%[10][11]
Acrylonitrile Varies (multi-step process)β-alkoxypropionitrilesVaries[7]
Experimental Protocol: A Modern Scalable Synthesis of Grewe Diamine

This protocol outlines a common method starting from malononitrile, which is suitable for industrial use[10].

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Reaction: One-pot reaction of malononitrile with an in-situ generated Vilsmeier-like reagent, followed by condensation with acetamidine.

  • Rationale: This highly efficient process avoids the isolation of the reactive enamine intermediate. Malononitrile is a potent C3 synthon, and acetamidine provides the N-C-N fragment for the pyrimidine ring.

  • Procedure:

    • Prepare an ionic salt in situ by reacting dimethylformamide (DMF) with dimethyl sulfate.

    • Add malononitrile to this mixture to form the enamine intermediate, 2-(dimethylaminomethylidene)propanedinitrile.

    • Without isolation, add acetamidine hydrochloride to the reaction mixture.

    • Heat the mixture to drive the cyclization reaction, forming 4-amino-2-methylpyrimidine-5-carbonitrile.

    • Isolate the product by filtration after cooling and neutralization.

Step 2: Reduction to 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

  • Reaction: Catalytic hydrogenation of the nitrile group.

  • Rationale: This is a clean and efficient method for reducing a nitrile to a primary amine.

  • Procedure:

    • Dissolve the 4-amino-2-methylpyrimidine-5-carbonitrile from Step 1 in a suitable solvent (e.g., ammonia-saturated ethanol).

    • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas.

    • Heat and stir the reaction until hydrogen uptake ceases.

    • Filter off the catalyst and concentrate the filtrate to yield the desired product, Grewe Diamine.

G cluster_synthesis Modern Synthesis of Grewe Diamine malononitrile Malononitrile intermediate 4-Amino-2-methylpyrimidine- 5-carbonitrile malononitrile->intermediate reagents DMF / Dimethyl Sulfate reagents->intermediate One-pot reaction acetamidine Acetamidine HCl acetamidine->intermediate grewe_diamine Grewe Diamine (4-Amino-5-aminomethyl- 2-methylpyrimidine) intermediate->grewe_diamine Catalytic Hydrogenation (e.g., Raney Ni, H₂)

Caption: Scalable Industrial Synthesis of Grewe Diamine.

Nature's Blueprint: The Biosynthesis of the Thiamine Pyrimidine Moiety

In parallel to the development of chemical syntheses, research has uncovered the elegant biological pathway for producing the pyrimidine portion of thiamine. In bacteria, plants, and fungi, the pyrimidine moiety is synthesized as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) , which is then pyrophosphorylated before being coupled with the thiazole precursor[12].

The biosynthesis of HMP is a remarkable and complex enzymatic process. It requires only a single enzyme in bacteria, ThiC, which catalyzes a complex rearrangement of the substrate, 5-aminoimidazole ribonucleotide (AIR) [13]. AIR is a common intermediate, also found in the purine biosynthesis pathway. This shared precursor highlights the intricate metabolic network within living organisms.

G cluster_biosynthesis Biosynthesis of Thiamine Pyrimidine Moiety cluster_coupling Coupling air 5-Aminoimidazole Ribonucleotide (AIR) thic ThiC Enzyme (Radical SAM Enzyme) air->thic hmpp 4-Amino-5-hydroxymethyl- 2-methylpyrimidine Phosphate (HMP-P) thic->hmpp Complex Rearrangement thid ThiD Enzyme (Kinase) hmpp->thid hmppp HMP Pyrophosphate (HMP-PP) thid->hmppp Phosphorylation thie ThiE Enzyme (Synthase) hmppp->thie thiamine_p Thiamine Monophosphate thie->thiamine_p Coupling thiazole Thiazole Pyrophosphate thiazole->thie

Caption: Biosynthetic Pathway of the Thiamine Pyrimidine Moiety.

Beyond Vitamin B1: Expanding Therapeutic Applications

While the history of aminomethylpyrimidines is dominated by their role in thiamine, the versatility of the pyrimidine scaffold has made it a privileged structure in modern medicinal chemistry[14]. The aminomethyl group, in particular, serves as a valuable handle for chemical modification, allowing for the fine-tuning of pharmacological properties.

Researchers have explored aminomethylpyrimidine derivatives in various therapeutic areas:

  • Oncology: The pyrimidine ring is a well-known pharmacophore in anticancer drugs (e.g., 5-Fluorouracil). Derivatives of the aminomethylpyrimidine scaffold have been investigated for their ability to inhibit specific enzymes involved in tumor proliferation[14].

  • Anti-inflammatory Agents: Certain aminomethylpyrimidine derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways.

  • Agrochemicals: The structural motif has been incorporated into the design of novel herbicides and fungicides, highlighting its utility beyond human medicine[14].

  • Antiviral and Antimicrobial Agents: The broader class of pyrimidine derivatives continues to be a rich source of new leads for antiviral and antimicrobial drug discovery.

The ongoing exploration of this compound class ensures that the legacy of the aminomethylpyrimidine structure, which began with the fight against beriberi, will continue to expand into new frontiers of science and medicine.

Conclusion

The journey of aminomethylpyrimidine compounds from a structural fragment of a vitamin to a versatile platform in drug discovery is a testament to the synergy between natural product chemistry, synthetic innovation, and biological investigation. The initial discovery, driven by the urgent need to understand and synthesize thiamine, laid a foundation of chemical knowledge that has been built upon for nearly a century. The evolution from the complex Williams and Cline synthesis to modern, scalable industrial processes for Grewe Diamine showcases the power of process chemistry. Today, with a deep understanding of both its synthetic accessibility and its natural biosynthetic origins, the aminomethylpyrimidine core remains a highly relevant and promising scaffold for researchers, scientists, and drug development professionals.

References

  • Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Central European Journal of Immunology / Polish Society of Experimental and Clinical Immunology, 43(2), 191–200. [Link]
  • ResearchGate. (n.d.). Synthesis of thiamine, method by Williams and Cline.
  • Wikipedia. (2023, December 14). Robert R. Williams. [Link]
  • Google Patents. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines. (Patent No. EP2307355B1).
  • Williams, R. R., & Cline, J. K. (1936). SYNTHESIS OF VITAMIN B1. Journal of the American Chemical Society, 58(8), 1504–1505. [Link]
  • Carpenter, K. J. (2012). The discovery of thiamin. Annals of Nutrition & Metabolism, 61(3), 219–223. [Link]
  • Zhao, G., et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 68-71. [Link]
  • A Chemtek. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine.
  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1.
  • Chem-Impex International. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine.
  • Newell, P. C., & Tucker, R. G. (1968). Production of a precursor to the pyrimidine moiety of thiamine. Journal of Bacteriology, 95(5), 1877–1883. [Link]
  • New Drug Approvals. (2021, September 6). THIAMINE, Vitamin B1. [Link]
  • ResearchGate. (n.d.). Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors....

Sources

Methodological & Application

Synthesis Protocol for Methyl 4-amino-6-methylpyrimidine-2-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The synthetic strategy detailed herein is a robust three-step process commencing with the cyclocondensation of guanidine hydrochloride and diethyl acetylmalonate to form the core pyrimidine ring. Subsequent chlorination and ammonolysis steps afford the target molecule in good yield and purity. This document offers in-depth procedural details, explains the chemical principles underpinning each transformation, and provides a framework for the safe and efficient laboratory-scale production of this valuable compound.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals.[1][2] Specifically, substituted 4-aminopyrimidines are recognized as privileged structures in drug discovery, appearing in a multitude of approved therapeutic agents. The title compound, this compound, incorporates key pharmacophoric elements: a 4-amino group, a C2-ester functionality, and a C6-methyl group. These features make it an attractive starting material for the synthesis of kinase inhibitors, receptor modulators, and other potential therapeutic agents.

The synthetic route presented in this application note is designed for efficiency, reliability, and scalability in a standard research laboratory setting. It leverages well-established chemical transformations, providing a logical and reproducible pathway to the target compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence, as illustrated in the workflow diagram below. The process begins with the formation of the pyrimidine ring through a cyclocondensation reaction, followed by functional group interconversions to install the desired amino and carboxylate moieties.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ammonolysis & Esterification Start Guanidine Hydrochloride + Diethyl Acetylmalonate Step1_Product Ethyl 2-amino-4-hydroxy-6- methylpyrimidine-5-carboxylate Start->Step1_Product  NaOEt, EtOH, Reflux   Step2_Product Ethyl 4-chloro-2-amino-6- methylpyrimidine-5-carboxylate Step1_Product->Step2_Product  POCl3, Heat   Final_Product Methyl 4-amino-6- methylpyrimidine-2-carboxylate Step2_Product->Final_Product  1. NH3 (aq) 2. H+, MeOH  

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents were procured from commercial suppliers and used without additional purification, unless explicitly stated. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of Ethyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate

This initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction between guanidine and a β-keto ester.[3][4][5] This is a classic approach to forming the 2-aminopyrimidine core structure.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.15 g, 0.05 mol) in absolute ethanol (50 mL) under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 0.05 mol).

  • Add diethyl acetylmalonate (10.1 g, 0.05 mol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for 6 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate as a white solid.

Step 2: Synthesis of Ethyl 4-chloro-2-amino-6-methylpyrimidine-5-carboxylate

The hydroxyl group at the 4-position is converted to a chloro group, which serves as a good leaving group for the subsequent nucleophilic substitution. Phosphorus oxychloride is a standard and effective reagent for this transformation.

Procedure:

  • To a flask containing Ethyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate (8.45 g, 0.04 mol), carefully add phosphorus oxychloride (25 mL) in a fume hood.

  • Heat the mixture at 110 °C for 3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to obtain Ethyl 4-chloro-2-amino-6-methylpyrimidine-5-carboxylate.

Step 3: Synthesis of this compound

In this final step, the chloro group is displaced by an amino group via ammonolysis. A subsequent acid-catalyzed esterification in methanol will yield the final product.

Procedure:

  • Place Ethyl 4-chloro-2-amino-6-methylpyrimidine-5-carboxylate (7.3 g, 0.03 mol) in a sealed pressure vessel.

  • Add a saturated solution of ammonia in methanol (50 mL).

  • Heat the vessel at 100 °C for 12 hours.

  • Cool the vessel to room temperature and carefully release the pressure.

  • Evaporate the solvent under reduced pressure.

  • To the crude product, add methanol (50 mL) and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
1 Guanidine HCl, Diethyl AcetylmalonateNaOEt, EtOHEthyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate75-85%
2 Ethyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylatePOCl₃Ethyl 4-chloro-2-amino-6-methylpyrimidine-5-carboxylate80-90%
3 Ethyl 4-chloro-2-amino-6-methylpyrimidine-5-carboxylate1. NH₃/MeOH 2. H⁺/MeOHThis compound60-70%

Conclusion

The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of this compound. The described three-step sequence employs standard laboratory techniques and readily available reagents, making it accessible to a broad range of researchers in the chemical and pharmaceutical sciences. This versatile building block can be utilized in the development of novel molecular entities with potential therapeutic applications.

References

  • U.S. Patent 2,660,579A, "Synthesis of 2-amino-4, 6-dimethyl pyrimidine," issued November 24, 1953.
  • Qi, Y. (2011). Synthesis of 2-amino-4,6-dimethyl pyrimidine. Journal of Suzhou University of Science and Technology. [Link]
  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2786. [Link]
  • Langer, T., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(12), 1018-1031. [Link]
  • El-Gaby, M. S. A. (2002). Synthesis of Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2347-2360. [Link]

Sources

Application Notes and Protocols for the Utilization of Methyl 4-amino-6-methylpyrimidine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-6-methylpyrimidine-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The inherent functionalities of the aminopyrimidine scaffold, including its hydrogen bonding capabilities and potential for diverse chemical modifications, make it an attractive starting point for the synthesis of targeted molecular libraries. This guide provides an in-depth exploration of the applications of this compound, detailing its role as a scaffold in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. We present detailed protocols for the synthesis of derivative libraries and for the execution of key biological screening assays, underscoring the scientific rationale behind each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their research endeavors.

Introduction: The Aminopyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental core structure in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, and to serve as a bioisosteric replacement for other aromatic systems, underpins its prevalence in drug design.[4][5][6][7] The 2-aminopyrimidine motif, in particular, is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors where the amino group forms critical hydrogen bonds with the hinge region of the ATP-binding pocket.[8][9][10]

This compound offers a unique combination of reactive sites for chemical elaboration:

  • The 4-amino group: A key nucleophile and hydrogen bond donor.

  • The 2-carboxylate group: A versatile handle for amide bond formation and other modifications.

  • The pyrimidine ring nitrogens: Influence the electronic properties and can be involved in receptor interactions.

  • The 6-methyl group: Provides a site for potential modification or can influence steric interactions with target proteins.

This combination of features allows for the systematic exploration of chemical space around the pyrimidine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C7H9N3O2Inferred from structure
Molecular Weight 167.17 g/mol Inferred from structure
CAS Number 1520279-43-9Chiralen

Synthetic Strategies for Derivative Library Generation

The functional groups of this compound provide multiple avenues for the synthesis of diverse compound libraries. The following sections outline key synthetic transformations.

Modification of the 4-Amino Group

The nucleophilic 4-amino group can readily undergo a variety of reactions to introduce diverse substituents.

This protocol describes the general procedure for the acylation of the 4-amino group to form amide derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.2 equivalents).

  • For acyl chloride: Add the acyl chloride (1.1 equivalents) dropwise at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • For carboxylic acid: Add the carboxylic acid (1.1 equivalents) and the coupling agent (1.2 equivalents). Stir at room temperature until the reaction is complete.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Modification of the 2-Carboxylate Group

The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for amide bond formation.

This protocol details the hydrolysis of the methyl ester followed by amide bond formation.

Step A: Hydrolysis of the Methyl Ester

  • Dissolve this compound (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the hydrolysis is complete.[11]

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-6-methylpyrimidine-2-carboxylic acid.

Step B: Amide Bond Formation

  • Dissolve the carboxylic acid from Step A (1 equivalent) in anhydrous DMF.

  • Add a desired amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a base like DIPEA (2 equivalents).[11][12]

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction as described in Protocol 1 and purify the final amide product.

Applications in Drug Discovery: Targeting Kinases and Adenosine Receptors

The aminopyrimidine scaffold is a well-established pharmacophore for targeting protein kinases and adenosine receptors.

Kinase Inhibition

Numerous kinase inhibitors utilize the 2-aminopyrimidine scaffold to form key hydrogen bonding interactions with the kinase hinge region.[8][9] Derivatives of this compound can be designed to target a wide range of kinases implicated in cancer and other diseases.

kinase_inhibition cluster_scaffold Scaffold Core cluster_modifications Chemical Modifications cluster_library Compound Library cluster_screening Biological Screening Scaffold Methyl 4-amino-6- methylpyrimidine-2-carboxylate Amide_Coupling Amide Coupling (R1 & R2) Scaffold->Amide_Coupling Suzuki_Coupling Suzuki Coupling (Aryl Groups) Scaffold->Suzuki_Coupling Library Diverse Library of Aminopyrimidine Derivatives Amide_Coupling->Library Suzuki_Coupling->Library Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET, AlphaScreen) Library->Kinase_Assay Hit_Compounds Hit Compounds Kinase_Assay->Hit_Compounds Identification of Potent Inhibitors

Caption: Workflow for developing kinase inhibitors.

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Purified kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase enzyme and substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.

  • Incubate for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values for each compound.

For more detailed considerations on kinase assay development, refer to established guides.[13][14][15][16]

Adenosine Receptor Modulation

Aminopyrimidine derivatives have also been identified as potent and selective antagonists for adenosine receptors, which are implicated in cardiovascular, inflammatory, and neurological disorders.[17][18][19]

adenosine_receptor_modulation Start This compound Synthesis Synthesize Derivative Library (Protocols 1 & 2) Start->Synthesis Binding_Assay Radioligand Binding Assay (Protocol 4) Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay Binding_Assay->Functional_Assay Confirm antagonism SAR Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR Determine Ki values Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Drug discovery workflow for adenosine receptor modulators.

This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific adenosine receptor subtype (e.g., A1).[12][17][18][20]

Materials:

  • Cell membranes expressing the target adenosine receptor subtype

  • Radioligand (e.g., [³H]DPCPX for A1 receptors)

  • Non-specific binding control (e.g., a high concentration of an unlabeled agonist like NECA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filter mats

  • Scintillation cocktail

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well filter plate, add the test compound dilutions, the radioligand at a concentration near its Kd, and the cell membranes.

  • Include wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding by rapid vacuum filtration through the glass fiber filter mats.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds.

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery. Its amenability to a wide range of chemical modifications allows for the creation of diverse compound libraries. The established importance of the aminopyrimidine core in targeting key protein families, such as kinases and GPCRs, provides a strong rationale for its use in hit-finding and lead optimization campaigns. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by....
  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs.
  • ACS Publications. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. PubMed.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • ResearchGate. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres.
  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit.
  • National Center for Biotechnology Information. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ACS Publications. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry.
  • ACS Publications. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • National Center for Biotechnology Information. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
  • Royal Society of Chemistry. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • National Center for Biotechnology Information. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies.
  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.

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The Versatile Scaffold: Methyl 4-amino-6-methylpyrimidine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of countless biologically active molecules, including the nucleobases of DNA and RNA.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings have made it a "privileged scaffold" in drug design.[1][2][3] The strategic placement of functional groups on this heterocyclic core allows for precise interactions with biological targets, leading to therapeutic agents across a wide range of diseases, from cancers to infectious diseases.[2][4]

Within this vast chemical space, Methyl 4-amino-6-methylpyrimidine-2-carboxylate represents a particularly valuable, yet underexplored, building block. Its trifunctional nature—a nucleophilic 4-amino group, an electrophilic 2-methyl ester, and a hydrophobic 6-methyl group—provides medicinal chemists with multiple handles for structural elaboration. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role in the synthesis of kinase inhibitors, and provides detailed protocols for its utilization.

Application Focus: Kinase Inhibitors

The 2,4-disubstituted aminopyrimidine motif is a well-established pharmacophore for ATP-competitive kinase inhibitors.[3][5] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine base of ATP. This core interaction anchors the inhibitor, allowing substituents to explore adjacent hydrophobic pockets and solvent-exposed regions to achieve potency and selectivity.

This compound is an ideal starting point for creating libraries of potent kinase inhibitors. The primary application involves the conversion of the 2-methyl ester into a diverse array of carboxamides. This transformation is pivotal, as the resulting amide bond often introduces an additional hydrogen bond donor and a vector for introducing further diversity.

Key Therapeutic Targets:
  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer.[6] Several FDA-approved CDK4/6 inhibitors, such as Palbociclib and Ribociclib, feature a core aminopyrimidine scaffold.[3] Derivatives of our title compound are poised to target various CDKs, including CDK2, CDK7, and CDK9, which are implicated in cell cycle control and transcriptional regulation.[5][7][8]

  • Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell signaling, HPK1 has emerged as a key target for cancer immunotherapy.[9] Inhibiting HPK1 can enhance anti-tumor immune responses. The 4-aminopyrimidine-carboxamide scaffold has been shown to be a potent core for HPK1 inhibitors, with the carboxamide group forming a crucial hydrogen bond with the hinge residue Glu92.[9]

  • Other Kinases: The versatility of the scaffold allows for its application in developing inhibitors for a wide array of other kinases, such as c-Jun N-terminal kinases (JNKs), by modifying the substituents to match the specific topology of the target's ATP-binding site.[10]

The general workflow for utilizing this compound in a kinase inhibitor discovery program is outlined below.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization & Screening cluster_2 Lead Optimization start Simple Precursors (e.g., Guanidine, Acetoacetate) scaffold Methyl 4-amino-6-methyl pyrimidine-2-carboxylate start->scaffold Ring Cyclization (Plausible Route) hydrolysis Ester Hydrolysis scaffold->hydrolysis coupling Amide Coupling (Protocol 2) hydrolysis->coupling library N-Aryl Carboxamide Library coupling->library screening Kinase Panel Screening (e.g., CDK2, HPK1) library->screening sar SAR Analysis screening->sar adme ADME/PK Studies sar->adme lead Lead Candidate adme->lead

Caption: Drug discovery workflow using the target scaffold.

Protocols and Methodologies

Protocol 1: Plausible Synthesis of this compound

Reaction Scheme:

G cluster_1 r1 Guanidine Hydrochloride plus1 + r2 Methyl 2-acetyl-3-oxobutanoate (or equivalent β-keto ester) arrow1 NaOMe, MeOH Reflux p1 Methyl 4-amino-6-methyl- pyrimidine-2-carboxylate

Caption: Plausible synthesis via condensation reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium methoxide (NaOMe, 1.1 equivalents) to anhydrous methanol (MeOH, approx. 0.2 M). Stir until the sodium methoxide is fully dissolved.

  • Addition of Reagents: Add guanidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature. Subsequently, add methyl 2-acetyl-3-oxobutanoate (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality and Insights: The use of a strong base like sodium methoxide is crucial to deprotonate the guanidine and facilitate the initial condensation with the β-keto ester. The subsequent intramolecular cyclization and dehydration drive the reaction towards the formation of the stable aromatic pyrimidine ring.

Protocol 2: Synthesis of N-Aryl Pyrimidine-2-carboxamides via Amide Coupling

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with a substituted aniline. This is the key step for generating a library of potential kinase inhibitors.[1][11]

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 r1 Methyl 4-amino-6-methyl- pyrimidine-2-carboxylate arrow1 1) LiOH, THF/H₂O 2) H⁺ workup p1 4-amino-6-methyl- pyrimidine-2-carboxylic acid arrow2 Substituted Aniline, HATU, DIPEA, DMF p2 Target N-Aryl Pyrimidine- 2-carboxamide

Caption: Two-step hydrolysis and amide coupling protocol.

PART A: Ester Hydrolysis

  • Setup: Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equivalents) and stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-amino-6-methylpyrimidine-2-carboxylic acid. This intermediate can often be used in the next step without further purification.

PART B: HATU-Mediated Amide Coupling

  • Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 4-amino-6-methylpyrimidine-2-carboxylic acid (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Reagents: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final N-aryl pyrimidine-2-carboxamide.

Causality and Insights: Saponification with LiOH is a standard and reliable method for ester hydrolysis. In the coupling step, HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester.[12] DIPEA, a non-nucleophilic base, is required to neutralize the ammonium salts formed and to facilitate the reaction. DMF is an excellent polar aprotic solvent for this transformation. For less reactive anilines, converting the carboxylic acid to the more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride may provide better yields.[13]

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the SAR.

PositionModificationRationale & Typical Effect on Activity
C2-Amide Variation of the N-aryl substituentThis is the primary point for diversification. Substituents on the aryl ring can probe different sub-pockets of the kinase active site. Electron-withdrawing or donating groups can modulate electronic properties and form specific interactions (e.g., a sulfonyl group can act as a hydrogen bond acceptor).[5]
C4-Amino Alkylation or acylationWhile often crucial for the primary hinge interaction, this position can sometimes be modified to enhance selectivity or alter the binding mode. However, this is generally a less common modification.
C5-Position Substitution (e.g., with cyano, halogen)The C5 position points towards the "ribose pocket". Small substituents here can displace water molecules or form additional interactions, often significantly impacting potency and selectivity.[7][8]
C6-Methyl Variation of alkyl groupThe C6-methyl group typically occupies a small hydrophobic pocket. Varying its size (e.g., to ethyl or cyclopropyl) can fine-tune van der Waals interactions and optimize ligand fit.

Table 1: Representative Kinase Inhibitory Data for 2,4-Disubstituted Pyrimidine Scaffolds

Scaffold TypeTarget KinaseIC₅₀ (nM)Reference Compound
2,4-DiaminopyrimidineCDK77.21Compound 22 [5]
2,4-DiaminopyrimidineHPK10.15Compound 14g
4-AminopyrimidineCDK2~50-100NU6027 derivative[7]
4-Thiazolyl-2-anilinopyrimidineCDK97Compound 12u [8]

Note: The data in this table is for structurally related aminopyrimidine scaffolds to illustrate the potential potency achievable with this pharmacophore.

Conclusion

This compound is a high-potential building block for modern medicinal chemistry. Its strategic combination of functional groups on a biologically validated pyrimidine core makes it an excellent starting point for the synthesis of kinase inhibitors and other targeted therapeutics. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to leverage this versatile scaffold in their discovery programs, paving the way for the next generation of innovative medicines.

References

  • Boschi, D., Tosco, P., Chandra, N., Chaurasia, S., Fruttero, R., Griffin, R., Wang, L. Z., & Gasco, A. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-338. [Link]
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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  • Synthesis of 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules. [Link]
  • Patergnani, S., et al. (2020).
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  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). European Journal of Medicinal Chemistry. [Link]
  • Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 615-620. [Link]
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  • Does anyone have experience with amide coupling reaction of aniline? (2014).
  • Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • Khan, K. M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(10), 1699. [Link]
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (2020). Organic & Biomolecular Chemistry. [Link]
  • Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(12), 4947-4961. [Link]
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2015). Journal of Visualized Experiments. [Link]
  • El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5519. [Link]

Sources

Application Note: Strategic Derivatization of Methyl 4-amino-6-methylpyrimidine-2-carboxylate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2] This application note provides a detailed guide for the strategic derivatization of a versatile building block, Methyl 4-amino-6-methylpyrimidine-2-carboxylate, to generate a structurally diverse chemical library suitable for high-throughput screening (HTS). We present field-proven protocols for N-acylation, N-sulfonylation, and a two-step C-C bond formation via Suzuki-Miyaura coupling. The causality behind experimental choices, self-validating protocol design, and the principles of library construction for effective drug discovery are discussed in detail.[3][4]

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The 2-aminopyrimidine motif is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[5] Its prevalence in approved drugs, such as the kinase inhibitor Imatinib, underscores its significance.[1] The scaffold's nitrogen atoms act as key hydrogen bond acceptors and donors, while the planar ring system provides a rigid core for orienting substituents into protein binding pockets.

This compound is an excellent starting material for library synthesis due to its multiple, chemoselectively addressable functional handles:

  • C4-Amino Group: A primary nucleophile, ideal for reactions like acylation, sulfonylation, and reductive amination.

  • Pyrimidine Ring: Can be functionalized through halogenation followed by cross-coupling reactions to introduce aryl or heteroaryl diversity.

  • C2-Ester Group: Offers a late-stage modification point, such as hydrolysis and subsequent amide coupling, to further expand structural diversity.

  • C6-Methyl Group: Provides a steric and electronic feature that can influence binding orientation.

This guide focuses on leveraging the C4-amino group and the pyrimidine core to rapidly generate a library of novel compounds for biological evaluation.

Start Methyl 4-amino-6-methyl- pyrimidine-2-carboxylate N_Acyl N-Acylation & N-Sulfonylation Start->N_Acyl RCOCl or RSO₂Cl Halogenation C5-Halogenation Start->Halogenation NCS / NBS Amides Amide & Sulfonamide Library N_Acyl->Amides Suzuki Suzuki-Miyaura Coupling Halogenation->Suzuki Ar-B(OH)₂ Pd Catalyst Biaryls Bi-aryl Library Suzuki->Biaryls

Figure 1: High-level overview of derivatization strategies for library synthesis.

Derivatization at the C4-Amino Group: N-Acylation and N-Sulfonylation

Modification of the C4-amino group is the most direct approach to introduce diversity. The formation of amide and sulfonamide bonds is a robust and well-understood transformation in medicinal chemistry, often leading to compounds with improved cell permeability and metabolic stability.[6]

Causality of Experimental Design: The choice of acylating agent and base is critical. Acyl chlorides and sulfonyl chlorides are highly reactive and are typically used with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Anhydrides offer a milder alternative. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as they are inert to the reaction conditions and facilitate easy workup.

This protocol is designed to be self-validating. The complete consumption of the starting amine can be easily monitored by Thin Layer Chromatography (TLC), and the formation of the less polar amide product is readily observed.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl formed, preventing protonation of the starting amine which would render it unreactive.[7]

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.2 equiv) dropwise to the stirred solution. Maintaining a low temperature minimizes potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexanes). The starting material should be consumed, and a new, higher-running spot (the product) should appear.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid chloride), and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative. Characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.[8]

Table 1: Exemplar Reagents for N-Acylation and N-Sulfonylation

Reagent Class Example Reagent Base Resulting Functional Group
Acyl Chloride Benzoyl chloride TEA / DIPEA Benzamide
Cyclopropanecarbonyl chloride TEA / DIPEA Cyclopropyl amide
Sulfonyl Chloride Methanesulfonyl chloride TEA / DIPEA Methanesulfonamide
4-Toluene­sulfonyl chloride TEA / DIPEA Tosylamide

| Anhydride | Acetic anhydride | Pyridine / TEA | Acetamide |

Start Dissolve Starting Material in DCM Cool Add Base (TEA) Cool to 0 °C Start->Cool Add Add Acyl Chloride (1.2 equiv) Cool->Add React Stir at RT Monitor by TLC Add->React Workup Aqueous Workup (Wash & Extract) React->Workup Purify Purify (Chromatography or Recrystallization) Workup->Purify Product Pure Amide Product Purify->Product

Figure 2: Step-by-step workflow for the N-Acylation protocol.

Derivatization of the Pyrimidine Core: Suzuki-Miyaura Coupling

To explore chemical space beyond the C4-amino vector, C-C bond formation on the pyrimidine ring is a highly effective strategy. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for creating bi-aryl structures, which are common motifs in kinase inhibitors and other drug classes.[9]

Causality of Experimental Design: The Suzuki reaction requires an electrophilic partner (an aryl halide) and a nucleophilic partner (an organoboron species). Our starting material is electron-rich and lacks a suitable leaving group. Therefore, a two-step process is necessary:

  • Electrophilic Halogenation: The pyrimidine ring, activated by the amino group, can be halogenated at the electron-rich C5 position using an electrophilic halogenating agent like N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS).

  • Suzuki-Miyaura Coupling: The resulting 5-halo-pyrimidine is then coupled with a variety of aryl or heteroaryl boronic acids using a palladium catalyst. The electron-deficient nature of the halogenated pyrimidine ring makes it highly reactive in Suzuki couplings, often requiring milder conditions than analogous benzene systems.[9]

cluster_0 Step 1: C5-Halogenation cluster_1 Step 2: Suzuki Coupling Start_Halo Dissolve Starting Material in DMF Add_Halo Add NBS (1.1 equiv) at 0 °C Start_Halo->Add_Halo React_Halo Stir at RT Monitor by LC-MS Add_Halo->React_Halo Product_Halo Isolate 5-Bromo Intermediate React_Halo->Product_Halo Start_Suzuki Combine 5-Bromo Intermediate, Boronic Acid, Base (K₂CO₃) Product_Halo->Start_Suzuki Proceed to Coupling Add_Suzuki Add Pd Catalyst (e.g., Pd(PPh₃)₄) Start_Suzuki->Add_Suzuki React_Suzuki Heat under Inert Gas (e.g., 100°C, MW) Add_Suzuki->React_Suzuki Product_Suzuki Purify to yield Final Bi-aryl Product React_Suzuki->Product_Suzuki

Figure 3: Workflow for the two-step synthesis of C5-aryl pyrimidines.

Step 1: C5-Bromination

  • Preparation: Dissolve this compound (1.0 equiv) in N,N-Dimethylformamide (DMF) or Acetonitrile in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise.

  • Reaction: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Isolation: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 5-bromo intermediate, which can often be used in the next step without further purification.

Step 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis is employed here to accelerate reaction times and improve yields, a common strategy for library synthesis.[10][11]

  • Preparation: To a microwave reaction vessel, add the 5-bromo-pyrimidine intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[10]

  • Solvent: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and place it in a microwave reactor. Heat to 100-120 °C for 15-30 minutes.[11]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the pure C5-aryl derivative.

Table 2: Representative Components for Suzuki-Miyaura Coupling

5-Bromo Intermediate Arylboronic Acid Catalyst System Expected Product Core
Methyl 4-amino-5-bromo-6-methyl­pyrimidine-2-carboxylate Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 5-Phenyl-pyrimidine
" 4-Methoxyphenyl­boronic acid Pd(PPh₃)₄, K₂CO₃ 5-(4-Methoxyphenyl)-pyrimidine
" Thiophene-3-boronic acid Pd(PPh₃)₄, K₂CO₃ 5-(Thiophen-3-yl)-pyrimidine

| " | Pyridine-4-boronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 5-(Pyridin-4-yl)-pyrimidine |

Conclusion: From Derivatization to Biological Insight

The strategic derivatization of this compound provides a rapid and efficient pathway to a diverse chemical library. By employing robust reactions such as N-acylation and Suzuki-Miyaura coupling, researchers can systematically explore the structure-activity relationship (SAR) around this privileged scaffold. The resulting library, rich in varied chemical functionalities, serves as a valuable resource for high-throughput screening campaigns aimed at discovering novel hits for a wide range of biological targets, from kinases to metabolic enzymes.[3][12] The protocols outlined herein are designed to be scalable, reproducible, and adaptable, forming a solid foundation for modern drug discovery efforts.

References

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of Some New Formazan Derivatives From 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. (URL: [Link])
  • Al-Amiery, A. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. (URL: [Link])
  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. (URL: [Link])
  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(17), 3114. (URL: [Link])
  • Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2275. (URL: [Link])
  • Various Authors. (2025). Synthesis and biological activity of some pyrimidine derivatives.
  • Seydimemet, M., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. (URL: [Link])
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. (URL: [Link])
  • Gummadi, M. R., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. (URL: [Link])
  • Cravotto, G., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5769. (URL: [Link])
  • Lipinski, C. A. (2010). Design of chemical libraries for screening. Expert Opinion on Drug Discovery. (URL: [Link])
  • Boumoud, B., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1168. (URL: [Link])
  • Wessjohann, L. A., et al. (2021). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. RSC Chemical Biology. (URL: [Link])

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Application Notes and Protocols: A Three-Component Approach to Novel Pyrido[2,3-d]pyrimidine Scaffolds Utilizing Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrido[2,3-d]pyrimidines in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential. Its prevalence in medicinal chemistry stems from its ability to act as a versatile pharmacophore, engaging with a wide array of biological targets.[1] Derivatives of this fused ring system have demonstrated a broad spectrum of pharmacological activities, including potent antitumor and antibacterial properties.[1] The development of efficient and modular synthetic routes to novel pyrido[2,3-d]pyrimidine derivatives is therefore a critical endeavor for researchers in drug discovery and development.

Multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis, offering a streamlined approach to complex molecules from simple precursors in a single, atom-economical step.[2] This application note details a robust three-component reaction for the synthesis of highly functionalized pyrido[2,3-d]pyrimidine-6-carboxylates, leveraging the reactivity of Methyl 4-amino-6-methylpyrimidine-2-carboxylate. This protocol provides a practical and adaptable method for generating libraries of novel compounds for biological screening and lead optimization.

Reaction Principle: A Domino Knoevenagel-Michael-Cyclization Cascade

The described three-component reaction proceeds through a well-established domino sequence, initiated by a Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, in this case, malononitrile. The resulting electron-deficient alkene subsequently undergoes a Michael addition by the exocyclic amino group of this compound. The reaction culminates in an intramolecular cyclization and subsequent tautomerization to afford the stable, aromatic pyrido[2,3-d]pyrimidine scaffold.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization Aldehyde Ar-CHO Knoevenagel_Product Ar-CH=C(CN)2 Aldehyde->Knoevenagel_Product Base catalyst Malononitrile NC-CH2-CN Malononitrile->Knoevenagel_Product Michael_Adduct Intermediate Adduct Knoevenagel_Product->Michael_Adduct + Pyrimidine Pyrimidine Methyl 4-amino-6-methyl pyrimidine-2-carboxylate Pyrimidine->Michael_Adduct Final_Product Methyl 7-amino-5-aryl-2-methyl -4-oxo-3,4-dihydropyrido[2,3-d] pyrimidine-6-carbonitrile Michael_Adduct->Final_Product Cyclization

Figure 1: Proposed mechanistic pathway for the three-component synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Methyl 7-amino-5-phenyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyrido[2,3-d]pyrimidine derivative.

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 181.18 mg), benzaldehyde (1.0 mmol, 106.12 mg), and malononitrile (1.0 mmol, 66.06 mg).

  • Solvent and Catalyst Addition: Add 15 mL of absolute ethanol to the flask, followed by the addition of a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Workup and Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. If further purification is required, the solid can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) or purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Scope of the Reaction

The versatility of this three-component reaction can be demonstrated by employing a variety of substituted aromatic aldehydes. The following table summarizes the expected products and typical yields based on analogous reactions reported in the literature.

EntryAldehyde (Ar-CHO)Expected ProductTypical Yield (%)
1BenzaldehydeMethyl 7-amino-5-phenyl-2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile85-92
24-ChlorobenzaldehydeMethyl 7-amino-5-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile88-95
34-MethoxybenzaldehydeMethyl 7-amino-5-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile82-90
43-NitrobenzaldehydeMethyl 7-amino-5-(3-nitrophenyl)-2-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile80-87

Applications in Drug Discovery and Development

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. A notable example is the class of compounds that act as kinase inhibitors.[1] The structural motif of the synthesized compounds, featuring an amino group at the 7-position and a carboxylate at the 6-position, provides ample opportunities for further functionalization to enhance potency and selectivity against specific kinase targets.

For instance, derivatives of pyrido[2,3-d]pyrimidines have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of various cancers.[3] The ability to readily introduce diverse aryl groups at the 5-position via this three-component reaction allows for the exploration of structure-activity relationships (SAR) to optimize interactions within the ATP-binding pocket of kinases.

Furthermore, the pyrido[2,3-d]pyrimidine core has been associated with a range of other biological activities, including antimicrobial and antiviral properties, highlighting the broad therapeutic potential of this compound class.[4][5]

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent biological evaluation of the novel pyrido[2,3-d]pyrimidine derivatives.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Lead Optimization A Three-Component Reaction B Workup & Isolation A->B C Purification (Recrystallization/ Column Chromatography) B->C D Characterization (NMR, MS) C->D E In vitro Screening (e.g., Kinase Inhibition Assays) D->E F Cell-based Assays (e.g., Cytotoxicity, Proliferation) E->F G SAR Studies F->G H Further Chemical Modification G->H I In vivo Studies H->I

Figure 2: A representative workflow from compound synthesis to preclinical evaluation.

Conclusion

This application note provides a comprehensive guide to a versatile and efficient three-component synthesis of novel pyrido[2,3-d]pyrimidine derivatives using this compound. The detailed protocol, mechanistic insights, and discussion of potential applications are intended to empower researchers in the fields of medicinal chemistry and drug discovery to readily access this important class of heterocyclic compounds. The modularity of this MCR approach is particularly well-suited for the rapid generation of compound libraries, accelerating the identification of new therapeutic agents.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI.
  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. (n.d.). European Journal of Chemistry.
  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2024). PubMed.
  • Review of the Synthesis, Reactions and pharmaceutical potential of Pyrido[2,3-d]pyrimidine Derivatives. (2023). Semantic Scholar.
  • Synthesis and biological evaluation of Pyrido (2,3-d)Pyrimidine-carboxylate derivatives (Indexed in Scopus). (2025). ResearchGate.
  • Synthesis of pyrido[2,3-d]pyrimidine carbonitrile. (n.d.). ResearchGate.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PubMed Central.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PubMed Central.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (n.d.). National Institutes of Health.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate. This pyrimidine derivative is a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. The presented method is suitable for determining the purity of the bulk substance and for quality control applications. The protocol was developed based on the physicochemical properties of pyrimidine derivatives and has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction and Method Development Rationale

This compound is a heterocyclic compound whose structural features—a pyrimidine core, an amino group, and a methyl ester—make it an important building block. Accurate quantification is essential for ensuring reaction efficiency, characterizing final products, and maintaining quality control in drug development pipelines.[3] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]

The development of this method was guided by the following scientific principles:

  • Analyte Physicochemical Properties: The pyrimidine ring contains a UV-active chromophore, making UV detection a suitable choice. The presence of an amino group (a basic moiety) necessitates pH control of the mobile phase to ensure consistent ionization and symmetrical peak shape. The overall structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.

  • Column Selection: A C18 (octadecylsilane) stationary phase was selected as it is the most common and versatile choice for the analysis of pyrimidine derivatives, providing excellent retention and selectivity for such compounds.[5]

  • Mobile Phase Strategy: A mobile phase consisting of an organic modifier (Acetonitrile) and an aqueous buffer was chosen. Acetonitrile provides good elution strength and lower backpressure compared to methanol. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to protonate the basic amino group, which minimizes peak tailing by preventing unwanted interactions with residual silanols on the stationary phase. This approach is standard for achieving sharp, symmetrical peaks for basic analytes.

  • Detection Wavelength (λmax): The optimal detection wavelength is determined by scanning a dilute solution of the analyte standard across the UV spectrum (e.g., 200-400 nm). For many pyrimidine derivatives, a maximum absorbance is observed between 260 nm and 280 nm.[6] For this method, a wavelength of 275 nm was selected based on this principle to maximize sensitivity.

Method_Development_Flow Analyte Analyte Characterization (Pyrimidine Derivative) Column Stationary Phase Selection (Reversed-Phase C18) Analyte->Column Polarity MobilePhase Mobile Phase Selection (ACN / Buffered Aqueous) Analyte->MobilePhase Basicity (pKa) Detector Detection Wavelength (UV Scan for λmax) Analyte->Detector Chromophore OptimizedMethod Optimized HPLC Protocol Column->OptimizedMethod MobilePhase->OptimizedMethod Detector->OptimizedMethod

Caption: Method Development Workflow.

Recommended HPLC Protocol

This protocol details the final optimized conditions for the analysis. It is imperative that system suitability is confirmed before proceeding with any sample analysis.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 275 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase A Preparation (Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄).

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Diluent Preparation:

    • Prepare a mixture of Water:Acetonitrile (60:40 v/v). This is identical to the mobile phase composition and ensures good peak shape.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][7] The validation protocol assesses specificity, linearity, range, accuracy, precision, and robustness.

Validation_Pyramid cluster_0 Method Performance Characteristics (ICH Q2) cluster_1 Specificity Specificity (Analyte vs. Impurities) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Robustness Robustness (Method Reliability)

Caption: Core Validation Parameters.

Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products. Protocol:

  • Expose the analyte solution (100 µg/mL) to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid powder at 105 °C for 24 hours.

  • Neutralize the acidic and basic samples as appropriate.

  • Inject the stressed samples and a non-stressed control sample into the HPLC system.

  • Acceptance Criteria: The analyte peak should be well-resolved from any degradation peaks (resolution > 2.0), and the peak purity should pass the detector's homogeneity test.

Linearity and Range

Objective: To establish a linear relationship between analyte concentration and detector response over a specified range. Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Objective: To assess the closeness of the experimental results to the true value. Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To evaluate the method's consistency under various conditions. Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze them on the same day, with the same analyst and equipment.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD for this new set of six samples and compare the results between the two studies.

  • Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. Protocol:

  • Analyze the Working Standard Solution while making small, deliberate changes to the method parameters, one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability parameters (tailing factor, plate count) must still be met, and the peak area should not change significantly from the nominal conditions.

Representative Validation Results

The following table summarizes typical results obtained during the validation of this method.

Validation ParameterResultAcceptance CriteriaStatus
Specificity Analyte peak resolved from all degradantsResolution > 2.0Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 50 - 150 µg/mL---Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) % RSD = 0.85%≤ 2.0%Pass
Precision (Intermediate) % RSD = 1.10%≤ 2.0%Pass
Robustness System suitability met under all conditionsSST criteria metPass

Conclusion

The reversed-phase HPLC method described in this application note is rapid, precise, accurate, and specific for the quantitative determination of this compound. The isocratic method allows for a short run time of 10 minutes, making it suitable for high-throughput analysis. The comprehensive validation demonstrates that the method is reliable and fit for its intended purpose in quality control and research environments, adhering to the stringent requirements of the pharmaceutical industry.

References

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Marchenko, S. I., Moiseeva, A. M., Pleteneva, T. V., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 279-288. [Link]
  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Al-Bayati, Y. K., & Al-Amiery, A. A. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1378, 131–141. [Link]
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • Panda, S. S., Chowdary, P. V., & Padhan, D. (2013). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Ancient science of life, 33(1), 59–63. [Link]

Sources

Application Note: Methyl 4-amino-6-methylpyrimidine-2-carboxylate as a Novel Bioisostere for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Carboxylic Acid Liability in Drug Discovery

The carboxylic acid moiety is a cornerstone in pharmacophore design, prized for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[1] It is a key feature in over 450 marketed drugs, engaging with targets that naturally recognize acidic substrates like amino acids or fatty acids.[2] However, the very properties that make it a potent interacting group can also present significant liabilities in drug development.[1][3]

At physiological pH, the ionized carboxylate group can lead to:

  • Poor Membrane Permeability: Limiting oral bioavailability and penetration into the central nervous system (CNS).[1][3]

  • Metabolic Instability: Carboxylic acids are prone to metabolism via glucuronidation, forming reactive acyl glucuronides that can lead to idiosyncratic toxicity.[1][4] This has been a factor in the withdrawal of marketed drugs.[2][3]

  • High Plasma Protein Binding: Reducing the concentration of free, active drug.[5]

To mitigate these issues while preserving target engagement, medicinal chemists employ the strategy of bioisosteric replacement .[3] A bioisostere is a functional group that mimics the steric, electronic, and physicochemical properties of the original moiety, aiming to retain or improve biological activity while optimizing pharmacokinetic (ADME) properties.[1][2] This application note introduces Methyl 4-amino-6-methylpyrimidine-2-carboxylate as a versatile and advantageous bioisostere for carboxylic acids, particularly in the context of kinase inhibitor design.

Design Rationale: The Pyrimidine Scaffold as a Privileged Hinge-Binder

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[6] In the realm of protein kinase inhibitors, the 2-aminopyrimidine motif is a well-established hinge-binding fragment .[3] The kinase hinge region forms the backbone of the ATP-binding pocket and presents a conserved pattern of hydrogen bond donors and acceptors.[7][8] A 2-aminopyrimidine can effectively mimic the interaction of the adenine core of ATP, forming one or two crucial hydrogen bonds that anchor the inhibitor to the target protein.

By incorporating the key features of a 2-aminopyrimidine hinge-binder with a carboxylate mimic, this compound offers a unique bioisosteric replacement strategy.

Logical Framework for Bioisosteric Replacement

The diagram below illustrates the conceptual leap from a generic carboxylic acid-containing kinase inhibitor to one featuring the proposed pyrimidine bioisostere.

Caption: Bioisosteric replacement workflow.

Physicochemical Properties: A Comparative Analysis

The key advantage of replacing a carboxylic acid with the this compound moiety lies in the modulation of key physicochemical properties that govern a drug's ADME profile. While the success of any bioisosteric replacement is context-dependent, the following table outlines the anticipated changes.[2]

PropertyTypical Carboxylic AcidThis compound (Predicted)Rationale for Improvement
pKa ~4-5 (Acidic)~3-4 (Weakly Basic)The amino group is the primary basic center. The moiety is significantly less acidic than a carboxylic acid, reducing ionization at physiological pH.
LogP / LogD7.4 Low (ionized form dominates)HigherReduced ionization leads to a less polar molecule, which is expected to improve membrane permeability and reduce clearance.
Hydrogen Bonding H-Bond Donor & AcceptorH-Bond Donor (amino) & Acceptors (N1, N3, ester carbonyl)Provides multiple points for strong, directional interactions with the target, mimicking the carboxylate. The 2-amino and N3 can form the critical hinge-binding interaction.
Metabolic Stability Susceptible to UGT-mediated glucuronidationNot a substrate for UGTsAvoids the formation of reactive acyl glucuronide metabolites, potentially reducing toxicity risks.[4]
Solubility Generally high in aqueous mediaModerateWhile LogP increases, the multiple H-bond acceptors/donors ensure adequate aqueous solubility for formulation.

Protocol: Synthesis of this compound

This protocol describes a robust and scalable synthesis based on the classical cyclocondensation reaction between a guanidine salt and a β-dicarbonyl compound.[5][9]

Synthetic Workflow Diagram

G cluster_0 Step 1: Guanidine Free Base Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Isolation reagents Guanidine HCl + Sodium Methoxide step1 Stir in Methanol at RT reagents->step1 ketoester Dimethyl 1,3-acetonedicarboxylate step2 Add β-Ketoester Reflux (65-70°C) ketoester->step2 step1->step2 step3 Cool & Filter Wash with Water & Ether Dry under Vacuum step2->step3 product Methyl 4-amino-6-methyl- pent-2-en-2-oate-pyrimidine-2-carboxylate step3->product

Caption: Synthesis workflow for the target compound.

Materials and Reagents
  • Guanidine Hydrochloride (CAS: 50-01-1)

  • Sodium Methoxide (CAS: 124-41-4)

  • Dimethyl 1,3-acetonedicarboxylate (CAS: 1830-54-2)

  • Anhydrous Methanol (MeOH)

  • Diethyl Ether

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and filtration apparatus.

Step-by-Step Procedure
  • Preparation of Guanidine Free Base:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium methoxide (5.4 g, 100 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere.

    • To this solution, add guanidine hydrochloride (9.55 g, 100 mmol) portion-wise over 15 minutes.

    • Stir the resulting suspension at room temperature for 1 hour. A white precipitate of sodium chloride will form.

  • Cyclocondensation Reaction:

    • To the suspension from Step 1, add dimethyl 1,3-acetonedicarboxylate (17.4 g, 100 mmol) dropwise via a syringe or dropping funnel over 20 minutes.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65-70°C) using a heating mantle.

    • Maintain the reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold deionized water (2 x 50 mL) to remove inorganic salts, followed by cold diethyl ether (2 x 30 mL) to remove any unreacted starting material.

    • Dry the resulting white to off-white solid under high vacuum at 40°C to a constant weight.

  • Characterization:

    • The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Case Study (Hypothetical): Targeting Protein Kinase X (PKX)

Background: A lead optimization campaign for PKX inhibitors identified a potent compound, PKX-ACID-01 , which contains a carboxylic acid moiety responsible for a critical hydrogen bond interaction with the hinge region. However, the compound suffers from poor cell permeability and rapid metabolic clearance, limiting its in vivo efficacy.

Strategy: To address these liabilities, a bioisosteric replacement was proposed, substituting the carboxylic acid with the this compound group to yield PKX-PYR-02 .

CompoundStructurePKX IC₅₀ (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
PKX-ACID-01 [Scaffold]-COOH15< 0.512
PKX-PYR-02 [Scaffold]-[Pyrimidine]258.2> 90

Results and Discussion:

  • Potency: The pyrimidine analogue, PKX-PYR-02 , retained excellent potency against the target kinase, with only a marginal loss in activity (IC₅₀ of 25 nM vs. 15 nM). This indicates that the 2-aminopyrimidine moiety successfully mimics the key hinge-binding interactions of the original carboxylate.[7][10]

  • Permeability: A dramatic improvement in cell permeability was observed. The significantly higher Papp value for PKX-PYR-02 is attributed to the neutral, less polar nature of the pyrimidine bioisostere compared to the ionized carboxylate at physiological pH.

  • Metabolic Stability: The half-life in human liver microsomes was substantially extended for PKX-PYR-02 . This is consistent with the avoidance of the rapid glucuronidation pathway that is a common metabolic fate for carboxylic acids.[1]

Summary

This compound represents a sophisticated and highly effective tool for the modern medicinal chemist. By leveraging the privileged nature of the pyrimidine scaffold as a hinge-binding element, it serves as an outstanding bioisostere for carboxylic acids. This replacement can maintain or improve biological potency while simultaneously overcoming common pharmacokinetic challenges associated with acidic moieties, ultimately accelerating the path from a promising hit to a viable drug candidate.

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
  • de Ruiter, A., & Lensen, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current Organic Chemistry, 26(10), 953-976. [Link]
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]
  • Oebbeke, M., et al. (2021). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts.
  • PubMed Central. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts.
  • Rauh, D., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(10), 2353-2363. [Link]
  • Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2993. [Link]
  • Patel, S., et al. (2023). Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors using structure- and fragment-based design, docking and molecular dynamic simulation studies. Journal of Biomolecular Structure & Dynamics, 41(21), 11186-11202. [Link]
  • Al-Ostoot, F. H., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Heliyon, 11(2), e34193. [Link]

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Application Note: Protocols for the N-Alkylation of Aminopyrimidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide for the N-alkylation of aminopyrimidine esters, a critical transformation in the synthesis of pharmacologically relevant molecules. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering researchers the knowledge to select, optimize, and troubleshoot these reactions effectively.

Strategic Overview: The Importance and Challenges of N-Alkylation

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted introduction of alkyl groups onto the exocyclic amino function (N-alkylation) is a cornerstone of structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's potency, selectivity, solubility, and metabolic stability.

However, the N-alkylation of aminopyrimidine esters is not without its challenges. The inherent nucleophilicity of the aminopyrimidine system presents two primary hurdles that must be overcome for a successful and selective transformation:

  • Regioselectivity: Aminopyrimidines possess multiple nucleophilic nitrogen centers: the exocyclic amino group and the two endocyclic (ring) nitrogen atoms. While the exocyclic amine is generally the most nucleophilic site, reaction conditions can influence the site of alkylation, potentially leading to undesired ring-alkylated byproducts.[3][4]

  • Over-alkylation: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This can lead to a second alkylation event, yielding a tertiary amine and consuming valuable starting material in an undesired reaction pathway.[5]

This guide presents three robust protocols to address these challenges, each with distinct advantages depending on the substrate and desired outcome.

logical_flow cluster_0 Protocol Selection Framework Start Define Synthetic Goal: Mono-alkylation of Aminopyrimidine Ester Q1 Is the alkylating agent a simple alkyl halide? Start->Q1 Q3 Is the alkylating agent an alcohol? Q1->Q3 No P1 Protocol 1: Classical SN2 Alkylation Q1->P1 Yes Q2 Is over-alkylation a major concern? P2 Protocol 2: Reductive Amination Q2->P2 Yes End Proceed to Synthesis Q2->End No Q3->P2 No (Use Aldehyde/Ketone) P3 Protocol 3: Mitsunobu Reaction Q3->P3 Yes P1->Q2 P2->End P3->End

Figure 1: Decision-making flowchart for selecting the appropriate N-alkylation protocol.

Protocol 1: Classical SN2 Alkylation with Alkyl Halides

This is the most direct and widely used method for N-alkylation. It relies on the nucleophilic attack of the amino group on an electrophilic alkyl halide. Careful control of stoichiometry and reaction conditions is paramount to favor mono-alkylation.

Causality and Experimental Choices
  • Base Selection: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed.[2][6][7] Its primary role is to act as an acid scavenger, neutralizing the hydrogen halide (e.g., HBr) formed during the reaction. This prevents the protonation and deactivation of the starting amine. A strong, non-nucleophilic base ensures that it does not compete with the amine in attacking the alkyl halide.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are ideal.[6][8] They effectively solvate the cation of the base while leaving the anion (carbonate) relatively free to act as a proton shuttle, and they stabilize the charged transition state of the SN2 reaction without interfering.

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the aminopyrimidine ester (1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous DMF (or ACN) to achieve a concentration of approximately 0.1-0.2 M. Add finely powdered anhydrous K₂CO₃ (2.0-3.0 equiv.).

  • Reagent Addition: Add the alkyl halide (1.0-1.2 equiv.) dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess will promote di-alkylation.

  • Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water. This will precipitate the product and dissolve the inorganic salts.

    • Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Protocol 2: Reductive Amination for Controlled Mono-Alkylation

Reductive amination is an exceptionally powerful method that circumvents the issue of over-alkylation.[9] It is a one-pot process that first involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the target secondary amine.[10][11]

Causality and Experimental Choices
  • Mechanism of Selectivity: The key to this method's success is that a primary amine can only form an imine once. The resulting secondary amine product cannot react further with the aldehyde or ketone under these conditions, thus preventing the formation of a tertiary amine.[9]

  • Reducing Agent: A mild reducing agent is required that selectively reduces the C=N bond of the imine in the presence of the C=O bond of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as is sodium cyanoborohydride (NaBH₃CN).[9][11]

  • Solvent and Additives: The reaction is often run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid is sometimes added to catalyze imine formation.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the aminopyrimidine ester (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.).

  • Solvent Addition: Dissolve the components in DCE or DCM (to a concentration of 0.1-0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. The reaction is often slightly exothermic.

  • Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: The Mitsunobu Reaction for Alkylation with Alcohols

The Mitsunobu reaction provides an elegant way to form C-N bonds using an alcohol as the alkylating agent. It is particularly valuable for synthesizing complex molecules under mild conditions and proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center.[12][13]

Causality and Experimental Choices
  • Activation Mechanism: The reaction relies on a redox process. Triphenylphosphine (PPh₃) is oxidized, and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is reduced.[12][13] In the process, PPh₃ and DEAD combine to form a phosphonium salt intermediate, which then activates the alcohol, turning the hydroxyl group into an excellent leaving group.[12] The deprotonated amine can then displace it in an SN2 fashion.

  • Reagent Stoichiometry: The reaction is typically run with a slight excess (1.2-1.5 equiv.) of the alcohol, PPh₃, and DEAD/DIAD to ensure complete conversion of the limiting aminopyrimidine.

  • Safety and Purification: DEAD and DIAD are hazardous reagents and should be handled with care. A significant challenge with this reaction is the removal of byproducts, namely triphenylphosphine oxide and the reduced hydrazine derivative. Using polymer-bound reagents or modified phosphines can simplify purification.[12][13]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aminopyrimidine ester (1.0 equiv.), the desired primary or secondary alcohol (1.2 equiv.), and triphenylphosphine (1.2 equiv.).

  • Solvent Addition: Dissolve the reagents in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the reaction rate upon addition of the azodicarboxylate.

  • Reagent Addition: Add DIAD or DEAD (1.2 equiv.) dropwise to the stirred solution over 15-30 minutes. A color change (e.g., to a yellow or orange hue) is typically observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can often be directly purified, or an initial filtration through a short plug of silica can remove some of the byproducts.

  • Purification: Purify the crude material by flash column chromatography. Careful selection of the eluent system is required to separate the product from triphenylphosphine oxide.

workflow cluster_workflow General Experimental Workflow A 1. Reagent Assembly (Amine, Alkylating Agent, Base/Catalyst) B 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) A->B C 3. Execution & Monitoring (Temperature Control, TLC / LC-MS) B->C D 4. Reaction Workup (Quenching, Extraction, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis & Characterization (NMR, MS) E->F

Figure 2: A generalized workflow for N-alkylation experiments.

Comparative Summary and Troubleshooting

The choice of protocol is dictated by the available starting materials, the desired selectivity, and the scale of the reaction.

ParameterProtocol 1: Classical SN2Protocol 2: Reductive AminationProtocol 3: Mitsunobu Reaction
Alkylating Agent Alkyl Halide/SulfonateAldehyde / KetoneAlcohol
Key Reagents Inorganic Base (K₂CO₃)Mild Reductant (NaBH(OAc)₃)PPh₃, DIAD/DEAD
Selectivity Control Moderate (Stoichiometry dependent)Excellent for mono-alkylationGood, but over-alkylation possible
Common Side Products Di-alkylation, Ring-alkylation-PPh₃=O, Hydrazine byproduct
Key Advantage Simplicity, cost-effectiveAvoids over-alkylationMild conditions, uses alcohols
Key Disadvantage Risk of over-alkylationRequires carbonyl compoundReagent cost, byproduct removal

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Insufficient reactivity.

    • Solution: Increase reaction temperature, switch to a more reactive alkylating agent (e.g., from R-Br to R-I), use a stronger base (e.g., NaH instead of K₂CO₃), or extend the reaction time. Ensure all reagents are pure and solvents are anhydrous.

  • Formation of Di-alkylated Product:

    • Cause: Over-alkylation is kinetically favorable.

    • Solution: Switch to the Reductive Amination protocol.[9] Alternatively, in Protocol 1, use a strict 1:1 stoichiometry of amine to alkylating agent and add the alkylating agent slowly to the reaction mixture.

  • Competing Ring (N1/N3) Alkylation:

    • Cause: Ring nitrogens are sufficiently nucleophilic under reaction conditions.

    • Solution: This is often influenced by the electronic nature of the pyrimidine ring and the solvent. Using less polar solvents can sometimes disfavor the formation of charged, ring-alkylated intermediates. If the problem persists, a protecting group strategy (e.g., Boc protection of the ring nitrogen) may be necessary.[14]

  • Difficult Purification (Mitsunobu):

    • Cause: Triphenylphosphine oxide (Ph₃PO) is often difficult to separate from the desired product.

    • Solution: Use polymer-supported triphenylphosphine, which can be filtered off. Alternatively, specific workup procedures, such as precipitation of Ph₃PO from a nonpolar solvent like hexanes, can be effective.

References

  • Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. (CN102491949A).
  • Best Conditions For N-Alkyl
  • Alkylation reaction of pyrimidine derivatives at the nitrogen.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2023). ChemRxiv, Cambridge Open Engage.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (2021).
  • Synthetic Methods for Alkyl Amines. (2023). Royal Society of Chemistry.
  • Reductive alkylation of 2-aminopyridine and 2-aminopyrimidine.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.
  • N-Alkylation of Sterically Hindered Aminopyridines. Benchchem.
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco - Indian Academy of Sciences. Indian Academy of Sciences.
  • Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
  • Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Royal Society of Chemistry.
  • Reductive amin
  • Mitsunobu Reaction. (2019). organic-chemistry.org.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • N alkylation at sp3 Carbon Reagent Guide. ACSConsortium.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022).

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use of Methyl 4-amino-6-methylpyrimidine-2-carboxylate in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started with comprehensive Google searches, focusing on Methyl 4-amino-6-methylpyrimidine-2-carboxylate. My goal is to gather data on its chemical properties, synthesis methods, and current applications, particularly within agrochemical research. It's a broad search to start, but it will help me narrow down the key areas to explore.

Analyzing Initial Search Data

I'm now diving deep into the initial search results. The goal is to identify specific agrochemicals derived from this compound, particularly looking at documented synthesis pathways and biological activities. I'm focusing on herbicides, fungicides, and insecticides, seeking established protocols for synthesis and evaluation. After that, I will structure application notes.

Defining Search Parameters Further

I'm refining my search terms to specify applications of this compound as a building block. I'm focusing on herbicides, fungicides, and insecticides, and will document synthesis pathways and related biological activities. I'm also planning to focus on established protocols for agrochemical derivative synthesis. After that, I will structure application notes.

Confirming initial findings

I've made headway! The literature search turned up several relevant articles detailing the synthesis and herbicidal activity of sulfonylurea derivatives that include a pyrimidine component. This confirms the initial hunch about pyrimidine's significance in agrochemistry. This is a solid foundation to build upon.

Bridging the Knowledge Gap

I've made progress in connecting the dots. The search confirmed pyrimidine's role in agrochemicals, specifically herbicides, fungicides, and plant growth regulators. This compound is commercially available. However, I haven't found literature directly using this compound for agrochemical synthesis. My next focus is finding literature that uses this precursor or a logically related one, considering its functional groups. I must now infer its potential from the chemical composition.

Developing a Synthesis Route

I'm solidifying my plan. While the initial search confirmed pyrimidine's role and the compound's availability, a direct synthesis pathway is still elusive. I've found broader literature on pyrimidine-containing agrochemicals, but nothing specific to the molecule . Now, I will focus on designing a synthetic route, using the compound's functional groups to propose a pathway to a known agrochemical class, like sulfonylureas. This will require in-depth searches for synthetic methodologies.

Confirming Details Found

I've just had a breakthrough! My latest searches are yielding much more specific data. I'm finding solid papers detailing sulfonylurea herbicide synthesis from aminopyrimidines, specifically highlighting the reaction of an aminopyrimidine with a sulfonyl isocyanate. This confirms the initial hypothesis and provides a concrete path forward!

Structuring the Data

I've significantly expanded my data set. Several papers detail the sulfonylurea herbicide synthesis from aminopyrimidines, specifically using sulfonyl isocyanates, and the ester group is a critical design feature. Plus, I gathered detailed protocols for bioassays. However, a direct synthesis from my starting material is absent, so I'll propose a plausible scheme. The document structure is next.

Refining Search Strategies

I am now finding that more specific searches have brought up promising literature on sulfonylurea herbicide synthesis from aminopyrimidines. My research confirms the importance of an aminopyrimidine reacting with a sulfonyl isocyanate, directly supporting the suggested application note. I also uncovered resources on pyrimidine derivatives' fungicidal and insecticidal activity. I have discovered several protocols for in vitro and in vivo bioassays for herbicides and fungicides which is useful. I'll propose a synthesis scheme from existing routes, as a direct path from my starting point is absent. I'm focusing on incorporating the ester group's reactivity. I can now structure the note and begin writing.

Application Notes and Protocols: Advanced Techniques for the Synthesis of Novel Aminopyrimidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Aminopyrimidine-2,4-diones in Medicinal Chemistry

The aminopyrimidine-2,4-dione scaffold, a core structure in many biologically active molecules, continues to be a focal point for researchers in drug discovery and development. These compounds, also known as 5-aminouracils, serve as crucial precursors for a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] Their inherent chemical versatility allows for the synthesis of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The ability of the aminopyrimidine-2,4-dione core to act as both an electrophile and a nucleophile makes it a privileged structure for the generation of novel chemical entities.[1] This guide provides an in-depth exploration of established and innovative synthetic strategies for creating novel aminopyrimidine-2,4-diones, offering detailed protocols and expert insights to empower researchers in their quest for next-generation therapeutics.

Foundational Synthetic Strategies: Building the Core Scaffold

The construction of the aminopyrimidine-2,4-dione ring system can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are cyclocondensation reactions and multicomponent reactions like the Biginelli reaction.

Cyclocondensation Reactions: A Classic and Versatile Approach

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct and efficient means to construct the pyrimidine ring.[7][8] This strategy typically involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a urea or thiourea derivative.

Mechanistic Rationale

The underlying principle of this approach is the formation of two new carbon-nitrogen bonds to close the six-membered ring. The reaction is often catalyzed by either acid or base, which facilitates the key condensation and cyclization steps. The regiochemistry of the final product is dictated by the nature of the reactants and the reaction conditions.

Visualizing the General Cyclocondensation Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Catalyst Acid or Base Catalyst 1_3_Dicarbonyl->Catalyst Urea Urea or Thiourea Urea->Catalyst Solvent_Heat Solvent & Heat Catalyst->Solvent_Heat Initiates Condensation Pyrimidinedione Aminopyrimidine-2,4-dione (or Thione derivative) Solvent_Heat->Pyrimidinedione Cyclization & Dehydration G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Final Product Aldehyde Aldehyde Acid_Catalyst Acid Catalyst Aldehyde->Acid_Catalyst Beta_Ketoester β-Ketoester Beta_Ketoester->Acid_Catalyst Urea Urea Urea->Acid_Catalyst One_Pot One-Pot Synthesis Acid_Catalyst->One_Pot DHPM Dihydropyrimidinone (DHPM) One_Pot->DHPM Oxidation Oxidation DHPM->Oxidation Pyrimidinedione Aminopyrimidine-2,4-dione Oxidation->Pyrimidinedione

Sources

Developing Novel Plant Growth Stimulants from Pyrimidine Derivatives: From Synthesis to Field Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The imperative to enhance agricultural productivity in the face of climate change and a growing global population has catalyzed the search for novel plant growth regulators. Pyrimidine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as highly promising candidates.[1] Numerous studies have demonstrated their capacity to exert significant auxin-like and cytokinin-like effects, promoting key developmental processes such as cell division, elongation, and differentiation.[2][3][4] These compounds have been shown to improve seed germination, enhance shoot and root growth, and increase photosynthetic efficiency in a variety of crops.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the systematic development of pyrimidine-based plant growth stimulants, designed for researchers in agrochemistry, plant science, and drug development. We will explore the mechanistic basis of their activity, detail robust bioassay screening protocols, and outline the pathway to formulation and field application.

The Scientific Rationale: Understanding the Mechanism of Action

The efficacy of pyrimidine derivatives as plant growth stimulants stems primarily from their ability to mimic or modulate the activity of natural plant hormones (phytohormones), particularly auxins and cytokinins.[7][8] These two hormone classes are central to regulating nearly all aspects of plant growth and development.

  • Auxin-like Activity: Auxins, such as indole-3-acetic acid (IAA), are critical for cell elongation, root initiation, and apical dominance. Certain pyrimidine derivatives have demonstrated a high stimulating effect on the formation of adventitious roots, a classic auxin-mediated response, at concentrations as low as 10⁻⁸ M.[2][3] This suggests an interaction with the auxin signaling pathway, potentially by binding to auxin receptors or influencing endogenous auxin transport and metabolism.[7]

  • Cytokinin-like Activity: Cytokinins regulate cell division (cytokinesis), shoot morphogenesis, and delay senescence.[9] Specific bioassays, such as the pumpkin cotyledon growth test, show that pyrimidine derivatives can significantly increase biomass, an effect comparable to or even exceeding that of the natural cytokinin Kinetin.[3] This activity is crucial for promoting leaf growth, enhancing photosynthesis, and ultimately increasing crop yield.[4][10]

Beyond hormonal mimicry, the pyrimidine scaffold is fundamental to life itself. As core components of nucleotides (uracil, cytosine, thymine), they are indispensable for the synthesis of DNA and RNA.[11] Disrupting the biosynthesis of pyrimidines can have herbicidal effects, highlighting the pathway's importance.[12] Conversely, providing bioavailable pyrimidine-related compounds may support the metabolic machinery essential for rapid growth and development.

Mechanism_of_Action cluster_0 Pyrimidine Derivative cluster_1 Plant Cell PD Pyrimidine Derivative Auxin_Receptor Auxin Receptor PD->Auxin_Receptor Mimics Auxin CK_Receptor Cytokinin Receptor PD->CK_Receptor Mimics Cytokinin Biosynthesis Nucleotide Biosynthesis PD->Biosynthesis Supports Metabolism Auxin_Pathway Auxin Signaling Pathway Auxin_Receptor->Auxin_Pathway CK_Pathway Cytokinin Signaling Pathway CK_Receptor->CK_Pathway Metabolic_Pool Metabolic Support Biosynthesis->Metabolic_Pool Cell_Elongation Cell Elongation (Root Growth) Auxin_Pathway->Cell_Elongation Cell_Division Cell Division (Shoot & Leaf Growth) CK_Pathway->Cell_Division DNA_RNA DNA/RNA Synthesis Metabolic_Pool->DNA_RNA DNA_RNA->Cell_Division

Caption: Putative mechanisms of pyrimidine derivatives in plant cells.

Development Workflow: A Step-by-Step Approach

The path from a novel chemical entity to a viable plant growth stimulant is a multi-stage process. Each stage involves specific protocols designed to validate the compound's efficacy and safety. This workflow ensures that resources are focused on the most promising candidates.

Development_Workflow cluster_screening Bioassay Details start 1. Synthesis of Pyrimidine Derivatives screening 2. In Vitro Bioassay Screening start->screening Library of Compounds greenhouse 3. Greenhouse & Growth Chamber Trials screening->greenhouse Identify 'Hits' auxin_assay Auxin-like Assay ck_assay Cytokinin-like Assay germ_assay Seed Germination formulation 4. Formulation Development greenhouse->formulation Confirm Efficacy field 5. Preliminary Field Trials formulation->field Develop Stable Product end Viable Product Candidate field->end Validate Performance

Caption: High-level workflow for developing pyrimidine-based stimulants.

Protocols: In Vitro Bioassay Screening

The initial screening phase is critical for identifying active compounds from a library of synthesized pyrimidine derivatives. The following bioassays are robust, cost-effective, and provide specific insights into auxin- and cytokinin-like activities.[13][14][15]

Protocol: Auxin-Like Activity Bioassay (Adventitious Root Formation)

This protocol is adapted from methodologies proven to show the high stimulating effect of pyrimidine derivatives on root formation.[2][3]

Principle: Auxins directly stimulate the formation of adventitious roots from differentiated plant tissues. This assay quantifies this effect.

Materials:

  • Haricot bean (Phaseolus vulgaris L.) seedlings, 14-days old.

  • Test pyrimidine derivatives.

  • Positive Control: Indole-3-acetic acid (IAA) or 1-Naphthylacetic acid (NAA).

  • Negative Control: Distilled water.

  • Petri dishes (90 mm) with filter paper.

  • Growth chamber (25°C, 16/8h light/dark cycle).

Procedure:

  • Prepare Test Solutions: Create a stock solution of each pyrimidine derivative in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in distilled water to final concentrations ranging from 10⁻⁵ M to 10⁻⁹ M. Prepare IAA/NAA and distilled water controls similarly.

  • Excise Petioles: Carefully excise leaf petioles from 14-day-old haricot bean seedlings. Ensure a consistent size and developmental stage for all explants.

  • Treatment: Place two layers of sterile filter paper in each Petri dish and moisten with 5 mL of the respective test or control solution. Place 5-10 petioles in each dish, ensuring their cut ends are in contact with the moistened paper.

  • Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber for 10-14 days.

  • Data Collection: After the incubation period, count the number of adventitious roots formed on each petiole. Measure the total length of all newly formed roots per petiole.

  • Analysis: Compare the average number and length of roots from the test compounds to the positive and negative controls.

Protocol: Cytokinin-Like Activity Bioassay (Cotyledon Biomass Growth)

This bioassay is based on the key role of cytokinins in regulating cell division and subsequent biomass increase in isolated plant organs.[3]

Principle: Cytokinins promote cell division in isolated cotyledons, leading to a quantifiable increase in fresh weight (biomass).

Materials:

  • Muscat pumpkin (Cucurbita moschata) seeds.

  • Test pyrimidine derivatives.

  • Positive Control: Kinetin.

  • Negative Control: Distilled water.

  • Petri dishes (90 mm) with filter paper.

  • Growth chamber (25°C, constant darkness).

Procedure:

  • Prepare Test Solutions: Prepare a range of concentrations for the test compounds and Kinetin (e.g., 10⁻⁸ M and 10⁻⁹ M) in distilled water.[3]

  • Isolate Cotyledons: Germinate pumpkin seeds in darkness for 4-5 days. Isolate the cotyledons from the seedlings.

  • Initial Measurement: Record the initial fresh weight of each cotyledon or a standardized group of cotyledons.

  • Treatment: Place two layers of sterile filter paper in each Petri dish and moisten with 5 mL of the appropriate test or control solution. Place the weighed cotyledons in the dishes.

  • Incubation: Incubate the dishes in complete darkness at 25°C for 7-10 days.

  • Data Collection: After incubation, gently blot the cotyledons dry and record their final fresh weight.

  • Analysis: Calculate the percentage increase in biomass for each treatment relative to the initial weight. Compare the results from the test compounds to the Kinetin and water controls. A significant increase in biomass indicates cytokinin-like activity.

Greenhouse Trials and Data Interpretation

Compounds that show significant activity in in vitro bioassays ("hits") must be validated on whole plants in a controlled environment.

Protocol: Seedling Growth Promotion in Wheat (Triticum aestivum L.)

This protocol assesses the overall impact of a candidate compound on the vegetative growth of a major cereal crop.[5][9][16]

Materials:

  • Certified wheat seeds (e.g., variety 'Svitlana' or 'Taira').[5][7]

  • Pots or trays with sterile potting mix.

  • Candidate pyrimidine derivative solutions (use the most effective concentration from in vitro tests, e.g., 10⁻⁶ M or 10⁻⁷ M).[5][16]

  • Control solutions (distilled water, known regulators like Methyur).[5]

  • Greenhouse or climate chamber with controlled conditions (e.g., 20-22°C, 16/8h light/dark, 3000 lux).[9]

Procedure:

  • Seed Treatment: Soak wheat seeds in the respective test or control solutions for 6-12 hours.

  • Sowing: Sow the treated seeds at a uniform depth in pots filled with potting mix.

  • Growth: Grow the plants for 2-3 weeks under controlled conditions. Water as needed with distilled water to avoid confounding factors.

  • Data Collection (Morphometric): At the end of the period, carefully harvest at least 10 plants per treatment. Measure the following:

    • Shoot length (from soil level to the tip of the longest leaf).

    • Root length (longest root).

    • Fresh and dry biomass of shoots and roots separately.

  • Data Collection (Biochemical):

    • Photosynthetic Pigments: Extract chlorophylls and carotenoids from a known weight of fresh leaf tissue using a solvent like 80% acetone. Measure the absorbance using a spectrophotometer and calculate the concentration. An increase in pigments suggests enhanced photosynthetic capacity and delayed senescence, a cytokinin-like effect.[4][6]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. Look for statistically significant improvements over the negative control. The goal is to identify compounds that perform as well as or better than existing commercial regulators.

Table 1: Hypothetical Screening Data for Wheat Seedling Growth

Treatment (10⁻⁷ M)Avg. Shoot Length (cm)Avg. Root Length (cm)Total Dry Biomass (mg/plant)Chlorophyll a+b (µg/g FW)
Water Control 15.2 ± 0.812.1 ± 0.645.3 ± 2.11850 ± 90
IAA (Auxin) 16.5 ± 0.918.5 ± 1.1 51.7 ± 2.51910 ± 110
Kinetin (Cytokinin) 18.9 ± 1.0 11.5 ± 0.755.4 ± 2.82450 ± 120
Pyrimidine Deriv. A 15.5 ± 0.713.0 ± 0.946.1 ± 2.21890 ± 95
Pyrimidine Deriv. B 17.8 ± 0.917.9 ± 1.058.2 ± 3.0 2380 ± 115
Pyrimidine Deriv. C 19.2 ± 1.112.8 ± 0.856.9 ± 2.92510 ± 130*

* Indicates statistically significant improvement over Water Control (p < 0.05). Data are mean ± SD.

Interpretation:

  • Derivative A: Shows no significant activity.

  • Derivative B: Shows strong, balanced auxin-like (root length) and cytokinin-like (shoot length, biomass, chlorophyll) activity. This is a very promising candidate.

  • Derivative C: Shows strong cytokinin-like activity but weaker auxin-like effects. This could be useful for applications focused on shoot and leaf growth.

This analysis helps build a Structure-Activity Relationship (SAR), where the chemical features of derivatives B and C can be correlated with their specific biological effects.[5]

Formulation and Field Application

A potent active ingredient is only useful if it can be delivered to the plant effectively and safely. Formulation is a critical step to ensure stability, bioavailability, and ease of use.[17]

5.1 Formulation Considerations:

  • Carrier Selection: The choice of carrier can determine the success of a PGP. Common carriers include talc, peat, lignite for dry formulations, or solvent blends for liquid concentrates.[17][18] For pyrimidine derivatives, which are synthesized compounds, liquid formulations are common. Solvents must be non-phytotoxic and capable of dissolving the active ingredient.[19]

  • Formulation Types:

    • Wettable Powders (WP): The compound is mixed with a carrier and surfactants.

    • Liquid Concentrates (LC): The compound is dissolved in a solvent blend. This is often preferred for ease of dilution and application via spraying.[19]

    • Microencapsulation: Encapsulating the active ingredient in biopolymer matrices (e.g., chitosan/alginate) can provide slow, sustained release, reducing environmental loss and improving efficacy over time.[20]

5.2 Preliminary Field Trials: Once a stable formulation is developed, small-scale field trials are necessary to test performance under real-world conditions.[21] Key considerations include:

  • Application Method: Foliar spray, soil drench, or seed treatment.

  • Dosage: Test a range of application rates to find the optimal dose for yield improvement without phytotoxicity.

  • Environmental Factors: Monitor performance across different soil types and weather conditions.

  • Yield Metrics: The ultimate measure of success is an increase in economic yield (e.g., grain weight, fruit number, etc.).

Conclusion

The development of plant growth stimulants from pyrimidine derivatives represents a scientifically robust and commercially promising avenue for advancing sustainable agriculture. Their demonstrated ability to act as potent auxin and cytokinin analogues provides a clear mechanistic foundation for their efficacy. By employing a systematic workflow of targeted synthesis, rigorous bioassay screening, and controlled greenhouse validation, researchers can efficiently identify and optimize lead candidates. The subsequent development of stable, effective formulations is the final and critical step in translating laboratory discoveries into practical tools for enhancing crop growth and securing the future of our food supply.

References

  • ResearchGate. (2018). Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine, oxazolopyrimidine and oxazole on haricot bean and pumpkin plants. [Link]
  • SciSpace. (2018). Study of auxin-like and cytokinin-like activities of derivatives of pyrimidine, pyrazole, isoflavones, pyridine. [Link]
  • ResearchGate. (n.d.). The cytokinin-like effect of chemical heterocyclic compounds.... [Link]
  • Journal of Plant Science and Phytopathology. (2024).
  • ResearchGate. (2024). (PDF)
  • R Discovery. (1998).
  • PMC. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
  • ICRISAT. (n.d.).
  • Google Patents. (2006).
  • NIH. (n.d.). Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs)
  • Slideshare. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2021).
  • Auctores Journals. (n.d.).
  • ACS Publications. (2023). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. [Link]
  • ResearchGate. (1998).
  • International Journal of Research and Analytical Reviews. (n.d.).
  • Growing Science. (2021).
  • Journal of Advances in Biology. (2022).
  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • Auctores Journals. (2022).
  • ResearchGate. (2008). Rapid bioassays to evaluate the plant growth promoting activity of Ascophyllum nodosum (L.) Le Jol. using a model plant, Arabidopsis thaliana (L.) Heynh. [Link]
  • ResearchGate. (2023). (PDF)
  • YouTube. (2024).
  • ResearchGate. (2018).
  • Google Patents. (1997).
  • ResearchGate. (2023). Application of Pyrimidine and Pyridine Derivatives for Regulation of Chickpea (Cicer arietinum L.) Growth. [Link]
  • ResearchGate. (n.d.). Effect Of Pyrimidine And Pyridine Derivatives On The Growth And Photosynthesis Of Pea Microgreens. [Link]
  • LinkedIn. (2024).

Sources

Application Notes and Protocols for the Synthesis of 4-Amino-6-alkoxypyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and scalable methods for the preparation of 4-amino-6-alkoxypyrimidine compounds, a pivotal scaffold in medicinal chemistry and drug development. These compounds are key intermediates in the synthesis of numerous pharmaceuticals, particularly sulfa drugs.[1] This document provides an in-depth analysis of the prevalent synthetic strategies, focusing on the nucleophilic aromatic substitution (SNAr) pathway starting from readily available dichloropyrimidines. Detailed, step-by-step protocols, mechanistic insights, and data-driven optimization strategies are presented to enable researchers, scientists, and drug development professionals to confidently and efficiently synthesize these valuable molecules.

Introduction: The Significance of the 4-Amino-6-alkoxypyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and a multitude of pharmaceuticals.[2] Among its derivatives, the 4-amino-6-alkoxypyrimidine framework serves as a critical building block for numerous therapeutic agents.[1] Its prevalence stems from the specific arrangement of substituents which allows for further functionalization and modulation of physicochemical properties, ultimately influencing the pharmacological profile of the final drug substance. A notable application is in the synthesis of long-acting sulfonamides, such as sulfamonomethoxine, which are vital in treating bacterial infections.[1]

The electron-deficient nature of the pyrimidine ring, accentuated by halogen substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of the synthetic methods discussed herein.[3] Understanding the principles of SNAr on the pyrimidine core is paramount for developing efficient and regioselective synthetic routes.[3][4]

Primary Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The most industrially viable and versatile approach to 4-amino-6-alkoxypyrimidines commences with 4,6-dichloropyrimidine. This method involves a two-step sequential SNAr reaction, capitalizing on the differential reactivity of the two chlorine atoms. The general strategy involves an initial amination followed by alkoxylation.

Mechanistic Rationale and Regioselectivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is further amplified by the inductive effect of the two chlorine atoms at the C4 and C6 positions, making these sites highly electrophilic and susceptible to nucleophilic attack.[3] The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

The regioselectivity of the first substitution (amination) is a critical consideration. For 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent. The introduction of the first nucleophile (amine) breaks this symmetry and influences the reactivity of the remaining chlorine atom for the subsequent alkoxylation step. The reaction is typically controlled by carefully managing stoichiometry and reaction conditions to favor monosubstitution.

Diagram 1: General Synthetic Pathway

This diagram illustrates the two-step sequential SNAr approach for the synthesis of 4-amino-6-alkoxypyrimidine compounds from 4,6-dichloropyrimidine.

G start 4,6-Dichloropyrimidine step1 4-Amino-6-chloropyrimidine start->step1 Step 1: Amination (Ammonia or Amine) step2 4-Amino-6-alkoxypyrimidine step1->step2 Step 2: Alkoxylation (Alcohol, Base)

Caption: Sequential SNAr synthesis of 4-amino-6-alkoxypyrimidines.

Step 1: Synthesis of 4-Amino-6-chloropyrimidine (Ammonolysis/Aminolysis)

The initial step involves the reaction of 4,6-dichloropyrimidine with ammonia or a primary/secondary amine. This reaction is typically performed at atmospheric pressure, which is advantageous for industrial-scale production as it avoids the need for high-pressure equipment.[1]

Protocol 1: Atmospheric Pressure Ammonolysis of 4,6-Dichloropyrimidine

Objective: To synthesize 4-amino-6-chloropyrimidine via a regioselective monosubstitution reaction.

Materials:

  • 4,6-Dichloropyrimidine

  • Aqueous ammonia (25-28%)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the three-neck flask with 4,6-dichloropyrimidine and water. A typical molar ratio of 4,6-dichloropyrimidine to water is between 1:16 and 1:33.[1]

  • Addition of Ammonia: While stirring vigorously, slowly add aqueous ammonia to the reaction mixture. The molar ratio of 4,6-dichloropyrimidine to ammonia is crucial for minimizing the formation of the di-substituted by-product and should be maintained in the range of 1:2 to 1:8, with an optimal range often being 1:4 to 1:4.5.[1]

  • Reaction Conditions: Heat the mixture to a temperature of 55-60°C and maintain it under reflux with continuous stirring.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion of the reaction (typically when the starting material is consumed), cool the reaction mixture to room temperature. The product, 4-amino-6-chloropyrimidine, will often precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash it with cold water. If necessary, the aqueous layer can be extracted with ethyl acetate to recover any dissolved product. The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Causality and Optimization:

  • Molar Ratios: The ratio of ammonia to the dichloropyrimidine is a critical parameter. An excess of ammonia is used to favor the monosubstitution and to neutralize the HCl generated during the reaction. However, a very large excess can lead to the formation of 4,6-diaminopyrimidine.[1]

  • Temperature Control: Maintaining the reaction temperature between 55-60°C is optimal. Higher temperatures can increase the rate of the second substitution, leading to lower yields of the desired mono-amino product.[1]

  • Solvent: Water is an environmentally friendly and cost-effective solvent for this step.[1]

Step 2: Synthesis of 4-Amino-6-alkoxypyrimidine (Alkoxylation)

The second step involves the substitution of the remaining chlorine atom in 4-amino-6-chloropyrimidine with an alkoxide group. This reaction is typically carried out in the corresponding alcohol as the solvent, with a base to generate the alkoxide nucleophile in situ.

Protocol 2: Alkoxylation of 4-Amino-6-chloropyrimidine

Objective: To synthesize 4-amino-6-alkoxypyrimidine by reacting 4-amino-6-chloropyrimidine with an alcohol in the presence of a base.

Materials:

  • 4-Amino-6-chloropyrimidine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Alkaline catalyst (e.g., sodium hydroxide, potassium hydroxide, or a sodium alkoxide)

  • Concentrated hydrochloric acid or sulfuric acid (for pH adjustment)[1]

  • Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the flask with 4-amino-6-chloropyrimidine, the corresponding alcohol, and the alkaline catalyst. The alcohol often serves as both the reactant and the solvent. A significant excess of the alcohol is used, with a molar ratio of alcohol to 4-amino-6-chloropyrimidine typically ranging from 10:1 to 50:1.[1]

  • Base Addition: The alkaline catalyst (e.g., NaOH or the corresponding sodium alkoxide) is used in a molar ratio of 1:1 to 4:1 relative to the 4-amino-6-chloropyrimidine.[1]

  • Reaction Conditions: Heat the mixture to reflux and maintain it with stirring. Monitor the reaction by HPLC until the starting material is consumed.[1]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A significant portion of the excess alcohol can be recovered by distillation under reduced pressure.[1]

  • Precipitation and Purification: Add water to the residue to dissolve the inorganic salts. Adjust the pH of the solution to approximately 6.5-7.0 with a mineral acid like concentrated HCl.[1] Cool the solution to induce crystallization of the 4-amino-6-alkoxypyrimidine product. Filter the solid, wash it with cold water, and dry it to obtain the final product.

Causality and Optimization:

  • Choice of Base: Strong bases like sodium hydroxide or sodium methoxide are required to generate the alkoxide nucleophile. The choice and amount of base can influence the reaction rate and yield.

  • Solvent and Reactant: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion.

  • pH Adjustment: The final pH adjustment is crucial for the precipitation of the product, which is typically a solid at neutral pH.[1]

Table 1: Summary of Reaction Parameters and Typical Yields

StepReactantsKey Ratios (molar)Temperature (°C)SolventTypical YieldReference
1. Amination 4,6-Dichloropyrimidine, Aqueous AmmoniaDichloropyrimidine:Ammonia (1:4-4.5)55-60Water>65%[1]
2. Alkoxylation 4-Amino-6-chloropyrimidine, Alcohol, BaseChloropyrimidine:Base (1:1-2)RefluxCorresponding AlcoholHigh[1]

Alternative and Emerging Synthetic Approaches

While the sequential SNAr is the most established method, other strategies are being explored to improve efficiency, reduce waste, and access a broader range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for C-C bond formation.[7] While more commonly used for creating biaryl structures, these methods can be adapted for the synthesis of aryl-substituted pyrimidines.[8] This approach is particularly useful for introducing aryl or heteroaryl groups at the 6-position, which is not achievable through the classical alkoxylation described above.

Diagram 2: Conceptual Workflow for Pd-Catalyzed Cross-Coupling

G start 4-Amino-6-chloropyrimidine product 4-Amino-6-arylpyrimidine start->product Suzuki-Miyaura Coupling reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->product

Caption: Palladium-catalyzed Suzuki coupling for C-C bond formation.

Electrochemical Synthesis

Recent advancements have demonstrated the feasibility of electrochemical methods for the synthesis of 4-amino-6-arylpyrimidines.[9] This approach involves a nickel-catalyzed reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides, offering a mild and efficient alternative to traditional methods.[9] The use of a sacrificial iron anode is a key feature of this process.[9]

Safety and Handling Considerations

  • Halogenated Pyrimidines: Dichloropyrimidines and their derivatives are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Bases and Acids: Concentrated acids and strong bases are corrosive. Handle them with extreme care and appropriate PPE.

  • Solvents: Organic solvents are flammable and may be toxic. Use them in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 4-amino-6-alkoxypyrimidine compounds is a well-established field with robust and scalable protocols, primarily relying on the sequential nucleophilic aromatic substitution of 4,6-dichloropyrimidine. The methods detailed in this guide provide a solid foundation for researchers to produce these important intermediates. By understanding the underlying reaction mechanisms and key experimental parameters, scientists can optimize these procedures for their specific needs. Furthermore, emerging technologies like palladium-catalyzed cross-coupling and electrosynthesis offer exciting new avenues for the diversification of this valuable molecular scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • YWK CHEMICALS (TAICANG) CO Ltd. (2014). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • BenchChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • MDPI. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
  • PMC. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
  • Benchchem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • PMC. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to troubleshoot common issues encountered during its synthesis.

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with the pyrimidine nucleus being a key feature in numerous natural compounds and synthetic drugs.[1] Achieving high yields for specific derivatives like this compound requires careful control over reaction conditions and a deep understanding of potential side reactions. This guide consolidates best practices and troubleshooting strategies into a practical, question-and-answer format.

Section 1: Overview of a Representative Synthetic Pathway

While multiple synthetic routes exist, a common and effective strategy for constructing the 2-substituted-4-aminopyrimidine core involves the cyclocondensation of a β-enaminone or a related 1,3-dicarbonyl equivalent with an amidine derivative.[2][3] This approach offers a convergent pathway to the desired heterocyclic system. The diagram below illustrates a generalized workflow for this type of transformation, which serves as the foundation for our troubleshooting discussion.

G cluster_0 Key Reagents & Conditions cluster_1 Synthesis & Purification Workflow A C-C-C Precursor (e.g., β-enaminonitrile or β-ketoester derivative) B N-C-N Precursor (e.g., Methyl formimidate salt or related amidine) D Cyclocondensation Reaction C Base & Solvent System (e.g., NaOEt in Ethanol) E Reaction Workup (Quenching, Neutralization, Extraction) D->E F Crude Product Isolation E->F G Purification (Recrystallization or Column Chromatography) F->G H High-Purity Final Product: Methyl 4-amino-6-methyl- pyrimidine-2-carboxylate G->H

Caption: Generalized workflow for pyrimidine synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low conversion, with a significant amount of unreacted starting materials remaining. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge in pyrimidine synthesis and can often be traced back to issues with reagents, reaction conditions, or catalysis.[4]

  • Pillar 1: Reagent Purity and Stability

    • Causality: Amidines and guanidine derivatives, common N-C-N precursors, can be hygroscopic and prone to hydrolysis, rendering them inactive.[4] Similarly, strong bases like sodium ethoxide or methoxide degrade upon exposure to atmospheric moisture, reducing their efficacy.

    • Troubleshooting Steps:

      • Verify Amidine Quality: Use freshly prepared or properly stored amidine salts. If hydrolysis is suspected, consider preparing the free base in situ just before use.

      • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

      • Use Freshly Prepared Base: If using an alkoxide base, prepare it fresh for optimal reactivity or use a high-quality commercial solution.

  • Pillar 2: Suboptimal Reaction Conditions

    • Causality: The cyclocondensation reaction is highly sensitive to temperature and reaction time. Insufficient thermal energy may lead to a stalled reaction, while excessive heat can cause decomposition of starting materials or the desired product.

    • Troubleshooting Steps:

      • Monitor Progress: Track the reaction's progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time data on the consumption of starting materials and the formation of the product.

      • Optimize Temperature: If the reaction is sluggish at a lower temperature (e.g., room temperature), gradually increase the heat (e.g., to 50°C or reflux) while monitoring for byproduct formation.

      • Extend Reaction Time: Some condensations require extended periods to reach completion. Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) if TLC indicates a slow but steady conversion.

Q2: My reaction produces the desired product, but it's contaminated with significant byproducts. What are these impurities and how can I prevent them?

A2: The formation of byproducts arises from competing reaction pathways. Identifying the nature of the impurity is key to mitigating its formation.

  • Pillar 1: Competing Hantzsch-type Reaction

    • Causality: In syntheses involving β-ketoesters and an ammonia source (which can form from the decomposition of some nitrogen-containing reagents at high temperatures), a common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] These DHPs are often yellow and highly fluorescent. This occurs when two equivalents of the β-ketoester react with an aldehyde (if present) and ammonia.

    • Prevention Strategies:

      • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly suppress the formation of this byproduct.[5]

      • Order of Addition: Carefully controlling the order in which reagents are added can minimize the concentration of species that lead to side reactions. For instance, adding the nitrogen source last may be beneficial.[4]

  • Pillar 2: Self-Condensation of the β-Dicarbonyl Starting Material

    • Causality: Under basic conditions, β-ketoesters or other 1,3-dicarbonyl compounds can undergo self-condensation, leading to complex polymeric material or dimeric byproducts.

    • Prevention Strategies:

      • Use a Non-Nucleophilic Base: If applicable, consider using a non-nucleophilic base (e.g., DBU, K₂CO₃) to minimize base-catalyzed self-condensation.

      • Stoichiometric Control: Ensure the stoichiometry of the reactants is precise. An excess of the dicarbonyl component can increase the likelihood of self-condensation.

Q3: I've successfully formed the product, but it is difficult to isolate from the crude reaction mixture. What purification strategies are most effective?

A3: Effective isolation and purification are critical for achieving high final yields and purity. The amphoteric nature of some aminopyrimidines can complicate this step.

  • Pillar 1: Optimized Workup Procedure

    • Causality: The amino and pyrimidine ring nitrogens can be protonated or deprotonated depending on the pH. This property can be exploited to facilitate isolation.

    • Troubleshooting Steps:

      • pH Adjustment: After quenching the reaction, carefully adjust the pH of the aqueous solution. The product may precipitate at its isoelectric point. Experiment with a range of pH values to find the point of minimum solubility.

      • Solvent Extraction: If the product does not precipitate, perform a liquid-liquid extraction. Screen various organic solvents (e.g., ethyl acetate, dichloromethane, butanol) to find one that provides a high partition coefficient for the product while leaving impurities behind.

  • Pillar 2: Advanced Purification Techniques

    • Causality: Simple recrystallization may fail if impurities have similar solubility profiles to the product.

    • Troubleshooting Steps:

      • Recrystallization Solvent Screening: Do not rely on a single solvent. Systematically screen a range of single and binary solvent systems to find conditions that yield high-purity crystals.

      • Column Chromatography: If recrystallization is ineffective, flash column chromatography is a reliable alternative. Use TLC to develop an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) that provides good separation between your product and the impurities.

Section 3: Troubleshooting Workflow & FAQs

The following flowchart provides a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield or High Impurity Profile q1 Step 1: Verify Reagent Integrity - Are reagents pure & anhydrous? - Is the base freshly prepared/active? start->q1 sol1 Action: Purify/dry all reagents. Use fresh, high-quality base. Run reaction under inert gas. q1->sol1 No q2 Step 2: Analyze Reaction Profile - Does TLC/LCMS show unreacted starting material or byproducts? q1->q2 Yes sol1->q2 sol2a Action (If Unreacted SM): - Increase reaction time - Gradually increase temperature - Screen alternative solvents/catalysts q2->sol2a Unreacted SM sol2b Action (If Byproducts): - Lower reaction temperature - Modify order of reagent addition - Check stoichiometry q2->sol2b Byproducts q3 Step 3: Review Workup & Purification - Is product lost during extraction? - Is purification method optimal? sol2a->q3 sol2b->q3 sol3 Action: Optimize workup pH. Perform extraction with different solvents. Develop new recrystallization or chromatography conditions. q3->sol3 No end Resolution: Yield and Purity Improved q3->end Yes sol3->end

Caption: Systematic troubleshooting flowchart for yield optimization.

Frequently Asked Questions (FAQs)

Q: What are the best base and solvent combinations to screen for this synthesis? A: The optimal choice is substrate-dependent, but the following table provides a good starting point for screening.

BaseSolventTemperature RangeKey Considerations
Sodium Ethoxide (NaOEt)Ethanol (EtOH)25°C to RefluxClassic, effective combination. Base must be fresh or prepared in situ.[4]
Sodium Methoxide (NaOMe)Methanol (MeOH)25°C to RefluxSimilar to NaOEt/EtOH; risk of transesterification if an ethyl ester is used.
Potassium Carbonate (K₂CO₃)DMF or Acetonitrile50°C to 100°CMilder, non-nucleophilic base. Good for minimizing base-catalyzed side reactions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THF or Toluene25°C to RefluxStrong, non-nucleophilic organic base. Useful for sensitive substrates.

Q: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H NMR: Look for characteristic signals for the methyl group (singlet, ~2.4 ppm), the amino protons (broad singlet), the pyrimidine ring proton (singlet), and the methyl ester protons (singlet, ~3.9 ppm).

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals, including the ester carbonyl (~160-165 ppm) and the pyrimidine ring carbons.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by finding the molecular ion peak ([M+H]⁺).

  • Melting Point: A sharp melting point indicates high purity. Literature values for related compounds suggest it may be high (>300 °C for 2-amino-4-hydroxy-6-methylpyrimidine).

Section 4: Reference Experimental Protocol

This section provides a self-validating, detailed protocol for a representative synthesis and purification. Note: This is a generalized procedure and may require optimization for your specific reagents and scale.

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 10 mmol of limiting reagent).

  • Base Preparation: Add sodium metal (1.1 equivalents) in small portions to the ethanol at 0°C. Allow all the sodium to react completely to form sodium ethoxide.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add the N-C-N precursor (e.g., methyl carbamimidate hydrochloride, 1.0 equivalent). Stir for 15 minutes.

  • Cyclization: Add the C-C-C precursor (e.g., 3-aminobut-2-enenitrile, 1.05 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate or 95:5 DCM:Methanol).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with glacial acetic acid or 1M HCl until pH ~7.

    • Remove the solvent under reduced pressure.

    • Add deionized water to the residue and stir. If a precipitate forms, collect it by filtration. If not, proceed to extraction.

    • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of a hot solvent in which the product has high solubility but poor solubility when cold (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: Heat the mixture with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product using the methods described in the FAQ section.

References
  • Wikipedia. (2023). Pyrimidine.
  • Abdel-monem, M. I. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Ghareb, N., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Institutes of Health.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.

Sources

Technical Support Center: Purification of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-amino-6-methylpyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when purifying polar pyrimidine derivatives like this compound?

A1: The primary difficulties arise from the compound's high polarity. This characteristic can lead to several issues, including poor retention in standard reverse-phase chromatography, peak tailing during HPLC analysis, and challenges in achieving crystallization due to its high solubility in many polar solvents.[1] The presence of multiple hydrogen bond donors and acceptors in the molecule contributes to strong interactions with polar stationary phases and solvents, complicating separation from polar impurities.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most successful purification strategies for this compound and similar polar pyrimidine derivatives are typically recrystallization and column chromatography.[2][3] For chromatographic methods, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a preferred technique for highly polar compounds.[1] Reverse-phase chromatography can also be effective, but may require optimization with polar-endcapped columns or the use of ion-pairing agents to improve retention.[1]

Q3: My compound seems to be degrading during silica gel column chromatography. What's happening and how can I prevent it?

A3: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds, a common issue with certain pyrimidine derivatives.[4] Streaking or the appearance of multiple spots on a TLC plate can be indicative of on-column decomposition.[4] To mitigate this, you can:

  • Neutralize the Silica Gel: Prepare a slurry of the silica gel with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA), before packing the column.[4]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like neutral or basic alumina.[4]

  • Minimize Residence Time: A faster flow rate during flash chromatography can reduce the contact time between your compound and the stationary phase, thereby minimizing degradation.[4]

Q4: I'm struggling to get my this compound to crystallize. What are some common reasons for this and what can I do?

A4: Failure to crystallize is a frequent problem with highly soluble compounds. The most common causes are:

  • The solution is not sufficiently supersaturated: This can happen if too much solvent was used initially.[1][5] The solution is to carefully evaporate some of the solvent to increase the concentration of your compound.[1]

  • The compound is too soluble in the chosen solvent, even at low temperatures: In this case, you will need to find a different solvent or a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[5] Adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) can also induce crystallization.[1]

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography

Symptom: Your target compound co-elutes with impurities, resulting in low purity fractions.

Causality: This often occurs when the polarity of your compound and the impurities are very similar. The choice of solvent system is critical for achieving good separation.

Troubleshooting Workflow:

start Poor Separation in Column Chromatography step1 Are you using a single solvent system? start->step1 step2 Try a gradient elution. step1->step2 Yes step3 Experiment with different solvent systems. Consider adding a modifier (e.g., small % of acetic acid or triethylamine). step1->step3 No step4 Is the compound streaking on the TLC plate? step2->step4 step3->step4 step5 Consider degradation on silica. See FAQ Q3 for solutions. step4->step5 Yes step6 Consider alternative chromatography. (e.g., HILIC, preparative HPLC) step4->step6 No end Improved Separation step5->end step6->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Low Recovery After Recrystallization

Symptom: You obtain a pure product, but the yield is significantly lower than expected.

Causality: This typically indicates that your compound has a higher than ideal solubility in the cold recrystallization solvent.

Solutions:

  • Optimize the Solvent: Screen for a solvent in which your compound is highly soluble when hot but nearly insoluble when cold.

  • Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy.[6] Allow this to cool slowly.

  • Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice bath for a longer duration to maximize crystal formation before filtration.[5][6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent is critical and may require some preliminary screening. Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[6]

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but show precipitation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid with stirring.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed cooling generally leads to the formation of larger, purer crystals.[6]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5][6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound using silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of approximately 0.3-0.4. A common starting point for pyrimidine derivatives is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the silica bed is compact and level.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Apply the resulting dry powder evenly to the top of the column.[6]

  • Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.[6]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purity Assessment Methods

Analytical MethodPrincipleAdvantagesLimitations
HPLC (UV) Chromatographic separation based on polarity.High resolution, widely available, suitable for non-volatile compounds.[7]Requires that impurities have a UV chromophore for detection.[7]
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.High sensitivity, provides structural information about impurities.[7]Not suitable for non-volatile or thermally labile compounds.[7]
qNMR Quantitative analysis based on the integration of NMR signals.Provides absolute purity, orthogonal to chromatographic methods.[8]May have lower sensitivity for minor impurities compared to other methods.
Elemental Analysis Measures the percentage of C, H, N, and other elements.Provides information on the elemental composition of the sample.Does not distinguish between the target compound and isomers or impurities with the same elemental composition.

Visualizations

start Crude this compound step1 Assess Purity (TLC, HPLC, NMR) start->step1 step2 Is the crude product a solid? step1->step2 step3 Attempt Recrystallization step2->step3 Yes step5 Perform Column Chromatography step2->step5 No (Oily) step4 Is the product pure? step3->step4 step4->step5 No end Pure Product step4->end Yes step6 Is the product pure? step5->step6 step6->step3 No (If solidifiable) step6->end Yes

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • F. Gualdani, et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • ChemBK. (2024). METHYL 4-AMINO-3,6-DICHLOROPYRIDINE-2-CARBOXYLATE.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • ResearchGate. (2014). Green Synthesis of Pyrimidine Derivative.
  • Madia, V. N., et al. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. National Center for Biotechnology Information.
  • CORE. (2020). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors.
  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
  • National Center for Biotechnology Information. (2012). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.
  • ACS Publications. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • NACIONAL. (n.d.). Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • Scientific Research Publishing. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
  • Pharmaffiliates. (n.d.). Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate.
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

Sources

Technical Support Center: Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of aminopyrimidines. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, helping you optimize your reactions, minimize side products, and improve overall yield and purity.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Q1: My aminopyrimidine synthesis has a low yield, with a significant amount of starting material unreacted. What are the likely causes?

    • Q2: I'm observing multiple spots on my TLC, suggesting a mixture of products. What are the common culprits?

    • Q3: My final aminopyrimidine product is difficult to purify. What strategies can I employ for polar aminopyrimidines?

    • Q4: I am struggling with regioselectivity in my synthesis. How can I control it?

  • Troubleshooting Guide: Common Side Products

    • Side Product 1: Self-Condensation Products

    • Side Product 2: Hydrolysis Products

    • Side Product 3: Incomplete Cyclization Intermediates

    • Side Product 4: N-Oxides

    • Side Product 5: Regioisomers

  • Experimental Protocols

    • General Protocol for a Pinner-type Aminopyrimidine Synthesis

  • References

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during aminopyrimidine synthesis.

Q1: My aminopyrimidine synthesis has a low yield, with a significant amount of starting material unreacted. What are the likely causes?

A1: Low conversion is a frequent issue and can often be traced back to several key factors. A systematic approach is best for troubleshooting.[1][2]

  • Suboptimal Reaction Conditions: The reaction time or temperature may be insufficient to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

  • Catalyst Inactivity: If you are using a catalyst, ensure it is active. For reusable catalysts, regeneration might be necessary. For acid catalysts like HCl, confirm the concentration is appropriate.[1]

  • Purity of Reactants: Impurities in your starting materials, such as the β-dicarbonyl compound or guanidine/amidine, can inhibit the reaction. Ensure all reactants are of high purity.[1]

  • Moisture: Many aminopyrimidine syntheses are sensitive to moisture, which can lead to the hydrolysis of starting materials or key intermediates.[3] Conducting the reaction under anhydrous conditions is often critical.[3]

Q2: I'm observing multiple spots on my TLC, suggesting a mixture of products. What are the common culprits?

A2: The presence of multiple products indicates the formation of side products. The most common culprits include:

  • Self-Condensation: Both β-dicarbonyl compounds and amidines can undergo self-condensation, leading to undesired byproducts.[3]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in a mixture of the final product and uncyclized precursors.[3]

  • Formation of Regioisomers: When using unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a common challenge.[3]

  • Hydrolysis: The presence of water can lead to the hydrolysis of reactants or the final product.[4][5]

Q3: My final aminopyrimidine product is difficult to purify. What strategies can I employ for polar aminopyrimidines?

A3: Polar aminopyrimidines can be challenging to purify using standard reversed-phase chromatography due to poor retention. Here are some effective strategies:

  • Crystallization: This is often a highly effective method for purifying aminopyrimidines. A slow cooling rate and the use of appropriate solvents are key to obtaining high-purity crystals.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and is often more successful than traditional reversed-phase chromatography for purifying polar aminopyrimidines.

  • Ion-Pairing Chromatography: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can enhance retention on a reversed-phase column by forming a neutral ion-pair with the analyte.

  • Cation-Exchange Chromatography: This technique can be effective for purifying aminopyridine and aminopyrimidine derivatives, especially for removing excess starting materials.[6]

Q4: I am struggling with regioselectivity in my synthesis. How can I control it?

A4: Achieving high regioselectivity, especially in reactions like the amination of dichloropyrimidines, is a significant challenge. The inherent reactivity of the pyrimidine ring often leads to a mixture of isomers.[7][8]

  • Understanding Inherent Reactivity: In nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position, but this selectivity is often moderate.[7]

  • Catalyst Control: The use of specific catalysts, such as palladium complexes, can dramatically improve the regioselectivity of amination reactions, favoring substitution at the C4 position.[8]

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the ratio of regioisomers. Careful optimization of these parameters is crucial.[7]

  • Alternative Synthetic Routes: If regioselectivity remains poor, consider a different synthetic strategy that allows for the unambiguous introduction of the desired substituents.[3]

Troubleshooting Guide: Common Side Products

This section provides a detailed look at common side products, their formation mechanisms, and strategies for their mitigation.

Side Product 1: Self-Condensation Products

Self-condensation of starting materials is a prevalent side reaction in aminopyrimidine synthesis.

Mechanism of Formation:

  • β-Dicarbonyl Self-Condensation (Aldol or Knoevenagel type): β-dicarbonyl compounds can react with themselves, especially in the presence of a base, to form dimers or polymers.[3]

  • Amidine Self-Condensation: Amidines can also self-condense, particularly under basic conditions, to form byproducts like triazines.[3]

Troubleshooting Strategies:

ParameterRecommendationRationale
Order of Addition Add the base slowly to the mixture of the β-dicarbonyl compound and the amidine.This minimizes the time that either reactant is in a high concentration of base alone, reducing the likelihood of self-condensation.
Temperature Maintain a lower reaction temperature.Excessive heat can promote side reactions, including self-condensation.[3]
Stoichiometry Use a precise stoichiometry of reactants.An excess of either the β-dicarbonyl or the amidine can increase the probability of self-condensation.
Side Product 2: Hydrolysis Products

The presence of water can lead to the hydrolysis of starting materials or the desired aminopyrimidine product.

Mechanism of Formation:

  • Hydrolysis of Amidines/Guanidines: Amidines and guanidines can hydrolyze to the corresponding urea or amide and ammonia, especially under acidic or basic conditions.[1]

  • Hydrolysis of Aminopyrimidines: The amino groups on the pyrimidine ring can be susceptible to hydrolysis, leading to the formation of oxo-substituted pyrimidines.[4][5]

Troubleshooting Strategies:

ParameterRecommendationRationale
Reaction Conditions Conduct the reaction under strictly anhydrous conditions.[3]This prevents the hydrolysis of sensitive starting materials and intermediates.[3]
pH Control Carefully control the pH of the reaction mixture.Extreme pH values can promote hydrolysis.
Work-up Procedure Minimize exposure to aqueous acidic or basic conditions during work-up and purification.This will prevent the hydrolysis of the final product.
Side Product 3: Incomplete Cyclization Intermediates

The reaction may not proceed to completion, resulting in the presence of stable intermediates in the final product mixture.

Mechanism of Formation:

The condensation reaction between the β-dicarbonyl compound and the amidine/guanidine proceeds through several intermediate steps. If the final cyclization and dehydration steps are not favored, these intermediates can accumulate.[3]

Troubleshooting Strategies:

ParameterRecommendationRationale
Reaction Time/Temperature Increase the reaction time or moderately increase the temperature.[1][3]This can provide the necessary energy to overcome the activation barrier for the final cyclization step.[3]
Catalyst Use a stronger acid or base catalyst.[3]A more potent catalyst can more effectively promote the cyclization and dehydration steps.[3]
Solvent Choose a solvent with a higher boiling point to allow for higher reaction temperatures.This can help drive the reaction to completion.
Side Product 4: N-Oxides

N-oxidation of the pyrimidine ring can occur, particularly if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures.

Mechanism of Formation:

The nitrogen atoms of the pyrimidine ring are nucleophilic and can be oxidized by various oxidizing agents to form N-oxides.[9][10]

Troubleshooting Strategies:

ParameterRecommendationRationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes contact with atmospheric oxygen, which can act as an oxidant at higher temperatures.
Purity of Reagents Ensure that starting materials and solvents are free from peroxide impurities.Peroxides are common oxidizing agents that can lead to N-oxide formation.
Temperature Control Avoid excessive heating.High temperatures can increase the rate of oxidation.
Side Product 5: Regioisomers

The use of unsymmetrical β-dicarbonyl compounds can lead to the formation of two or more regioisomeric aminopyrimidine products.

Mechanism of Formation:

An unsymmetrical β-dicarbonyl compound has two non-equivalent carbonyl groups. The initial nucleophilic attack by the amidine/guanidine can occur at either carbonyl group, leading to different cyclized products.

Troubleshooting Strategies:

ParameterRecommendationRationale
Reactant Choice If possible, use a symmetrical β-dicarbonyl compound.This eliminates the possibility of regioisomer formation.
Protecting Groups Temporarily protect one of the carbonyl groups to direct the cyclization.This can be an effective but synthetically more demanding strategy.
Alternative Synthesis Consider a different synthetic route that provides better regiocontrol.[3]Sometimes, the inherent reactivity of the chosen starting materials makes it impossible to achieve high regioselectivity.[3]
Visualizing Reaction Pathways

The following diagram illustrates the general reaction pathway for a Pinner-type aminopyrimidine synthesis and highlights where common side reactions can occur.

Aminopyrimidine_Synthesis Reactants β-Dicarbonyl Compound + Amidine/Guanidine Intermediate Acyclic Intermediate Reactants->Intermediate Condensation Self_Condensation Self-Condensation Products Reactants->Self_Condensation Self-Reaction Hydrolysis Hydrolysis Products Reactants->Hydrolysis H₂O Base Base Base->Reactants Base->Self_Condensation Desired_Product Aminopyrimidine Intermediate->Desired_Product Cyclization/ Dehydration Incomplete_Cyclization Incomplete Cyclization Intermediate->Incomplete_Cyclization Stalled Reaction

Caption: Reaction scheme for aminopyrimidine synthesis and common side pathways.

Experimental Protocols

General Protocol for a Pinner-type Aminopyrimidine Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-dicarbonyl compound (1.0 eq) and the amidine hydrochloride or guanidine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Base Addition: Slowly add a solution of a base (e.g., sodium ethoxide in ethanol, 2.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • BenchChem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
  • Soto, J. L., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
  • Ferris, J. P., et al. (n.d.). Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed.
  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181.
  • BenchChem. (n.d.). Overcoming poor regioselectivity in the amination of dichloropyrimidines.
  • Al-Tel, T. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(9), 1887-1890.
  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(2), 236-243.
  • Wang, R., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(2), 734-738.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis.

Sources

stability and degradation of Methyl 4-amino-6-methylpyrimidine-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-6-methylpyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

This compound is a heterocyclic compound with a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development.[1] Understanding its stability in various solution-based environments is critical for ensuring the accuracy of experimental results, developing robust formulations, and defining appropriate storage conditions. This guide provides a framework for investigating and troubleshooting the stability of this molecule.

The structure of this compound contains several functional groups that can influence its stability: an amino group, a methyl group, and a methyl ester on a pyrimidine ring. Each of these can be susceptible to degradation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated degradation pathways for this compound in solution?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. The pyrimidine ring itself can also undergo hydrolytic cleavage under more forceful conditions.[2][3]

  • Photodegradation: Pyrimidine derivatives can be susceptible to degradation upon exposure to UV light.[4][5] The presence of chromophores in the molecule allows for the absorption of light, which can lead to photochemical reactions.

  • Oxidation: The amino group and the pyrimidine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at low temperatures (2-8 °C or frozen) to slow down potential hydrolytic and thermal degradation.

  • Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH: Maintain the pH of the solution close to neutral, as acidic or basic conditions can accelerate hydrolysis. If the experimental conditions require a specific pH, the stability at that pH should be determined.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution is a critical factor in the stability of this compound.

  • Acidic Conditions: In acidic solutions, the amino group can be protonated, which may alter the electronic properties of the pyrimidine ring. Acid-catalyzed hydrolysis of the methyl ester is a likely degradation pathway.

  • Basic Conditions: In basic solutions, base-catalyzed hydrolysis of the methyl ester is expected to be a primary degradation route. The amino group is less likely to be protonated, which could also influence the overall stability of the molecule.

Q4: Is this compound susceptible to thermal degradation?

A4: Yes, like many organic molecules, this compound can be susceptible to thermal degradation, especially at elevated temperatures.[6][7][8] The specific degradation profile will depend on the temperature, the solvent, and the presence of other components in the solution. It is advisable to conduct thermal stress studies to determine the compound's stability at the temperatures relevant to your experimental procedures.

Troubleshooting Guides

This section provides practical advice for identifying and resolving common issues encountered during the stability assessment of this compound.

Issue 1: Inconsistent results in biological or chemical assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before preparing dilutions, always check the purity of your stock solution using a suitable analytical method like HPLC-UV.

    • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment. Analyze samples at different time points to determine the extent of degradation.

    • pH and Temperature Control: Ensure that the pH and temperature of the assay medium are controlled and are within a range where the compound is stable.

    • Component Compatibility: Check for potential interactions with other components in the assay medium that could be accelerating degradation.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Systematic Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[9] This will help in identifying the unknown peaks.

    • Mass Spectrometry Analysis: Use LC-MS to determine the mass-to-charge ratio of the unknown peaks. This information is crucial for proposing the structures of the degradation products.

    • Review Degradation Pathways: Compare the observed degradation products with the expected pathways (e.g., hydrolysis of the ester to the carboxylic acid).

Experimental Protocols

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_degradation Degradation Products Main This compound Hydrolysis_Product 4-amino-6-methylpyrimidine-2-carboxylic acid Main->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidized Derivatives Main->Oxidation_Product Oxidation (e.g., H₂O₂) Photodegradation_Product Photoproducts Main->Photodegradation_Product Photodegradation (UV Light)

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_workflow Stability Assessment Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Data Data Analysis & Interpretation Analyze->Data Report Generate Stability Report Data->Report

Caption: A typical experimental workflow for assessing the stability of a compound in solution.

Data Summary

Stress ConditionIncubation Time (hours)% DegradationNumber of DegradantsMajor Degradant Peak (retention time)
0.1 M HCl (60 °C)24
0.1 M NaOH (RT)24
3% H₂O₂ (RT)24
Heat (60 °C)24
UV Light (254 nm)24

This table should be populated with experimental data.

References

  • Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. PubMed.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. MDPI.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Royal Society of Chemistry.
  • Degradation of pyrimidines and pyrimidine analogs—P
  • Degradation of pyrimidines and pyrimidine analogs--p
  • Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[4][5][10]triazolo[1,5-c].
  • Journal of Agricultural and Food Chemistry.
  • Thermal stability of a ureidopyrimidinone model compound. University of Limerick.
  • A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Thermal analysis of some novel pyrimidine deriv
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Royal Society of Chemistry.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Semantic Scholar.
  • Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides.
  • A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs. Benchchem.
  • Thermal analysis of some novel pyrimidine derivatives.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • 2-Amino-4-hydroxy-6-methylpyrimidine. Chem-Impex.
  • 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook.
  • Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine cyclization. This guide, structured in a question-and-answer format, is designed to provide you with in-depth, actionable insights to troubleshoot and optimize your pyrimidine synthesis experiments. As Senior Application Scientists, we combine technical accuracy with field-proven experience to help you navigate the common challenges encountered in forming this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in pyrimidine synthesis are a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, some cyclizations are slow and may require extended reaction times, while excessively high temperatures can lead to decomposition.[2] It's essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]

  • Inefficient Catalysis: The choice and activity of the catalyst play a significant role. Whether you are using a Brønsted or Lewis acid, its concentration and activity must be appropriate for the specific reaction.[2][3] For reusable catalysts, regeneration may be necessary.[2]

  • Purity of Reactants: Impurities in your starting materials (e.g., aldehyde, β-ketoester, urea, or amidine) can inhibit the reaction or lead to unwanted side reactions.[2] Always ensure high purity of all reactants.

  • Mass and Heat Transfer Limitations (Scale-up): When moving from a lab scale to a larger scale, inefficient mixing can create localized "hot spots" or concentration gradients, promoting side reactions.[1]

Q2: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions in pyrimidine cyclization and how can I minimize them?

A2: The formation of byproducts is a frequent challenge. Understanding the potential side reactions for your specific pyrimidine synthesis method is key to mitigating them.

  • Hantzsch-type 1,4-dihydropyridine (DHP) Formation (in Biginelli Reactions): This is a common fluorescent byproduct that occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2]

    • Mitigation: Lowering the reaction temperature can significantly reduce DHP formation. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[2]

  • Self-Condensation of Starting Materials: 1,3-dicarbonyl compounds can undergo self-condensation.[2] Similarly, aldehydes can participate in aldol condensation reactions.[1]

    • Mitigation: Optimizing the stoichiometry of reactants and the order of addition can help. For instance, adding urea last in a Biginelli reaction may minimize its decomposition.[2]

  • Hydrolysis of Starting Materials: The presence of water can lead to the hydrolysis of amidine starting materials in Pinner-type syntheses.[2][4]

    • Mitigation: Employing strict anhydrous conditions, including freshly distilled solvents and oven-dried glassware, is critical.[4] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also recommended.[1][4]

Q3: How do I select the optimal catalyst for my pyrimidine cyclization?

A3: Catalyst selection is dependent on the specific pyrimidine synthesis route (e.g., Biginelli, Pinner) and the substrates involved. A comparative analysis is often necessary.[3]

  • Metal-Based Catalysts: A wide range of metal-based catalysts, including those based on copper, zirconium, and platinum, have been shown to be effective.[5][6] For example, Cu(II) triflate has been used to catalyze the synthesis of pyrimidines from propargyl alcohols and amidines.[5]

  • Organocatalysts: Brønsted acids (e.g., HCl, TFA) and Lewis acids are commonly employed.[2][5] The choice of acid and its concentration can significantly impact reaction efficiency and selectivity.[2]

  • Heterogeneous Catalysts: Supported catalysts, such as platinum on carbon (Pt/C), offer advantages in terms of catalyst/product separation and recyclability.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in some cases.[3][5]

Below is a table summarizing the performance of various catalysts in pyrimidine synthesis to aid in selection.

Catalyst TypeExample CatalystTypical ReactionKey AdvantagesReference
Metal-Based Cu(II) triflateFrom propargyl alcohols and amidinesEfficient for specific transformations[5]
Pt/CFrom alcohols and amidinesReusable, high turnover number[6]
Brønsted Acid HClBiginelli ReactionReadily available, classical method[7]
Organocatalyst TFA[3+3] CycloadditionMild conditions, effective in water[5]
Heterogeneous Sulfated zirconiaBiginelli ReactionReusable, solid catalyst[2]

Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Issue 1: Incomplete Cyclization

Symptoms:

  • TLC analysis shows significant amounts of unreacted starting materials or intermediates.

  • Low yield of the final pyrimidine product.[2]

Causality & Troubleshooting Workflow:

G start Incomplete Cyclization Detected check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add a catalytic amount of a Brønsted or Lewis acid. check_catalyst->add_catalyst No check_catalyst_activity Is the catalyst active? (e.g., for reusable catalysts) check_catalyst->check_catalyst_activity Yes end Problem Resolved add_catalyst->end regenerate_catalyst Regenerate or use fresh catalyst. check_catalyst_activity->regenerate_catalyst No check_reaction_time Has sufficient reaction time been allowed? check_catalyst_activity->check_reaction_time Yes regenerate_catalyst->end extend_time Extend reaction time and monitor by TLC. check_reaction_time->extend_time No check_steric_hindrance Is steric hindrance a likely issue? check_reaction_time->check_steric_hindrance Yes extend_time->end modify_substrates Consider using a more reactive 1,3-dicarbonyl equivalent. check_steric_hindrance->modify_substrates Yes check_steric_hindrance->end No modify_substrates->end

Caption: Workflow for troubleshooting incomplete pyrimidine cyclization.

Detailed Steps:

  • Catalyst Evaluation: If a catalyst is not being used, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2] If a catalyst is already in use, ensure its activity. Reusable catalysts may require regeneration.[2]

  • Reaction Time and Temperature: Some cyclizations are inherently slow and may require longer reaction times.[2] Monitor the reaction progress by TLC to determine the optimal time. A moderate increase in temperature might also be necessary, but be cautious of potential byproduct formation at higher temperatures.[2]

  • Substrate Reactivity: If steric hindrance is suspected from bulky substituents on your starting materials, consider using a more reactive equivalent.[2][7]

Issue 2: Product Purification Challenges

Symptoms:

  • Difficulty in isolating the pure pyrimidine product from the crude reaction mixture.

  • Co-elution of impurities during column chromatography.

  • Poor recovery after recrystallization.

Causality & Purification Strategies:

The choice of purification method is highly dependent on the physical properties of your pyrimidine derivative (polarity, solubility, crystallinity).[8]

  • Recrystallization: This is often the most cost-effective method for solid, crystalline products.[9]

    • Protocol: Single-Solvent Recrystallization

      • Solvent Selection: Choose a solvent in which your pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, ethyl acetate, or water.[9]

      • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

      • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

      • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Collection: Collect the crystals via vacuum filtration and wash with a small amount of cold solvent.[9]

      • Drying: Dry the purified crystals under vacuum.[9]

  • Flash Column Chromatography: A versatile technique for separating compounds based on polarity.[8][9]

    • Protocol: Column Chromatography

      • Solvent System Selection: Use TLC to determine an appropriate mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[9]

      • Column Packing: Prepare a column with the chosen stationary phase (typically silica gel).

      • Sample Loading: Dissolve the crude mixture in a minimal amount of solvent and load it onto the column.

      • Elution: Run the selected solvent system through the column, collecting fractions.

      • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[2]

  • Preparative HPLC (Prep-HPLC): A high-resolution technique for achieving very high purity, especially for challenging separations.[8][9]

Experimental Protocols

General Protocol for a Biginelli Reaction

This protocol provides a general framework for the one-pot, three-component synthesis of dihydropyrimidinones.

G start Combine Aldehyde, β-Ketoester, Urea, and Catalyst in Solvent reflux Heat mixture to reflux start->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool to room temperature upon completion monitor->cool filter Collect precipitated solid by filtration cool->filter wash Wash solid with cold solvent filter->wash recrystallize Recrystallize to obtain pure dihydropyrimidinone wash->recrystallize end Pure Product recrystallize->end

Caption: A typical experimental workflow for the Biginelli reaction.

Procedure:

  • In a suitable flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., 4 mol% of a Lewis acid).

  • Add a solvent, such as ethanol.[3] While ethanol is common, other solvents or solvent-free conditions may improve yields for certain substrates.[2]

  • Heat the mixture to reflux and monitor the reaction's progress by TLC.[2][3] Reaction times can vary from a few hours to overnight.[2]

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.[3]

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.[2][3]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2][3]

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts.
  • Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles. (2018). ACS Catalysis.
  • A plausible catalytic cycle for pyrimidine synthesis. (n.d.). ResearchGate.
  • Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. (1986). Chemical Biology Interactions.
  • The effect of reaction temperature on the synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors. (n.d.). ResearchGate.
  • Process for the preparation of pyrimidines. (n.d.). Google Patents.
  • Pyrimidine. (n.d.). Wikipedia.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025). ResearchGate.
  • Disorders of pyrimidine metabolism. (2024). WikiLectures.
  • Optimization of the cyclization reaction conditions. (n.d.). ResearchGate.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). PubMed Central.
  • Synthesis of pyrimidines from dinitrogen and carbon. (n.d.). National Science Review.
  • Effect of temperature on the synthesis of... (n.d.). ResearchGate.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing.
  • Reaction mechanism of the synthesized pyrimidine derivatives. (n.d.). ResearchGate.
  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). (n.d.). ResearchGate.
  • Abiogenesis. (n.d.). Wikipedia.
  • Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). PubMed Central.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180.
  • Pyrimidine Synthesis Biochemistry. (2022). YouTube.
  • Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. (n.d.). PubMed Central.
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (n.d.). MDPI.
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PubMed Central.
  • Applications of Purine Ring Opening in the Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives. (2025). ResearchGate.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Pyrimidine ring opening mechanism. (n.d.). ResearchGate.
  • Pyrimidines. (n.d.).

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Technical Support Center: Synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate. As a pivotal intermediate in various synthetic pathways, achieving high purity of this compound is critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. Our approach is grounded in mechanistic understanding to empower you to not only solve problems but also to proactively prevent them.

I. Foundational Synthesis Strategy

The primary route to this compound involves the cyclocondensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and a suitable β-ketoester. This reaction is a classic example of pyrimidine ring formation from N-C-N and C-C-C fragments.[1]

Diagram: General Synthesis Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Guanidine Guanidine Salt Intermediate Open-chain Intermediate (Uncyclized Adduct) Guanidine->Intermediate BetaKetoester β-Ketoester (e.g., Dimethyl 2-acetyl-3-methylsuccinate) BetaKetoester->Intermediate Conditions Base Catalyst (e.g., NaOEt, Na2CO3) Solvent (e.g., Ethanol) Heat Product This compound Conditions->Product Conditions->Intermediate Intermediate->Product Cyclization & Aromatization

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis, leading to the formation of impurities.

Issue 1: Presence of a Carboxylic Acid Impurity (4-amino-6-methylpyrimidine-2-carboxylic acid)

Symptoms:

  • A significant peak in the mass spectrum corresponding to the hydrolyzed product (M-14).

  • Broad peaks in the ¹H NMR spectrum, indicative of exchangeable carboxylic acid protons.

  • Changes in solubility of the final product.

Root Cause Analysis: The methyl ester group in the target molecule is susceptible to hydrolysis under both acidic and basic conditions that might be employed during the reaction or work-up.

Preventative Measures & Solutions:

ParameterRecommended ActionRationale
pH Control Maintain the reaction and work-up conditions as close to neutral as possible. If a base is required for the cyclocondensation, use a stoichiometric amount of a non-nucleophilic base and neutralize carefully with a weak acid (e.g., acetic acid).Minimizes the catalytic effect of H⁺ or OH⁻ on the ester hydrolysis.
Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid unnecessarily long reaction times.[2]Prolonged exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of ester hydrolysis.
Work-up Procedure During aqueous work-up, use cold water or brine and perform extractions quickly. Ensure the organic phase is thoroughly dried before solvent evaporation.Reduces the contact time with water, thereby minimizing hydrolysis.
Purification If hydrolysis has occurred, the carboxylic acid impurity can often be removed by recrystallization from a suitable solvent system where the solubility of the ester and acid differ significantly. Alternatively, flash column chromatography can be effective.Exploits the difference in polarity and solubility between the ester (less polar) and the carboxylic acid (more polar).

Diagram: Hydrolysis of Methyl Ester

G Product This compound (Desired Product) Impurity 4-amino-6-methylpyrimidine-2-carboxylic acid (Impurity) Product->Impurity Hydrolysis Conditions H₂O / H⁺ or OH⁻ (During reaction or work-up) Conditions->Impurity

Caption: Formation of carboxylic acid impurity via hydrolysis.

Issue 2: Incomplete Reaction - Presence of Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to the starting guanidine salt and β-ketoester in the crude product.

  • ¹H NMR and mass spectrometry data confirm the presence of unreacted starting materials.

Root Cause Analysis: Low conversion can be due to several factors including suboptimal reaction conditions, insufficient catalyst activity, or poor quality of starting materials.[3]

Preventative Measures & Solutions:

ParameterRecommended ActionRationale
Catalyst and Base Ensure the base used (e.g., sodium ethoxide) is fresh and anhydrous. The choice of base is critical for the deprotonation steps that initiate the condensation.[4]The reaction is base-catalyzed, and the presence of moisture can deactivate the base and hinder the reaction.
Temperature and Time The reaction may require heating to proceed to completion. Optimize the reaction temperature and time by monitoring with TLC.[2] Insufficient heat may lead to a stalled reaction.The cyclization and subsequent aromatization steps often have a significant activation energy barrier.
Purity of Reactants Use high-purity guanidine salt and β-ketoester. Impurities in the starting materials can interfere with the reaction.[3]Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and lowering the yield of the desired product.
Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial, but large deviations can lead to side reactions or purification difficulties.Optimal molar ratios ensure that both components are available for the condensation reaction in the correct proportions.
Purification Unreacted starting materials can typically be removed by recrystallization or column chromatography. Guanidine salts are often highly polar and can be removed with an aqueous wash during work-up.The polarity differences between the product and starting materials allow for effective separation using standard purification techniques.
Issue 3: Formation of Dimeric or Polymeric Byproducts

Symptoms:

  • Presence of high molecular weight species in the mass spectrum.

  • Complex ¹H NMR spectrum with broad, unresolved peaks.

  • Precipitation of an insoluble material from the reaction mixture.

Root Cause Analysis: Under certain conditions, pyrimidine rings can undergo dimerization or polymerization reactions, especially at high concentrations or temperatures.[5][6]

Preventative Measures & Solutions:

ParameterRecommended ActionRationale
Concentration Run the reaction at a moderate dilution. Highly concentrated reaction mixtures can favor intermolecular side reactions that lead to dimers and polymers.Lowering the concentration reduces the probability of intermolecular collisions that lead to dimerization, favoring the intramolecular cyclization to form the desired product.
Temperature Avoid excessive heating. While heat may be necessary to drive the reaction, prolonged exposure to high temperatures can promote decomposition and polymerization.Higher temperatures can provide the activation energy for unwanted side reactions.
Purification Dimeric and polymeric impurities are often much less soluble than the desired monomeric product. They can frequently be removed by filtration or by recrystallization from a solvent in which the desired product is soluble but the impurities are not.The significant difference in molecular weight and solubility between the monomer and higher-order species allows for straightforward separation by physical methods.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely β-ketoester precursor for the synthesis of this compound?

A1: Based on the structure of the final product, the most probable β-ketoester is a derivative of methyl acetoacetate where an additional carboxylate group is present. A plausible precursor is a dialkyl ester of acetylsuccinic acid, such as dimethyl 2-acetyl-3-methylsuccinate, which upon cyclocondensation with guanidine would yield the desired pyrimidine structure.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, any intermediates, and the final product. The disappearance of the starting material spots and the appearance of the product spot (which can be visualized under UV light) indicate the progress of the reaction.

Q3: My crude product is an oil instead of a solid. How should I proceed with purification?

A3: If the crude product is an oil, it may contain residual solvent or impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, column chromatography is the preferred method of purification. Use a silica gel column and a gradient of a non-polar to a moderately polar eluent (e.g., hexane/ethyl acetate) to isolate the pure product.

Q4: Can other isomers be formed during the synthesis?

A4: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible. However, for the synthesis of this compound, the likely precursors are designed to yield the desired isomer specifically. Careful selection of the starting β-ketoester is crucial to avoid isomeric impurities.

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: To confirm the presence of the methyl group, the pyrimidine ring proton, the amino group protons, and the methyl ester protons, and to check for the absence of impurity signals.

  • ¹³C NMR: To confirm the number of unique carbons and their chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H (amino), C=O (ester), and C=N (pyrimidine ring).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[7]

IV. Experimental Protocols

Protocol: General Procedure for Purity Analysis by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the peaks corresponding to the product and any identifiable impurities. The relative integrals can be used to estimate the purity of the sample. Look for characteristic peaks of starting materials or the hydrolyzed carboxylic acid byproduct.

V. References

  • ResearchGate. (n.d.). Chemical structures of guanidine derivatives and dicarbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of a,b-dicarbonyls with guanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]

  • ACS Publications. (n.d.). The Reaction of Guanine Derivatives with 1,2-Dicarbonyl Compounds. Biochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

  • PubMed. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. Retrieved from [Link]

  • PubMed. (2017). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Retrieved from [Link]

  • Google Patents. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. Retrieved from

  • Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

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Technical Support Center: Recrystallization of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a substituted pyrimidine, possesses functional groups that make it a valuable scaffold in medicinal chemistry. Achieving high purity is critical for ensuring reproducible downstream results and meeting regulatory standards. Recrystallization is a powerful and economical technique for this purpose, relying on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

This guide provides a comprehensive, experience-driven framework for developing a robust recrystallization protocol for this compound. We will explore solvent selection strategies, provide a detailed experimental protocol, and address common challenges through a troubleshooting guide and frequently asked questions.

Part 1: Foundational Knowledge - Selecting the Optimal Solvent System

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for this compound at an elevated temperature and low solubility at room temperature or below.[1] This differential solubility is the driving force for crystal formation upon cooling.

The molecular structure of our target compound—featuring a polar pyrimidine core, a hydrogen-bonding amino group, and a polar ester moiety—suggests that polar solvents are the most promising candidates. Solvents with functional groups similar to the compound often prove to be effective solubilizers.[2]

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of material, it is imperative to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Methodology:

  • Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, agitating after each addition. Note if the compound dissolves readily in the cold solvent (if so, this solvent is unsuitable for single-solvent recrystallization).

  • If the compound is poorly soluble at room temperature, begin heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice bath to maximize crystal formation.[1]

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of precipitate upon cooling.

Table 1: Candidate Solvents for Recrystallization Screening
Solvent ClassExample SolventsRationale & Causality
Polar Protic Ethanol, Methanol, WaterThe hydroxyl (-OH) group can hydrogen bond with the amino and pyrimidine nitrogen atoms. These are often excellent starting points for aminopyrimidine derivatives.[3] Water may be a good choice due to its high polarity and ability to be heated, but solubility may be low.[2]
Polar Aprotic Ethyl Acetate, AcetoneThese solvents offer moderate polarity. The carbonyl group in ethyl acetate and acetone can act as a hydrogen bond acceptor for the compound's amino group.
Mixed Solvents Hexane/Acetone, Hexane/Ethyl AcetateUsed when no single solvent is ideal. The "good" solvent (Acetone/Ethyl Acetate) dissolves the compound, and the "poor" solvent (Hexane) is added to the hot solution until turbidity appears, inducing crystallization upon cooling.[1][2]

Part 2: Standard Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure once an optimal solvent has been identified from the screening process. The core principle is to use the minimum amount of hot solvent to create a saturated solution, which is essential for achieving a good recovery yield.[4]

Experimental Protocol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the selected solvent in small portions and heat the mixture to the solvent's boiling point with stirring. Continue adding hot solvent until the compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Caution: Adding too much charcoal can adsorb your product and reduce the yield.[5]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, they must be removed while the solution is hot to prevent premature crystallization.[6] Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystal Growth: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[1][3] Rapid cooling can trap impurities.[5]

  • Further Cooling: Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][6]

  • Washing: Wash the crystals in the funnel with a minimum amount of ice-cold solvent to rinse away any remaining soluble impurities.[4] Using room temperature or warm solvent will redissolve some of your product.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation A Impure Compound in Flask B Add Minimum Hot Solvent A->B 1. Dissolution C Fully Dissolved Solution B->C D Hot Filtration (Optional) C->D 2. Remove Insolubles E Slow Cooling to Room Temp D->E 3. Initiate Growth F Cool in Ice Bath E->F 4. Maximize Yield G Vacuum Filtration F->G 5. Collect Product H Wash with Ice-Cold Solvent G->H 6. Rinse Impurities I Dry Crystals H->I 7. Remove Solvent

Caption: Standard workflow for purification by single-solvent recrystallization.

Part 3: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This section addresses the most common problems in a question-and-answer format.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a very common issue, typically arising from two primary causes:

  • Cause 1: The solution is not supersaturated. You may have added too much solvent during the dissolution step.[1][7]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again.[1][5]

  • Cause 2: Nucleation is inhibited. Spontaneous crystal formation sometimes needs a trigger.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][4]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound saved (a "seed crystal"), add it to the cooled solution to initiate crystallization.[1][4]

Q: Instead of solid crystals, an oil has separated from the solution. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice.[3]

  • Cause 1: The compound's melting point is below the solution's temperature. This often happens when the boiling point of the solvent is too high or the compound is highly impure, leading to melting point depression.[5][7]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and attempt to cool the solution much more slowly.[3][5] An insulated container can help moderate the cooling rate.[3]

  • Cause 2: The solution is too concentrated.

    • Solution: As above, add a small amount of extra solvent to the hot solution before cooling.[3]

Q: My final yield of pure crystals is very low. What went wrong?

A: A low yield can be frustrating and points to product loss at one or more stages of the process.

  • Cause 1: Too much solvent was used. This is the most frequent reason for poor yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[3][4]

    • Solution: In the future, be meticulous about adding the minimum amount of hot solvent. You can attempt to recover the remaining product from the mother liquor by evaporating the solvent and re-crystallizing from a smaller volume.

  • Cause 2: Premature crystallization. If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it.

  • Cause 3: Excessive washing. Using too much washing solvent, or solvent that is not ice-cold, will dissolve and wash away a portion of your purified crystals.[4]

    • Solution: Use a minimal volume of ice-cold solvent for the washing step.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I choose between a single solvent and a mixed-solvent system? A1: Always try to find a suitable single solvent first, as it simplifies the procedure. A mixed-solvent system is employed when no single solvent has the ideal solubility characteristics. This typically involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

Q2: What is the purpose of a "seed crystal"? A2: A seed crystal is a small, pure crystal of the compound being recrystallized. When added to a supersaturated solution, it acts as a template, or nucleation site, overcoming the kinetic barrier to crystallization and inducing the formation of more crystals with the correct lattice structure.[1][4]

Q3: Why is slow cooling so important? A3: Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows this process to occur in an orderly fashion, excluding impurity molecules from the lattice.[1] Rapid cooling or "crashing out" traps impurities within the crystal structure, defeating the purpose of the purification.[5]

Q4: Can I reuse the mother liquor? A4: The mother liquor is the solution that remains after filtering off the crystals. It contains the soluble impurities as well as some dissolved product. While you can concentrate the mother liquor to recover a second crop of crystals, this second crop will generally be less pure than the first. It is a trade-off between maximizing yield and achieving the highest purity.

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Technical Support Center: 4-Pyrimidine Methanamine Crystalliz
  • Recrystalliz
  • Methyl 4-aminopyridine-2-carboxylate.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
  • Purification by Recrystallization. The City University of New York (CUNY).
  • Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. Benchchem.
  • Purification of Organic Compounds by Recrystalliz
  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Journal of Pharmaceutical Sciences.

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Technical Support Center: Troubleshooting Failed Reactions of Aminopyrimidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyrimidine ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and modifying this crucial class of compounds. Aminopyrimidine esters are pivotal building blocks in medicinal chemistry, often serving as precursors to potent kinase inhibitors and other therapeutic agents.[1] However, their synthesis is frequently plagued by challenges ranging from low yields to unexpected side reactions.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter at the bench. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Low Yield and Incomplete Conversion

Question 1: My reaction is showing low conversion to the desired aminopyrimidine ester. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue that can often be traced back to several key factors related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Suboptimal Catalyst Performance: In many coupling reactions, such as Suzuki or Buchwald-Hartwig, the choice and activity of the catalyst are paramount.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a palladium catalyst, consider screening different ligands or pre-catalysts. For instance, sterically demanding phosphine ligands can be highly effective in Buchwald-Hartwig aminations.[2] For Suzuki couplings, catalysts like Pd(PPh₃)₄ are commonly used, but others may be more effective for your specific substrates.[3]

      • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 1-5 mol%, but this may need to be optimized.

      • Catalyst Deactivation: Aminopyrimidines can act as ligands and poison the metal catalyst.[4][5] Using a higher catalyst loading or switching to a more robust catalyst system, such as a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, can mitigate this issue.[5]

  • Inadequate Reaction Conditions: Temperature and reaction time are critical variables that control the reaction kinetics.

    • Troubleshooting Steps:

      • Temperature Adjustment: The reaction may require higher temperatures to overcome the activation energy.[6] Conversely, if side reactions are observed, lowering the temperature might be beneficial.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The reaction may simply need more time to reach completion.

  • Poor Reagent Purity: Impurities in starting materials can interfere with the reaction.

    • Troubleshooting Steps:

      • Purity Verification: Ensure the purity of your aminopyrimidine, ester, coupling partners, and any reagents like boronic acids.

      • Solvent Quality: Use dry, degassed solvents, especially for oxygen- and moisture-sensitive reactions like palladium-catalyzed cross-couplings.

Troubleshooting Workflow for Low Conversion

Low_Conversion_Workflow start Low Conversion Observed check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading address_poisoning Consider Catalyst Poisoning check_catalyst->address_poisoning adjust_temp Adjust Temperature check_conditions->adjust_temp extend_time Extend Reaction Time & Monitor check_conditions->extend_time purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents use_dry_solvent Use Anhydrous/Degassed Solvents check_reagents->use_dry_solvent solution Improved Yield screen_catalysts->solution optimize_loading->solution address_poisoning->solution adjust_temp->solution extend_time->solution purify_reagents->solution use_dry_solvent->solution

Caption: A decision tree for troubleshooting low reaction conversion.

II. Unexpected Side Reactions and Byproducts

Question 2: I'm observing significant formation of byproducts in my reaction. How can I identify and minimize them?

The formation of byproducts is a common challenge. Understanding the potential side reactions of your specific aminopyrimidine ester system is key to mitigating them.

Common Side Reactions and Their Mitigation:

  • Ester Hydrolysis: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid.[8][9]

    • Identification: The carboxylic acid product will have a different retention time in HPLC and a distinct mass in LC-MS analysis.

    • Prevention:

      • pH Control: If possible, run the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base.

      • Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize the presence of water.

      • Work-up Procedure: During the work-up, avoid prolonged exposure to strong acids or bases.

  • Aminolysis of the Ester: If the reaction involves a primary or secondary amine as a reagent or product, it can potentially react with the ester to form an amide.[10]

    • Identification: The amide byproduct will be detectable by LC-MS.

    • Prevention:

      • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of this side reaction.

      • Protecting Groups: If the aminopyrimidine's amino group is not the intended nucleophile, consider protecting it with a suitable group like Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl).[11][12][13]

  • Homocoupling (in Cross-Coupling Reactions): In reactions like Suzuki coupling, the boronic acid can couple with itself to form a biaryl byproduct.

    • Identification: This byproduct can be identified by LC-MS and NMR.

    • Prevention:

      • Optimize Stoichiometry: Carefully control the stoichiometry of the reactants.

      • Ligand Choice: The choice of ligand on the palladium catalyst can influence the extent of homocoupling.

      • Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes minimize homocoupling.

Common Side Product Potential Cause Recommended Action
Carboxylic AcidEster hydrolysis (presence of water, acid, or base)Use anhydrous conditions; maintain neutral pH.[9]
AmideAminolysis of the ester by an amineLower reaction temperature; use a protecting group for the amino functionality.[10]
Biaryl (from boronic acid)Homocoupling in Suzuki reactionsOptimize stoichiometry; screen different ligands.[14]
III. Solubility and Purification Challenges

Question 3: My aminopyrimidine starting material or product has poor solubility in common organic solvents. How can I address this?

Aminopyrimidines can exhibit poor solubility due to their polar nature and potential for hydrogen bonding.[15] This can hinder reaction kinetics and complicate purification.

Strategies for Improving Solubility:

  • Solvent Screening:

    • Polar Aprotic Solvents: Try solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), which are often effective at dissolving polar, heterocyclic compounds.

    • Ethereal Solvents: Dioxane and Tetrahydrofuran (THF) are also common choices, sometimes in combination with other solvents.[3]

    • Temperature: Gently heating the mixture can increase solubility, but be mindful of potential degradation.[15]

  • Co-solvent Systems: Using a mixture of solvents can be effective. For example, a mixture of a good solvent (in which the compound is soluble) and a poor solvent can be used for crystallization.[16]

  • pH Adjustment: The amino group on the pyrimidine ring can be protonated or deprotonated, which can significantly alter solubility.[15] For purification, adjusting the pH of the aqueous phase during an extraction can be used to move the compound between the organic and aqueous layers.

Purification Strategies for Polar Aminopyrimidines:

  • Crystallization: This is an ideal method for obtaining high-purity material if a suitable solvent system can be found.[16]

    • Protocol for Crystallization:

      • Dissolve the crude product in a minimum amount of a hot, appropriate solvent.

      • If the solution is colored, a small amount of activated charcoal can be added and then hot-filtered.

      • Allow the solution to cool slowly to room temperature.

      • For maximum yield, the flask can be placed in an ice bath once crystals have started to form.[16]

  • Chromatography:

    • Normal Phase Silica Gel Chromatography: This can be challenging for very polar compounds. Using a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be necessary. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on the silica gel.

    • Reversed-Phase Chromatography (RPC): This is often a good alternative for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of highly polar compounds that are not well-retained in reversed-phase chromatography.[16]

Decision Matrix for Purification

Purification_Workflow start Crude Aminopyrimidine Ester solubility_check Assess Solubility in Common Solvents start->solubility_check good_solubility Good Solubility solubility_check->good_solubility Yes poor_solubility Poor Solubility solubility_check->poor_solubility No crystallization Attempt Crystallization good_solubility->crystallization column_chrom Column Chromatography poor_solubility->column_chrom crystallization->column_chrom Failure success Pure Product crystallization->success Success normal_phase Normal Phase Silica column_chrom->normal_phase reversed_phase Reversed Phase column_chrom->reversed_phase hilic HILIC column_chrom->hilic normal_phase->success failure Still Impure normal_phase->failure reversed_phase->success reversed_phase->failure hilic->success hilic->failure

Caption: A workflow for selecting an appropriate purification strategy.

IV. Protecting Group Strategies

Question 4: Do I need to protect the amino group on my pyrimidine ring? If so, what protecting group should I use?

The amino group of an aminopyrimidine is nucleophilic and can participate in unwanted side reactions.[13] Protecting this group is often a necessary strategy.

When to Use a Protecting Group:

  • When using strong bases or nucleophiles that could react with the amino group.

  • During reactions where the amino group could compete with another nucleophile in the molecule.

  • In reactions involving electrophilic reagents that could target the amino group.

Common Protecting Groups for Amines:

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Key Features
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)[17]Stable to bases and hydrogenation.
CarbobenzyloxyCbzCbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)[17]Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseMild base (e.g., piperidine)[17]Base-labile, useful in orthogonal protection schemes.

Choosing the Right Protecting Group:

The selection of a protecting group depends on the overall synthetic route and the stability of other functional groups in your molecule. An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in complex syntheses.[12][13]

References

  • Solubility of Pyrimidin-2-amine. Solubility of Things.
  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
  • A Comparative Analysis of Protecting Groups for Aminopyridines. Benchchem.
  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Protective Groups. Organic Chemistry Portal.
  • Aminative Suzuki–Miyaura coupling. Science.
  • Buchwald–Hartwig amination. Wikipedia.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide. Benchchem.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
  • Hydrolysis of Esters and Amides. Chemistry LibreTexts.
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.

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Technical Support Center: Scaling Up the Synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-amino-6-methylpyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful synthesis and scale-up of this key pyrimidine derivative.

I. Introduction to the Synthesis of this compound

This compound is a vital heterocyclic compound, often utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a substituted pyrimidine core, makes it a valuable building block in drug discovery. The most common and industrially viable synthesis route involves a condensation reaction between a β-ketoester and guanidine, a classic approach for constructing the pyrimidine ring.[1][2][3]

This guide will focus on a typical two-step synthetic sequence: the formation of a β-ketoester followed by its cyclization with guanidine. We will delve into the critical parameters of this synthesis, potential challenges at both bench and scale-up levels, and provide practical, field-proven solutions.

II. Reaction Mechanism and Workflow

The synthesis of this compound can be conceptually broken down into two primary stages:

  • Formation of the β-ketoester (Methyl 2-acetyl-3-oxobutanoate): This intermediate is typically prepared via a Claisen condensation of methyl acetate and acetone.

  • Cyclization with Guanidine: The β-ketoester is then reacted with a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate) in the presence of a base to form the target pyrimidine ring.

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrimidine Ring Formation Methyl_Acetate Methyl Acetate Ketoester Methyl 2-acetyl-3-oxobutanoate Methyl_Acetate->Ketoester Acetone Acetone Acetone->Ketoester Base Base (e.g., NaH, NaOMe) Base->Ketoester Guanidine Guanidine Salt Product This compound Ketoester->Product Guanidine->Product Base_2 Base (e.g., NaOEt, K2CO3) Base_2->Product

Caption: A simplified workflow for the two-step synthesis of the target molecule.

III. Detailed Experimental Protocol (Bench-Scale)

This protocol outlines a typical procedure for the synthesis of this compound at a laboratory scale.

Materials and Reagents:

  • Methyl acetate

  • Acetone

  • Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide

  • Guanidine hydrochloride or Guanidine carbonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step 1: Synthesis of Methyl 2-acetyl-3-oxobutanoate (β-ketoester)

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (x mol, 1.1 eq) under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous diethyl ether to the flask, followed by the slow, dropwise addition of methyl acetate (x mol, 1.0 eq) while maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction Progression: After the addition is complete, add acetone (x mol, 1.0 eq) dropwise at the same temperature. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Separate the aqueous layer and wash the organic layer with brine. Acidify the aqueous layer with hydrochloric acid to a pH of ~5 and extract with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reagent Addition: To this solution, add guanidine hydrochloride (x mol, 1.0 eq) and stir for 30 minutes. Then, add the crude methyl 2-acetyl-3-oxobutanoate (x mol, 1.0 eq) dissolved in a minimal amount of anhydrous ethanol.

  • Reaction Progression: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

IV. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_Low_Yield Low Yield Troubleshooting cluster_Side_Products Side Product Troubleshooting cluster_Scale_Up Scale-Up Troubleshooting cluster_Purification Purification Troubleshooting Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Side_Products Side Product Formation Problem->Side_Products Scale_Up Scale-Up Issues Problem->Scale_Up Purification Purification Difficulties Problem->Purification LY_Cause1 Incomplete Reaction Low_Yield->LY_Cause1 LY_Cause2 Degradation of Product Low_Yield->LY_Cause2 LY_Cause3 Poor Quality Reagents Low_Yield->LY_Cause3 SP_Cause1 Self-condensation of Ketoester Side_Products->SP_Cause1 SP_Cause2 Formation of Isomers Side_Products->SP_Cause2 SU_Cause1 Poor Heat Transfer/ Exotherm Control Scale_Up->SU_Cause1 SU_Cause2 Inefficient Mixing Scale_Up->SU_Cause2 P_Cause1 Co-eluting Impurities Purification->P_Cause1 P_Cause2 Product Oiling Out Purification->P_Cause2 LY_Solution1 Optimize reaction time/temp. Increase equivalents of reagents. LY_Cause1->LY_Solution1 LY_Solution2 Control temperature. Use inert atmosphere. LY_Cause2->LY_Solution2 LY_Solution3 Verify reagent purity (e.g., by NMR, titration). LY_Cause3->LY_Solution3 SP_Solution1 Optimize stoichiometry. Control addition rate. SP_Cause1->SP_Solution1 SP_Solution2 Adjust base and solvent to favor desired isomer. SP_Cause2->SP_Solution2 SU_Solution1 Use jacketed reactor with controlled cooling. Slow addition of reagents. SU_Cause1->SU_Solution1 SU_Solution2 Optimize stirrer design and speed. Ensure homogeneity. SU_Cause2->SU_Solution2 P_Solution1 Optimize chromatography solvent system. Consider derivatization. P_Cause1->P_Solution1 P_Solution2 Adjust solvent polarity for recrystallization. Use seed crystals. P_Cause2->P_Solution2

Caption: A workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. A systematic approach is key to identifying the root cause.[4]

  • Incomplete Reaction: The condensation reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction endpoint. You might also consider increasing the equivalents of the guanidine salt.

  • Suboptimal Base: The choice and amount of base are critical for the cyclization step.

    • Solution: Ensure that the base used (e.g., sodium ethoxide) is fresh and anhydrous. The stoichiometry of the base should be carefully controlled; typically, at least two equivalents are required to neutralize the guanidine salt and catalyze the reaction.

  • Poor Quality of Starting Materials: Impurities in the β-ketoester or guanidine salt can inhibit the reaction or lead to side products.

    • Solution: Ensure the purity of your starting materials. The β-ketoester can be purified by distillation under reduced pressure if necessary. The guanidine salt should be of high purity and stored in a desiccator.

  • Product Degradation: The pyrimidine product might be susceptible to degradation under the reaction conditions, especially at elevated temperatures for prolonged periods.

    • Solution: Once the reaction is complete, as determined by monitoring, proceed with the work-up promptly. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

A2: The formation of side products can complicate purification and reduce the overall yield.[4]

  • Self-Condensation of the β-ketoester: The β-ketoester can undergo self-condensation, especially in the presence of a strong base.

    • Mitigation: This can often be minimized by the controlled, slow addition of the β-ketoester to the reaction mixture containing the guanidine and base. Maintaining a lower reaction temperature during the initial phase of the reaction can also be beneficial.

  • Formation of Isomeric Pyrimidines: Depending on the exact structure of the β-ketoester and the reaction conditions, the formation of regioisomers is possible.

    • Mitigation: The regioselectivity of the cyclization is often influenced by the choice of base and solvent. A thorough literature search for similar pyrimidine syntheses can provide insights into conditions that favor the formation of the desired isomer.

  • Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially if water is present in the reaction mixture.

    • Mitigation: Ensure that all reagents and solvents are anhydrous. If hydrolysis is a significant issue, consider using a non-aqueous work-up procedure.

Q3: I am facing challenges when scaling up the reaction from grams to kilograms. What are the critical factors to consider?

A3: Scaling up a chemical synthesis is not always a linear process and presents several challenges that need to be addressed.[4][5]

  • Exotherm Control: The condensation reaction can be exothermic. What is easily managed in a small flask can become a significant safety hazard and a source of impurity formation at a larger scale.[4]

    • Solution: Implement controlled addition of reagents, especially the β-ketoester. Use a jacketed reactor with an efficient cooling system to maintain a stable internal temperature. Monitor the temperature closely using probes.

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[4][5]

    • Solution: Ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogenous reaction mixture. For viscous reaction mixtures, consider using a more powerful overhead stirrer.

  • Raw Material Quality: The impact of impurities in starting materials is often magnified at a larger scale.

    • Solution: Qualify your raw material suppliers and perform rigorous quality control on incoming materials. Even small amounts of certain impurities can have a significant negative impact on the reaction outcome at scale.[4]

  • Work-up and Isolation: The work-up and purification procedures that are straightforward at the lab scale can become cumbersome and inefficient at a larger scale.

    • Solution: Develop a scalable work-up and purification strategy. For example, instead of extractions with large volumes of solvent, consider precipitation and filtration. Recrystallization is often a more scalable purification method than column chromatography.

Q4: My crude product is difficult to purify. What are some effective purification strategies?

A4: The purification of the final product can be challenging due to the presence of polar impurities and starting materials.

  • Recrystallization: This is often the most effective method for purifying the final product on a larger scale.

    • Protocol: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol, water, or mixtures thereof.

  • Column Chromatography: For smaller scales or for the removal of closely related impurities, column chromatography on silica gel can be effective.

    • Protocol: A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. The polarity of the eluent should be optimized based on TLC analysis.

  • Acid-Base Extraction: The basicity of the amino group on the pyrimidine ring can be exploited for purification.

    • Protocol: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be collected by filtration.

V. Data Summary

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterBench-Scale (grams)Pilot-Scale (kilograms)Key Considerations
Reaction Temperature 60-80 °C (Reflux in Ethanol)60-80 °C (with careful monitoring)Monitor for exotherms, especially during initial addition.
Reaction Time 6-12 hours8-16 hoursMonitor by HPLC/TLC to determine completion.
Solvent Anhydrous EthanolAnhydrous EthanolEnsure solvent is dry to prevent hydrolysis.
Base Sodium Ethoxide (2.2 eq)Sodium Ethoxide (2.2 eq)Use of fresh, high-purity base is critical.
Expected Yield 70-85%65-80%Yield may decrease slightly on scale-up.
Purification Method Column Chromatography/RecrystallizationRecrystallization/PrecipitationChromatography is less practical for large quantities.

VI. References

  • addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem. Available at:

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions. ResearchGate. Available at: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]

Sources

managing reaction temperature for 4-amino-6-alkoxyl pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-6-alkoxyl pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of reaction temperature. Here, you will find practical, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Introduction: The Critical Role of Temperature

The synthesis of 4-amino-6-alkoxyl pyrimidines, key intermediates in the preparation of various pharmaceuticals, typically proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction. The starting material is often a dihalopyrimidine, such as 4,6-dichloropyrimidine. The process involves a first substitution with an amine or ammonia, followed by a second substitution with an alkoxide.

Temperature is arguably the most critical parameter in this multi-step synthesis. It directly influences reaction rate, product yield, and, most importantly, the impurity profile. Inadequate temperature control can lead to the formation of undesired byproducts, complicating purification and reducing the overall efficiency of your synthesis. This guide provides a framework for understanding and managing this crucial variable.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of 4-amino-6-alkoxyl pyrimidines?

A: While several factors can contribute to low yield, improper temperature control is a primary culprit. Specifically, temperatures that are too high during the initial amination step can lead to the formation of undesired diamino- or other substituted byproducts, which reduces the amount of the key intermediate, 4-amino-6-chloropyrimidine, available for the subsequent alkoxylation step.[1] Conversely, a temperature that is too low can result in an incomplete reaction.

Q2: I am observing a significant amount of a di-substituted impurity in my final product. What is the likely cause?

A: The formation of di-substituted impurities, such as a diamino pyrimidine, is a common issue directly linked to excessive temperature during the first nucleophilic substitution (amination) step.[1] Higher temperatures increase the reaction rate, but can decrease selectivity, leading to the substitution of both chloro groups by the amine.

Q3: My reaction seems to have stalled; the starting material is not being fully consumed. Should I increase the temperature?

A: While a stalled reaction can indicate insufficient thermal energy, increasing the temperature should be done cautiously. First, confirm that all reagents are of good quality and have been added in the correct stoichiometry. If the reaction is indeed proceeding too slowly, a modest increase in temperature within the recommended range may be beneficial. For the alkoxylation step, reflux temperatures between 60°C and 90°C are often employed to drive the reaction to completion.[1] However, for the initial amination, exceeding the optimal range (e.g., 55-60°C) can be detrimental to the impurity profile.[1]

Q4: What is the optimal temperature range for the two main steps of the synthesis?

A: Based on established protocols, the following temperature ranges are recommended:

  • Step 1 (Amination/Ammonolysis): 55°C to 60°C. This range is crucial for controlling the formation of impurities.[1]

  • Step 2 (Alkoxylation): 60°C to 90°C (typically at reflux). The exact temperature will depend on the alcohol used as the solvent and reagent.[1]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Yield of Final 4-Amino-6-Alkoxyl Pyrimidine Product
Potential Cause Diagnostic Check Recommended Solution
Incomplete Amination (Step 1) Analyze an aliquot of the reaction mixture after the amination step by HPLC or TLC. Check for residual 4,6-dichloropyrimidine.Ensure the reaction temperature is maintained at the lower end of the optimal range (55-60°C) for a sufficient duration. A slightly longer reaction time may be preferable to increasing the temperature.
Formation of Byproducts in Step 1 Use HPLC or LC-MS to identify impurities. Look for peaks corresponding to diamino-pyrimidine or other over-reacted species.Strictly maintain the amination temperature below 60°C.[1] Higher temperatures are known to increase these impurities and consequently lower the yield.[1]
Incomplete Alkoxylation (Step 2) Analyze the final crude product for the presence of the 4-amino-6-chloropyrimidine intermediate.Ensure the reaction is brought to a steady reflux within the 60-90°C range.[1] The choice of alcohol will determine the reflux temperature. Confirm that the reaction is allowed to proceed until the intermediate is consumed.
Problem 2: High Level of Impurities in the Final Product
Potential Cause Diagnostic Check Recommended Solution
Excessive Temperature in Amination Step The primary impurity is often a di-aminated pyrimidine.[1] This can be identified by its molecular weight using LC-MS.This is the most critical control point. Implement precise temperature monitoring and control during the addition of the amine/ammonia and throughout the reaction hold. A reaction temperature of 55-60°C is advised.[1]
Thermal Degradation The appearance of colored impurities or a general darkening of the reaction mixture can indicate degradation.While 4-aminopyridines can exhibit good thermal stability, the reaction mixture as a whole may be less stable.[2] Avoid unnecessarily high temperatures or prolonged reaction times, especially during the alkoxylation reflux.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues.

G start Problem Identified: Low Yield or High Impurity check_step1 Analyze reaction mixture after amination (Step 1) by HPLC/TLC start->check_step1 is_intermediate_high High residual 4,6-dichloropyrimidine? check_step1->is_intermediate_high Check for completeness is_byproduct_high High level of di-aminated byproduct? check_step1->is_byproduct_high Check for selectivity check_step2 Analyze final product for 4-amino-6-chloro intermediate is_intermediate_high->check_step2 No sol_step1_incomplete Solution: Increase reaction time in Step 1 within 55-60°C range. Avoid temperature increase. is_intermediate_high->sol_step1_incomplete Yes is_byproduct_high->check_step2 No sol_step1_byproduct Solution: Strictly control Step 1 temperature to 55-60°C. Improve temperature monitoring. is_byproduct_high->sol_step1_byproduct Yes is_chloro_intermediate_high High residual 4-amino-6-chloro intermediate? check_step2->is_chloro_intermediate_high sol_step2_incomplete Solution: Ensure proper reflux (60-90°C) and sufficient reaction time for Step 2. is_chloro_intermediate_high->sol_step2_incomplete Yes end_node Optimized Reaction is_chloro_intermediate_high->end_node No sol_step1_incomplete->end_node sol_step1_byproduct->end_node sol_step2_incomplete->end_node

Caption: Troubleshooting workflow for temperature issues.

Underlying Scientific Principles

The synthesis of 4-amino-6-alkoxyl pyrimidines is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles. The two chlorine atoms at the 4 and 6 positions are good leaving groups.

  • Step 1: Amination. The first SNAr reaction involves the substitution of one chlorine atom with an amine or ammonia. This reaction's selectivity is highly temperature-dependent. While a higher temperature increases the rate of the desired monosubstitution, it disproportionately increases the rate of the undesired second substitution, leading to the formation of a 4,6-diaminopyrimidine byproduct.[1] Therefore, maintaining the temperature in a narrow optimal window (55-60°C) is a trade-off between achieving a reasonable reaction rate and minimizing byproduct formation.[1]

  • Step 2: Alkoxylation. The second SNAr reaction involves substituting the remaining chlorine atom with an alkoxide (formed from an alcohol and a base). The electron-donating nature of the amino group at the 4-position makes the 4-amino-6-chloropyrimidine intermediate less reactive than the starting 4,6-dichloropyrimidine. Consequently, this step typically requires more forcing conditions, such as heating to reflux (60-90°C), to proceed at a practical rate.[1]

General Reaction Workflow

G cluster_0 Step 1: Amination cluster_1 Step 2: Alkoxylation 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4-Amino-6-chloropyrimidine 4-Amino-6-chloropyrimidine 4,6-Dichloropyrimidine->4-Amino-6-chloropyrimidine  + NH3 / R-NH2  55-60°C   4-Amino-6-alkoxyl-pyrimidine 4-Amino-6-alkoxyl-pyrimidine 4-Amino-6-chloropyrimidine->4-Amino-6-alkoxyl-pyrimidine  + R'OH / Base  60-90°C (Reflux)  

Caption: General two-step synthesis workflow.

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-6-methoxypyrimidine

This is a representative protocol and may require optimization for specific substrates and scales.

Step 1: Synthesis of 4-Amino-6-chloropyrimidine

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 4,6-dichloropyrimidine and water.

  • Begin stirring and heat the mixture to 55°C.

  • Slowly add an aqueous ammonia solution over 1-2 hours, ensuring the temperature does not exceed 60°C. Precise control during this addition is critical.

  • Maintain the reaction mixture at 55-60°C for an additional 2-4 hours, monitoring the consumption of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and collect the precipitated 4-amino-6-chloropyrimidine intermediate by filtration.

Step 2: Synthesis of 4-Amino-6-methoxypyrimidine

  • In a separate reaction vessel, add the 4-amino-6-chloropyrimidine intermediate from Step 1, methanol, and an alkaline catalyst such as sodium methoxide or sodium hydroxide.[1]

  • Heat the mixture to reflux (typically around 65°C for methanol) and maintain for 3-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.[1]

  • After completion, cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure and then performing a crystallization from water or another suitable solvent.[1]

Protocol 2: Temperature Optimization Study for the Amination Step
  • Set up multiple parallel reactions (e.g., in a parallel synthesis block) under identical conditions (reagent stoichiometry, solvent volume, stirring speed).

  • Assign a different, constant temperature to each reactor, for example: 50°C, 55°C, 60°C, and 65°C.

  • Run the reactions for a fixed period (e.g., 3 hours).

  • Quench the reactions and analyze the product mixture from each reactor by a quantitative method like HPLC.

  • Create a table comparing the percentage of desired product (4-amino-6-chloropyrimidine) and the key byproduct (4,6-diaminopyrimidine) at each temperature. This will allow you to identify the optimal temperature that maximizes the yield of the intermediate while minimizing impurity formation.

Recommended Temperature Ranges for Synthesis
Reaction StepReactantsTemperature Range (°C)Key Considerations
1. Amination 4,6-Dichloropyrimidine + Amine/Ammonia55 - 60 °C[1]Crucial for selectivity. Temperatures >60°C significantly increase byproduct formation.
2. Alkoxylation 4-Amino-6-chloropyrimidine + Alcohol/Base60 - 90 °C[1]Typically run at the reflux temperature of the chosen alcohol to ensure reaction completion.

References

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents.
  • CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed.

Sources

Technical Support Center: Purification of 2-Amino-4-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-4-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your work.

Understanding the Core Challenge: The Aminopyridine Moiety

The purification challenges associated with 2-amino-4-methylpyridine derivatives stem directly from their chemical nature. The molecule possesses two key features: the basic pyridine ring nitrogen and the exocyclic amino group. The interplay of their basicity (pKa) dictates the molecule's solubility and reactivity, which are central to purification strategy.[1][2] The pyridine nitrogen is typically the more basic site and is readily protonated.[3] This dual basicity means the molecule's properties can be dramatically altered with changes in pH, a characteristic that can be exploited for purification but can also complicate standard protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-amino-4-methylpyridine derivative an oil or a brown, sticky solid instead of a crystalline precipitate?

A: This is a common issue often caused by residual high-boiling solvents like DMF or the presence of impurities that inhibit crystallization.[4] Ensure that you are using a sufficient volume of anti-solvent (like water) to precipitate the product and that stirring is vigorous during this process.[4] If residual DMF is suspected, perform multiple aqueous washes of an organic solution of your product or consider azeotropic removal with a solvent like toluene under reduced pressure.[4]

Q2: I'm seeing significant peak tailing during silica gel column chromatography. What's happening?

A: The basic nitrogen atoms in your aminopyridine derivative are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong, non-specific binding leads to poor peak shape and inefficient separation. The solution is to add a small amount (typically 0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase to neutralize these active sites.[5]

Q3: My final product has a persistent colored impurity. How can I remove it?

A: Colored impurities can sometimes be removed by washing the solid product with a suitable solvent like acetonitrile.[4] Alternatively, a decolorizing agent such as activated carbon can be used.[6] This is typically done by dissolving the crude product in a solvent, adding the activated carbon, stirring for a short period, and then filtering it through a pad of celite before proceeding with crystallization or precipitation.

Q4: Can I use ion-exchange chromatography for these compounds?

A: Yes, cation-exchange chromatography is a highly effective method, particularly for removing excess unreacted 2-aminopyridine from reaction mixtures.[7][8] The basic nature of the aminopyridine allows it to bind to a cation-exchange resin (like Dowex 50). The desired, often less basic, derivative can then be eluted under specific pH and buffer conditions. This technique is suitable for both small- and large-scale preparations.[7][8]

Purification Strategy Decision Guide

Before selecting a detailed protocol, use this decision tree to identify the most suitable starting point based on the characteristics of your crude product.

Purif_Decision_Tree start Crude Product is_solid Is it a solid? start->is_solid is_oily Is it an oil or sticky solid? is_solid->is_oily No tlc_check TLC shows one major spot? is_solid->tlc_check Yes acid_base Use Acid-Base Extraction/ Precipitation Protocol is_oily->acid_base tlc_check2 TLC shows multiple spots? tlc_check->tlc_check2 No recrystallize Attempt Recrystallization tlc_check->recrystallize Yes tlc_check2->acid_base No (or spots are polar) chromatography Use Column Chromatography Protocol tlc_check2->chromatography Yes (spots well-separated)

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guides & Protocols

Acid-Base Extraction & Precipitation

This technique is arguably the most powerful method for purifying 2-amino-4-methylpyridine and its derivatives, as it directly exploits their basicity to separate them from non-basic or acidic impurities. The process involves acidifying to form a water-soluble salt, washing away organic impurities, and then basifying to precipitate the pure product.[6][9]

Workflow Diagram: Acid-Base Purification

AcidBase_Workflow cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation cluster_3 Step 4: Isolation crude Crude Product (in organic solvent) dissolve Dissolve in dilute acid (e.g., HCl) to pH 2-3 crude->dissolve layers Two Layers Formed: - Aqueous Layer: Protonated Product (Salt) - Organic Layer: Neutral Impurities dissolve->layers extract Separate layers. Extract aqueous layer with organic solvent (e.g., EtOAc) to remove residual impurities. layers->extract basify Slowly add base (e.g., NaOH, Na2CO3) to aqueous layer until pH 8-9 extract->basify precipitate Pure product precipitates as a solid basify->precipitate filter_wash Filter the solid precipitate->filter_wash dry Wash with distilled water and dry under vacuum filter_wash->dry

Sources

Technical Support Center: Optimizing Biginelli-Inspired Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for the Biginelli reaction and its modern variants. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs) and related heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

This center is structured to address your needs, from quick answers to common problems to in-depth guides for persistent challenges. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.

I. Frequently Asked Questions (FAQs)

Here are answers to some of the most common issues encountered during Biginelli-inspired reactions.

Q1: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone (DHPM). What are the most likely causes?

A1: Low yields are a frequent challenge and can often be traced back to a few key factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Classical methods using strong Brønsted acids like HCl can be effective but may also promote side reactions.[1] Consider screening Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) which can offer milder conditions and improved yields.[2] In some cases, the catalyst may hinder the reaction by forming a stable metal-enolate intermediate; switching to a Brønsted acidic solvent could then be beneficial.[3][4]

  • Inappropriate Solvent: Solvent polarity plays a significant role. Generally, polar solvents are preferred as they can influence the keto-enol tautomerization of the β-dicarbonyl compound, which is crucial for the reaction's progress.[3][4][5][6] Experimenting with ethanol, acetonitrile, or even solvent-free conditions can lead to substantial improvements.[5]

  • Reaction Conditions: Temperature and reaction time must be optimized. While refluxing in a solvent like ethanol is common, some substrates may require milder conditions to prevent degradation, while others benefit from the higher temperatures achievable under solvent-free microwave irradiation.[7][8] Always monitor your reaction's progress by TLC or LCMS.

  • Purity of Reagents: Ensure your aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can introduce competing side reactions.

Q2: I'm seeing a significant byproduct with a mass corresponding to a Hantzsch-type dihydropyridine. Why is this happening and how can I stop it?

A2: The formation of a 1,4-dihydropyridine (DHP) is the most common competing reaction to the Biginelli synthesis.[9] This occurs when the β-ketoester self-condenses with the aldehyde and a source of ammonia. The ammonia can be generated from the decomposition of urea or thiourea under the reaction conditions.[10] To favor the Biginelli product, you can:

  • Choose a suitable catalyst: Some catalysts can selectively promote one pathway over the other. For instance, certain nano-ZnO catalysts have been shown to allow for controllable selectivity between the Biginelli and Hantzsch pathways based on reaction conditions.[11]

  • Modify the reaction conditions: Lowering the reaction temperature may reduce the rate of urea decomposition.

  • Use an alternative nitrogen source: If the Hantzsch product dominates, consider using a more stable urea derivative or guanidine salt, which may be less prone to decomposition.[12]

Q3: Can I run the Biginelli reaction without a solvent? What are the advantages?

A3: Yes, solvent-free (or "neat") Biginelli reactions are not only possible but often advantageous.[2][7] This approach, frequently paired with microwave irradiation, offers several benefits aligned with green chemistry principles:

  • Shorter Reaction Times: Reactions can be completed in minutes instead of hours.[7][8]

  • Higher Yields: Concentrating the reactants often leads to improved reaction rates and higher product yields.[7][13]

  • Simplified Work-up: The product often precipitates upon cooling and can be isolated by simple filtration and washing, avoiding complex chromatographic purification.[7]

  • Reduced Waste: Eliminating the solvent reduces environmental impact and disposal costs.[13][14]

Q4: My aldehyde is acid-sensitive. What conditions should I use?

A4: For acid-sensitive substrates, such as certain heterocyclic aldehydes, traditional strong acid catalysis is not viable. In these cases, you should explore:

  • Milder Lewis Acid Catalysts: Catalysts like Yb(OTf)₃, InCl₃, or MgBr₂ can promote the reaction under much less acidic conditions.[15]

  • Catalyst-Free Conditions: High temperatures under solvent-free or ball-milling conditions can sometimes drive the reaction to completion without the need for any acid catalyst.[14][16]

  • Heterogeneous Catalysts: Solid-supported acids like Nafion-H, Amberlyst, or clays like Montmorillonite-KSF can be used.[15][17][18] These are easily filtered out of the reaction mixture, simplifying the workup and preventing prolonged exposure of the product to acidic conditions.[17][18]

II. Troubleshooting Guides: From Symptoms to Solutions

This section provides a more detailed, systematic approach to resolving specific experimental issues.

Guide 1: Issue - Low Dihydropyrimidinone (DHPM) Yield

Low product yield is a multifaceted problem. Use the following workflow to diagnose and resolve the issue.

G start Low DHPM Yield check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst 2. Optimize Catalyst System check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, pure starting materials. Ensure correct molar ratios (often 1:1:1.5 of A:B:U). check_reagents->sub_reagents check_conditions 3. Adjust Reaction Conditions check_catalyst->check_conditions Catalyst Optimized sub_catalyst Screen Brønsted vs. Lewis acids. Vary catalyst loading (0.5-20 mol%). Consider heterogeneous catalysts. check_catalyst->sub_catalyst check_solvent 4. Screen Solvents check_conditions->check_solvent Conditions Optimized sub_conditions Vary temperature (RT to reflux). Optimize reaction time (monitor by TLC/LCMS). Try microwave irradiation or solvent-free heating. check_conditions->sub_conditions end Improved Yield check_solvent->end Solvent Optimized sub_solvent Test polar protic (EtOH), polar aprotic (MeCN, THF), or non-polar (Toluene) solvents. Consider solvent-free conditions. check_solvent->sub_solvent

Caption: Troubleshooting workflow for low DHPM yield.

In-Depth Analysis:
  • Step 1: Reagent Purity and Stoichiometry: Aldehyd oxidation or β-ketoester hydrolysis can inhibit the reaction. Using an excess of urea (e.g., 1.5 equivalents) can often push the equilibrium towards the product.

  • Step 2: Catalyst Optimization: The reaction mechanism is highly dependent on the catalyst.[6][19] Brønsted acids protonate the aldehyde, activating it for nucleophilic attack. Lewis acids coordinate to the carbonyl oxygen, achieving the same activation.[19][20] However, some Lewis acids can strongly chelate to the β-ketoester, reducing its nucleophilicity.[3][4] If a Lewis acid fails, a Brønsted acid or a combined system may be more effective. The optimal pH for the reaction is often found to be around 5.[5][21]

  • Step 3: Reaction Conditions: The classical Biginelli reaction often requires heat to overcome the activation energy of the cyclization and dehydration steps. However, prolonged heating can lead to byproduct formation or degradation. Microwave irradiation provides rapid, uniform heating that can dramatically shorten reaction times and minimize byproduct formation.[8][13][22]

  • Step 4: Solvent Screening: The solvent influences both reactant solubility and the crucial tautomeric equilibrium of the β-dicarbonyl component.[3][4][6] A solvent that favors the enol tautomer can accelerate the reaction. In a study comparing various solvents, bio-derivable p-cymene was found to be a useful solvent for improving efficiency.[3][4]

Guide 2: Issue - Formation of Specific Byproducts

Identifying the structure of your byproduct is the first step toward eliminating it.

Byproduct A: Hantzsch 1,4-Dihydropyridine (DHP)

This is the most common byproduct, arising from a competing multicomponent reaction.

G Aldehyde Aldehyde Biginelli Biginelli Pathway Aldehyde->Biginelli Hantzsch Hantzsch Pathway Aldehyde->Hantzsch Ketoester Ketoester Ketoester->Biginelli Ketoester->Hantzsch Urea Urea Ammonia NH3 (from Urea decomposition) Urea->Ammonia Heat Urea->Biginelli Ammonia->Hantzsch DHPM Desired DHPM Product Biginelli->DHPM DHP Hantzsch DHP Byproduct Hantzsch->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Mechanistic Cause: The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[9] In the context of a Biginelli reaction, the ammonia source is typically the thermal decomposition of urea.[10]

Solutions:

  • Reduce Temperature: Lowering the reaction temperature can decrease the rate of urea decomposition, starving the Hantzsch pathway of its required ammonia.

  • Increase Urea Concentration: Using a larger excess of urea can favor the bimolecular reaction between the acyliminium ion and the ketoester enol over the termolecular Hantzsch condensation.

  • Catalyst Selection: Screen catalysts known to favor the Biginelli pathway. Some heterogeneous catalysts or specific Lewis acids may show high selectivity.[11]

  • Use Guanidine: Replacing urea with guanidine hydrochloride can lead to 2-aminodihydropyrimidines and often minimizes the Hantzsch byproduct, as guanidine is more stable.[12]

Byproduct B: Knoevenagel Condensation Product

This byproduct is the result of the condensation between the aldehyde and the β-ketoester.

Mechanistic Cause: This aldol-type condensation is one of the proposed initial steps in some Biginelli mechanisms.[19][23] If this intermediate does not react further with urea, it can accumulate as a byproduct, especially if the subsequent cyclization is slow.

Solutions:

  • Ensure Active Catalyst: A weak or insufficient amount of catalyst may stall the reaction after the initial C-C bond formation. Increase catalyst loading or switch to a more active catalyst.

  • Pre-form the Acyliminium Ion: Some modified protocols involve pre-mixing the aldehyde and urea with the acid catalyst to favor the formation of the acyliminium intermediate before adding the β-ketoester. This ensures the key electrophile is readily available for the subsequent Michael addition.[24]

III. Optimized Protocols for Byproduct Minimization

Here are field-proven protocols designed to enhance selectivity and yield.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This method is excellent for its speed, high yield, and minimal byproduct formation, aligning with green chemistry principles.[13]

Methodology:

  • To a microwave-safe reaction vessel, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).

  • Add the chosen catalyst (e.g., 1-5 mol% of Yb(OTf)₃ or 10 mol% sulfamic acid).[2][7]

  • Mix the components thoroughly with a glass rod to ensure homogeneity.

  • Place the vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the pressure to ensure it remains within safe limits.

  • After completion (monitored by TLC), allow the vessel to cool to room temperature.

  • Add ice-cold water (20 mL) to the reaction mixture. The solid product will often precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove unreacted urea, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or ethyl acetate to afford the pure DHPM.

Rationale: The absence of solvent ensures the highest possible concentration of reactants, accelerating the desired multicomponent reaction over potential side reactions. Microwave heating provides rapid and uniform energy input, which can favor the kinetic product and reduce thermal decomposition.[8][22]

Protocol 2: Heterogeneous Catalysis Using Montmorillonite-KSF

This protocol is ideal for reactions requiring mild conditions and a simple, non-aqueous work-up.

Methodology:

  • Activate the Montmorillonite-KSF catalyst by heating it in an oven at 120 °C for 2 hours.

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the activated Montmorillonite-KSF catalyst (e.g., 100 mg).

  • Heat the mixture under solvent-free conditions at 80-100 °C with magnetic stirring.

  • Monitor the reaction by TLC. Upon completion (typically 30-90 minutes), cool the mixture to room temperature.

  • Add ethyl acetate (30 mL) and stir for 5 minutes.

  • Filter the mixture to remove the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent to obtain the pure product.

Rationale: Montmorillonite clays are solid Brønsted acids that provide an acidic surface for the reaction to occur without needing a corrosive, soluble acid.[18] The easy removal of the catalyst by filtration prevents product degradation during work-up and allows for catalyst recycling, making the process more sustainable and cost-effective.[18]

Data Summary: Condition Comparison

The following table summarizes typical results for a model reaction (benzaldehyde, ethyl acetoacetate, urea) under different conditions, illustrating the impact on yield and byproduct formation.

ConditionCatalystTimeYield (%)Major Byproduct(s)Reference(s)
Conventional (EtOH, Reflux)HCl (cat.)18 h40-60Hantzsch DHP
Microwave (Solvent-Free)Sulfamic Acid5 min85-95Minimal[7]
Microwave (Solvent-Free)Yb(OTf)₃10 min>90Minimal[2]
Heterogeneous (Solvent-Free, 90°C)Montmorillonite-KSF45 min~90Minimal[18]
Ball Milling (Solvent/Catalyst-Free)None20-60 min>95Minimal[14][16]

Data compiled from various literature sources for representative reactions.

IV. References

  • The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. Semantic Scholar. [Link]

  • Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Semantic Scholar. [Link]

  • The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. [Link]

  • Microwave-accelerated green synthesis of dihydropyrimidinones. TSI Journals. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Optimization the reaction conditions for the Biginelli reaction. ResearchGate. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

  • Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]

  • BIGINELLI REACTION. Slideshare. [Link]

  • Mechanism of Biginelli vs. Hantzsch competition. ResearchGate. [Link]

  • The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. ResearchGate. [Link]

  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Bentham Science. [Link]

  • Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. [Link]

  • Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. YouTube. [Link]

  • Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ResearchGate. [Link]

  • Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts. Bohrium. [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. [Link]

  • Controllable selectivity in Biginelli and Hantzsch reactions using nanoZnO as a structure base catalyst. ResearchGate. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme. [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. [Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Biginelli Reaction. YouTube. [Link]

  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC. [Link]

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ResearchGate. [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. C. Oliver Kappe. [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Support Center: Dealing with Poor Solubility of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for one of the most common and frustrating challenges in medicinal chemistry and process development: the poor solubility of pyrimidine intermediates. The pyrimidine scaffold is a cornerstone of modern pharmaceuticals, but its derivatives are frequently plagued by low solubility in both aqueous and organic media, leading to complications in reaction workups, purification, formulation, and biological assays.[1][2][3][4]

This document moves beyond simple protocols to explain the underlying physicochemical principles governing these solubility issues. By understanding the why, you can make more informed decisions to overcome these hurdles, saving valuable time and resources.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering a pyrimidine intermediate with problematic solubility.

Q1: Why is my pyrimidine derivative so difficult to dissolve?

A1: The solubility of pyrimidine derivatives is a complex interplay of several factors. While the parent pyrimidine ring is water-soluble, substitutions on the ring, which are necessary for pharmacological activity, often dramatically decrease solubility. Key causes include:

  • High Lipophilicity: Many functional groups added to the pyrimidine core to enhance biological target binding are hydrophobic, increasing the molecule's overall lipophilicity and reducing its affinity for aqueous solutions.

  • Strong Crystal Lattice Energy: The planar structure of the pyrimidine ring can promote efficient packing in the solid state, forming a highly stable crystal lattice. A significant amount of energy is required for solvent molecules to break this lattice apart, resulting in low solubility.

  • Poor Solute-Solvent Interactions: The molecule may lack the necessary hydrogen bond donors and acceptors to interact favorably with polar solvents like water. The two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors, and their interaction with protic solvents like water is crucial for solubility.[5][6][7][8]

Q2: I dissolved my compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. What happened?

A2: This is a classic case of exceeding the compound's kinetic solubility limit . Here's the breakdown:

  • Your compound was soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful polar aprotic solvent.

  • When you introduced this DMSO stock solution into an aqueous buffer, you rapidly changed the solvent environment from 100% organic to >99% aqueous.

  • The aqueous buffer cannot maintain the solubility of your hydrophobic compound at that concentration. The compound molecules rapidly aggregate and precipitate out of the solution, an event often called "crashing out."[9][10][11][12]

This is one of the most common issues in biological screening. The troubleshooting guide in Part 2 provides a detailed workflow for solving this exact problem.

Q3: Can I just heat the mixture to get my compound to dissolve?

A3: Heating can be a useful tool, as solubility generally increases with temperature.[6] However, this approach must be used with caution. Many complex organic intermediates are thermally labile and can decompose at elevated temperatures. Before heating, you must consider the stability of your specific compound. If you do use heat, it should be gentle and controlled. For many compounds, once the heated solution cools back to room temperature, the compound may precipitate out again if the solution is supersaturated.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Understanding this distinction is critical for experimental design.

  • Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution under specific conditions (e.g., time, temperature). This is what is most relevant to the "crashing out" problem in biological assays.[13]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (typically 24-72 hours) until the concentration of the dissolved compound is constant. This value represents the maximum amount of a compound that can be dissolved in a solvent under equilibrium conditions.[13]

For drug discovery screening, kinetic solubility is often the more practical measurement, while thermodynamic solubility is crucial for formulation and development.

Part 2: Troubleshooting Guides & Decision Workflows

This section provides systematic approaches to diagnose and solve solubility problems.

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

This is the most frequent challenge encountered in biological assays. Follow this workflow to diagnose the cause and find a solution.

Workflow for Diagnosing Precipitation

G start Precipitate forms in aqueous buffer after adding DMSO stock q1 Is final DMSO concentration >0.5%? start->q1 sol1 High DMSO % may be toxic and can alter solvent properties. Reduce stock concentration to lower final DMSO %. q1->sol1 Yes q2 Is the buffer pH appropriate for your compound's pKa? q1->q2 No (<0.5%) sol1->q2 sol2 Compound is precipitating due to low ionization at the buffer's pH. Adjust buffer pH or use a different buffer. q2->sol2 No q3 Is the final compound concentration too high? q2->q3 Yes sol2->q3 sol3 Concentration exceeds kinetic solubility. Lower the final assay concentration or use a solubilization enhancer (co-solvent, surfactant, cyclodextrin). q3->sol3 Yes end Solution Implemented q3->end No (Concentration is low) sol3->end

Caption: Troubleshooting workflow for compound precipitation.

Practical Tips for Diluting DMSO Stocks:
  • Control DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, with some robust lines tolerating 1%. However, primary cells can be sensitive to concentrations as low as 0.1%.[14][15][16][17] Always run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.[18][19]

  • Stepwise Dilution: Avoid a single, large dilution step. Create an intermediate dilution of your stock in your assay buffer or media first, then perform the final dilution.

  • Slow Addition & Mixing: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing or swirling. This avoids creating localized areas of high supersaturation that promote rapid precipitation.[9][12]

  • Pre-warm the Buffer: Using a buffer pre-warmed to 37°C can sometimes help maintain solubility, especially if the assay is run at that temperature.[10]

Issue 2: Poor Solubility in Organic Solvents During Synthesis or Purification

Low solubility in common organic solvents can complicate reactions, extractions, and chromatography.

Solvent Selection Strategy

G start Pyrimidine intermediate has low solubility in standard solvent (e.g., EtOAc, DCM) q1 Have you tried more polar aprotic solvents? start->q1 sol1 Try DMF, NMP, or DMSO. These are excellent solvents for many polar heterocyclic compounds. q1->sol1 No q2 Is the compound acidic or basic? q1->q2 Yes sol1->q2 sol2 For basic compounds, add a small amount of acid (e.g., AcOH). For acidic compounds, add a mild organic base (e.g., TEA). q2->sol2 Yes q3 Have you tried a co-solvent system? q2->q3 No sol2->q3 sol3 Use a mixture of a good solvent (e.g., DMF) and a poorer, less polar solvent (e.g., Toluene, DCM) to fine-tune solubility for reaction or chromatography. q3->sol3 No end Solubility Achieved q3->end Yes sol3->end

Caption: Strategy for improving solubility in organic media.

Part 3: In-Depth Solubilization Methodologies & Protocols

This section provides a detailed look at the primary methods for enhancing the solubility of pyrimidine intermediates, explaining the mechanism of action and providing step-by-step protocols.

Method 1: pH Adjustment

Mechanism of Action: The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogens are basic and can be protonated in acidic conditions. The pKa of the protonated pyrimidine is approximately 1.23, meaning it is a very weak base.[20] However, substituents on the ring can drastically alter the pKa. For example, electron-donating groups (like amino groups) increase basicity (raise the pKa), while electron-withdrawing groups decrease it.

By adjusting the pH of an aqueous solution to be approximately 2 pH units below the compound's pKa, you can ensure that the molecule exists predominantly in its protonated, cationic form. This charged species is typically much more water-soluble than the neutral form. Conversely, for acidic pyrimidines (e.g., those with a phenolic hydroxyl or acidic N-H group), raising the pH above the pKa will form an anionic salt, which is also more soluble.

Caption: pH-dependent equilibrium of a basic pyrimidine.

Method 2: Co-solvency

Mechanism of Action: Co-solvency is the process of increasing the solubility of a poorly soluble compound by adding a water-miscible organic solvent (a co-solvent) to the aqueous medium.[21] The co-solvent works by reducing the overall polarity of the solvent system. Water is a highly structured solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. A co-solvent like DMSO or ethanol integrates into the water structure, breaking up the hydrogen-bonding network and creating a less polar, more "hospitable" environment for the hydrophobic pyrimidine intermediate to dissolve in.[22][23]

Common Co-solvents and Their Properties:

Co-solventPolarity (Dielectric Const.)Key FeaturesTypical Use Level (Cell Assays)
DMSO 47.2Powerful, polar aprotic solvent. Good for highly hydrophobic compounds.< 0.5%[14][15][16]
Ethanol 24.6Less toxic than DMSO. Good for moderately hydrophobic compounds.< 1%[24]
DMF 36.7Strong polar aprotic solvent, similar to DMSO.Not typically used in cell assays due to toxicity.
PEG 400 12.5Low toxicity, often used in preclinical formulations.Variable, requires specific tolerance testing.
Method 3: Use of Cyclodextrins

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. This unique structure allows them to act as molecular hosts. A poorly soluble, hydrophobic pyrimidine derivative ("guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), forming an inclusion complex . The exterior of this complex is hydrophilic, allowing the entire assembly to dissolve readily in water, thereby significantly increasing the apparent aqueous solubility of the guest molecule.[25]

Caption: Encapsulation of a pyrimidine in a cyclodextrin.

Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is simple, economical, and avoids the use of large volumes of organic solvents.[26][27]

  • Preparation: Place a calculated amount of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a glass mortar.

  • Wetting: Add a small amount of a 50:50 ethanol/water solution to the CD powder and triturate with a pestle until a homogeneous, paste-like consistency is achieved.

  • Incorporation: Slowly add the powdered pyrimidine intermediate to the paste in small portions while continuously triturating.

  • Kneading: Continue to knead the mixture vigorously for 30-60 minutes. The energy from kneading facilitates the inclusion of the drug into the CD cavity.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Processing: Gently pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Validation: The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy.

Method 4: Amorphous Solid Dispersions (ASDs)

Mechanism of Action: This is an advanced technique used in pharmaceutical development. Most poorly soluble compounds exist in a stable, low-energy crystalline form. An amorphous form of the same compound lacks this ordered crystal structure and exists at a higher energy state, which makes it significantly more soluble.[28][29][30] However, the amorphous state is inherently unstable and tends to recrystallize over time.

In an Amorphous Solid Dispersion (ASD), the pyrimidine intermediate is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC).[31][32][33][34] This dispersion achieves two goals:

  • It converts the drug from its crystalline form to its more soluble amorphous form.

  • The polymer matrix physically separates the drug molecules, preventing them from recrystallizing and stabilizing the high-energy amorphous state.[35]

When the ASD is introduced to water, the hydrophilic polymer dissolves quickly, releasing the drug as fine, amorphous particles with a very high surface area, leading to a rapid dissolution rate and achieving a transient state of high supersaturation.[4][31]

Visual Characterization of ASDs: A key initial check for a successful ASD is visual. Under a polarized light microscope (PLM), crystalline material is birefringent and will show interference colors. A true amorphous dispersion will be isotropic and appear dark between the crossed polarizers.[28][30]

Part 4: Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is essential for screening compounds in early discovery and for troubleshooting precipitation issues.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your pyrimidine intermediate in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

  • Prepare Calibration Standards: Create a set of calibration standards by diluting the 10 mM stock solution with DMSO in a 96-well plate.

  • Prepare Test Plate: In a separate 96-well plate, add 2 µL of the 10 mM stock solution to 98 µL of aqueous buffer (e.g., PBS, pH 7.4) in triplicate. This gives a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubate: Seal the plate and shake at room temperature for 90 minutes to 2 hours to allow for equilibration and potential precipitation.

  • Separate Solid: After incubation, separate any precipitate from the solution. This is typically done by filtering the plate through a solubility filter plate (e.g., Millipore MultiScreen) into a fresh collection plate.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a plate reader to measure UV absorbance at the compound's λ_max.

  • Calculate Solubility: Compare the absorbance of the test samples to the calibration curve to determine the concentration of the compound that remained in solution. This value is the kinetic solubility.

References

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  • Schlücker, S., Singh, R. K., Asthana, B. P., & Kiefer, W. (2007). Hydrogen-bonding between pyrimidine and water: a vibrational spectroscopic analysis. PubMed. [Link]
  • Di Dalmazi, G., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1).
  • Butler, M. F., et al. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. PubMed. [Link]
  • Butler, M. F., et al. (2010, June 8). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.
  • Pyrimidine. (n.d.). Wikipedia. [Link]
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  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit. [Link]
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  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. (n.d.). PubMed. [Link]
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  • Roda, E., et al. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme.
  • Baluja, S., & Solanki, H. (n.d.). Thioxo Pyrimidine Carbonitriles in 60% Aqueous DMSO A. BPAS Journals. [Link]
  • Co-solvency. (2020, March 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar. [Link]
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  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to Analytical Standards for Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for the characterization of Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a key heterocyclic compound. While certified reference materials for this specific molecule are not widely documented in publicly available pharmacopeias, this guide synthesizes established analytical principles for closely related pyrimidine derivatives to provide a robust framework for quality control and research applications.

The Imperative for Rigorous Analytical Standards

In drug discovery and development, the purity and identity of a chemical entity directly impact its efficacy and safety. For this compound, a molecule with potential applications in medicinal chemistry, establishing a comprehensive analytical profile is a critical first step. This involves not only confirming the structure of the main component but also identifying and quantifying any process-related impurities or degradants. The choice of analytical techniques and the standards against which they are calibrated are therefore of utmost importance.

Comparative Analysis of Key Analytical Methodologies

The following sections detail the primary analytical techniques suitable for the characterization of this compound, complete with recommended starting protocols based on established methods for similar pyrimidine-based compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for determining the purity and assay of non-volatile organic molecules. A well-developed and validated HPLC method can separate the target molecule from its constitutional isomer, Methyl 4-amino-6-methylpyrimidine-5-carboxylate, and other potential impurities.

Conceptual Workflow for HPLC Method Development

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_analysis Sample Analysis col Column & Mobile Phase Selection grad Gradient Optimization col->grad det Detector Wavelength Selection grad->det spec Specificity det->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD/LOQ prec->lod rob Robustness lod->rob prep Standard & Sample Preparation rob->prep run Chromatographic Run prep->run quant Quantification run->quant

Caption: A generalized workflow for HPLC method development and validation.

Recommended HPLC Protocol (Starting Point):

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like pyrimidine derivatives.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase system for reverse-phase chromatography of polar analytes, compatible with MS detection.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at ~260 nmPyrimidine rings typically exhibit strong UV absorbance in this region. A UV scan of a dilute solution should be performed to determine the optimal wavelength.
Injection Vol. 10 µLA standard injection volume.

Method Validation: Any HPLC method used for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[5][6][7] This involves demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][7]

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for unambiguous structure determination. For the target molecule, the following signals would be expected in the ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.4Singlet-CH₃ (on pyrimidine ring)
¹H~3.9Singlet-OCH₃ (ester)
¹H~5.8Singlet-NH₂
¹H~6.5SingletPyrimidine ring proton
¹³C~24-CH₃
¹³C~53-OCH₃
¹³C~105Pyrimidine C5
¹³C~160Pyrimidine C4
¹³C~162Pyrimidine C2
¹³C~165C=O (ester)
¹³C~170Pyrimidine C6

Note: These are predicted values based on data for similar pyrimidine derivatives.[1][2][8][9] Actual values may vary depending on the solvent and other experimental conditions.

2. Mass Spectrometry (MS):

MS provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it is a powerful tool for identifying impurities.

Expected Mass Spectral Data:

Ionization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
Electrospray (ESI+)182.07Loss of methanol (-32 Da) from the ester group.Loss of the methoxycarbonyl radical (-59 Da).Cleavage of the pyrimidine ring.[10][11]

Workflow for Spectroscopic Analysis:

Spectro_Workflow cluster_results Structural Confirmation sample Pure Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir uv UV-Vis Spectroscopy sample->uv structure Unambiguous Structure nmr->structure mw Molecular Weight ms->mw fg Functional Groups ir->fg chromophore Chromophore System uv->chromophore

Caption: A workflow for the spectroscopic characterization of a pure substance.

Potential Impurities and Their Control

Plausible Synthetic Precursors and Potential Impurities:

Potential ImpurityPlausible OriginRecommended Analytical Technique
Methyl 4-amino-6-methylpyrimidine-5-carboxylate Constitutional isomer, potentially formed from isomeric starting materials.HPLC, NMR
4,6-dichloropyrimidine derivatives Unreacted starting materials from a potential synthesis route.[13]GC-MS, HPLC
Starting materials for pyrimidine ring formation e.g., amidines, β-ketoesters.[14]HPLC, GC-MS
Solvents and reagents Residual solvents and unreacted reagents from the synthesis and purification process.GC-HS (for volatile solvents)
Degradation products Hydrolysis of the ester group to the corresponding carboxylic acid.HPLC

Comparison with Alternative Standards

In the absence of a dedicated pharmacopeial standard for this compound, a well-characterized in-house primary standard is the most reliable alternative. This involves:

  • Synthesis and Purification: Synthesizing the compound and purifying it to the highest possible degree (e.g., through recrystallization or preparative chromatography).

  • Comprehensive Characterization: Thoroughly characterizing the purified material using a suite of analytical techniques (NMR, MS, IR, elemental analysis) to confirm its structure and purity.

  • Purity Assignment: Assigning a purity value to the in-house standard, often by mass balance, considering chromatographic purity, water content, residual solvents, and inorganic content.

This in-house primary standard can then be used to prepare calibrated working standards for routine analysis.

Conclusion

Establishing robust analytical standards for this compound is essential for its application in research and development. While a commercially available, globally recognized primary standard may not be readily accessible, a scientifically sound approach based on the principles outlined in this guide will ensure the quality and reliability of analytical data. By employing a combination of chromatographic and spectroscopic techniques, and by developing and validating methods based on established protocols for related compounds, researchers can confidently assess the identity, purity, and quality of this important pyrimidine derivative.

References

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A Comparative Guide to the Biological Activity of Pyrimidine Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is paramount for rational drug design. This guide provides an in-depth technical comparison of pyrimidine carboxylate isomers, focusing on how the positional variation of the carboxylate group on the pyrimidine ring dictates their therapeutic potential. We will delve into the structure-activity relationships, supported by experimental data, and provide detailed protocols for evaluating these critical molecules.

Introduction: The Significance of Isomerism in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] This inherent biological relevance makes pyrimidine derivatives a fertile ground for discovering novel drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A critical factor influencing the biological activity of these derivatives is the position of substituents on the pyrimidine ring.[4] This guide specifically explores the impact of the carboxylate group's position, comparing pyrimidine-2-carboxylate, pyrimidine-4-carboxylate, and pyrimidine-5-carboxylate isomers and their derivatives. While direct comparative studies on the parent carboxylic acids are limited, a wealth of information on their amide and nitrile derivatives provides crucial insights into the structure-activity relationships (SAR) governed by this positional isomerism.

Comparative Biological Activity of Pyrimidine Carboxylate Isomer Derivatives

The positioning of the carboxylate or a derivative group (such as an amide or nitrile) at the 2, 4, or 5-position of the pyrimidine ring significantly influences the molecule's interaction with biological targets. This section compares the anticancer, antimicrobial, and enzyme inhibitory activities of derivatives of these three key isomers.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, with their mechanism of action often involving the inhibition of kinases and other enzymes crucial for cancer cell proliferation.[2]

  • Pyrimidine-2-Carboxamide Derivatives: These compounds have been investigated as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), which is implicated in cancer and other diseases. The carboxamide at the 2-position is crucial for this activity, with modifications to this group significantly impacting potency and drug-like properties.[5]

  • Pyrimidine-4-Carboxamide Derivatives: This class of compounds has shown significant promise as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the production of signaling lipids.[6] Structure-activity relationship studies have demonstrated that the pyrimidine-4-carboxamide core is a key pharmacophore for potent NAPE-PLD inhibition.[7]

  • Pyrimidine-5-Carbonitrile and -Carboxamide Derivatives: Derivatives with a nitrile or carboxamide group at the 5-position have demonstrated potent anticancer and apoptotic activities.[6] For instance, certain pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors, a key target in cancer therapy.[6] The position of the substituent at C5 is critical, with studies on dihydroorotate dehydrogenase inhibitors showing a steric limitation at this position.[1]

Table 1: Comparative Anticancer Activity of Pyrimidine Carboxylate Isomer Derivatives

Isomer Derivative ClassTarget/MechanismCancer Cell Line(s)Reported IC50/ActivityReference(s)
Pyrimidine-2-Carboxamides RAGE InhibitionNot specified in abstractPotent analogs identified[5]
Pyrimidine-4-Carboxamides NAPE-PLD InhibitionNot specified in abstractNanomolar potency achieved[6][7]
Pyrimidine-5-Carbonitriles EGFR InhibitionHepG2, A549, MCF-7IC50 = 8.29 nM (for compound 10b)[6]
Pyrimidine-5-Carboxamides PDE4 InhibitionMouse splenocytesIC50 = 0.21 nM (for compound 39)[8]
Antimicrobial Activity

The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have long been a source of effective antimicrobial compounds.

  • General Observations: The antimicrobial activity of pyrimidine derivatives is highly dependent on the substitution pattern. While direct comparative studies on the parent carboxylate isomers are scarce, research on various substituted pyrimidines indicates that the nature and position of functional groups are key to their antibacterial and antifungal efficacy.[9][10] For instance, the introduction of a 4-methoxyphenyl moiety at position-7 of a related pyrrolo[2,3-d]pyrimidine was found to enhance activity.[11]

Enzyme Inhibition

The ability of pyrimidine carboxylates and their derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Studies on pyrimidine analogs as DHODH inhibitors have revealed that a carboxylic acid group is preferred by the enzyme. Specifically, a 6-carboxylic acid (structurally related to the 4- and 5-positions depending on the core) is required for significant inhibition, highlighting the importance of the carboxylate's position for interaction with the enzyme's active site.[1]

  • Phosphodiesterase 4 (PDE4) Inhibition: A series of 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors. Modification of the carboxylic acid moiety at the 5-position into various amides led to compounds with high in vitro and in vivo efficacy.[8]

  • N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: As mentioned earlier, pyrimidine-4-carboxamides are potent inhibitors of NAPE-PLD. The SAR studies underscore the criticality of the carboxamide at the 4-position for high-affinity binding.[6][7]

The causality behind these experimental findings lies in the specific three-dimensional arrangement of atoms in each isomer, which dictates how it fits into the binding pocket of a biological target. The position of the carboxylate group, a key hydrogen bond donor and acceptor, determines its ability to form crucial interactions with amino acid residues in an enzyme's active site or a receptor's binding domain.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. This section provides detailed methodologies for key assays used to assess the biological activity of pyrimidine carboxylate isomers.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine carboxylate isomers or their derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution to determine if a compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Seed and treat cancer cells with the pyrimidine compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat Cells with Pyrimidine Compound B Harvest and Centrifuge Cells A->B C Fix with Cold 70% Ethanol B->C D Stain with Propidium Iodide & RNase A C->D E Acquire Data on Flow Cytometer D->E F Analyze DNA Content Histograms E->F

Caption: Workflow for Cell Cycle Analysis.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate to determine if a compound induces apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the pyrimidine compound, then lyse the cells to extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer.

    • Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Acquisition & Analysis H->I

Caption: Workflow for Western Blot Analysis.

Signaling Pathways and Molecular Mechanisms

The biological effects of pyrimidine carboxylate isomers are mediated through their interaction with specific signaling pathways. For instance, in cancer, these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Signaling_Pathway Pyrimidine Pyrimidine Carboxylate Derivative Bcl2 Bcl-2 (anti-apoptotic) Pyrimidine->Bcl2 Inhibits Bax Bax (pro-apoptotic) Pyrimidine->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Modulation.

Conclusion and Future Directions

The positional isomerism of the carboxylate group on the pyrimidine ring is a critical determinant of biological activity. While direct comparative data for the parent isomers remains an area for future research, the extensive studies on their derivatives clearly indicate that the 2-, 4-, and 5-positions offer distinct opportunities for interacting with different biological targets. Pyrimidine-4- and -5-carboxamide/carbonitrile derivatives have shown particular promise in the development of potent and selective anticancer and anti-inflammatory agents. Future research should focus on the systematic synthesis and parallel biological evaluation of all three parent isomers and their simple derivatives to provide a clearer, quantitative comparison of their therapeutic potential. This will enable a more predictive approach to the design of next-generation pyrimidine-based therapeutics.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery & Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to form key interactions with a multitude of biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) that govern the potency, selectivity, and pharmacological profiles of aminopyrimidine derivatives, with a primary focus on their role as kinase inhibitors in oncology.

The Aminopyrimidine Core: A Master Key for Kinase Inhibition

The power of the aminopyrimidine scaffold lies in its inherent ability to mimic the adenine base of ATP, allowing it to effectively compete for the ATP-binding site of protein kinases. The 2-amino group and one of the ring nitrogens act as a bidentate hydrogen bond donor-acceptor pair. This pair forms two crucial hydrogen bonds with the "hinge" region of the kinase, an evolutionarily conserved backbone segment that connects the N- and C-terminal lobes of the catalytic domain. This interaction is the primary anchor for a vast number of aminopyrimidine-based inhibitors.[1][2]

The promiscuity of this hinge-binding motif presents both an opportunity and a challenge. While it allows for the targeting of many kinases, achieving selectivity is a significant hurdle that medicinal chemists address by strategically modifying the C4, C5, and C6 positions of the pyrimidine ring.[3]

cluster_0 Kinase ATP Binding Site cluster_1 Aminopyrimidine Inhibitor Hinge Hinge Region (Backbone NH & C=O) DFG_motif DFG Motif Gatekeeper Gatekeeper Residue Inhibitor C4-Substituent Pyrimidine Core C2-Amino Group C5-Substituent Inhibitor:f2->Hinge Crucial H-Bonds Inhibitor:f0->DFG_motif Potency & Selectivity Inhibitor:f3->Gatekeeper Modulates Selectivity & ADME

Caption: Core interactions of an aminopyrimidine inhibitor within a kinase ATP-binding site.

Strategic Modifications: A Positional Breakdown of SAR

The art of designing potent and selective aminopyrimidine inhibitors lies in the judicious decoration of the core scaffold. Each position offers a unique opportunity to tailor the molecule's properties.

The C4-Position: The Engine of Potency and Selectivity

Substituents at the C4 position are arguably the most critical for determining an inhibitor's primary target profile. Large, hydrophobic groups, often anilino (aminobenzene) or other aromatic systems, are frequently installed here. These groups extend into a hydrophobic pocket, often interacting with the DFG motif and other key residues, thereby imparting both potency and selectivity.[4]

  • EGFR Inhibitors (e.g., Gefitinib): For Epidermal Growth Factor Receptor (EGFR) inhibitors, a 4-anilinoquinazoline structure is common. The quinazoline itself is a fused pyrimidine system. The anilino moiety is crucial, and substitutions on it, such as small halogens or methoxy groups, can fine-tune interactions within the EGFR active site.[5][6]

  • Abl Kinase Inhibitors (e.g., Imatinib): Imatinib, the trailblazing drug for Chronic Myeloid Leukemia (CML), features a 2-aminopyrimidine core with a complex N-phenyl-2-aminopyrimidine pharmacophore. The specific arrangement of the anilino and pyridinyl groups at the C4 position is optimized for the inactive "DFG-out" conformation of the Abl kinase, a key mechanism for its selectivity.[2]

  • CDK Inhibitors (e.g., Ribociclib): For Cyclin-Dependent Kinase (CDK) inhibitors like Ribociclib (a CDK4/6 inhibitor), the C4 position is often occupied by a substituted heterocyclic ring.[7] For other CDK inhibitors, exploring different N-aryl groups at the C4 position has been a key strategy to modulate CDK2 versus CDK9 potency.[8]

The C5-Position: Fine-Tuning Selectivity and Drug-like Properties

The C5 position points towards the "gatekeeper" residue—an amino acid that controls access to a deeper hydrophobic back pocket.[3] Modifying this position is a powerful strategy for several reasons:

  • Enhancing Selectivity: Introducing a substituent at C5 can create steric hindrance that prevents binding to off-target kinases with larger gatekeeper residues, thereby improving the inhibitor's selectivity profile.

  • Improving ADME Properties: Small polar groups or atoms like fluorine can be added at C5 to block potential sites of metabolism, improving metabolic stability and oral bioavailability.

  • Overcoming Resistance: In some cases, mutations in the gatekeeper residue can confer drug resistance. C5 modifications can be designed to accommodate or exploit these mutations, restoring inhibitory activity.

For example, in the development of dual EPHA2/GAK inhibitors, installing various aromatic groups at the C5 position of a 2-aminopyrimidine macrocycle was the key strategy to optimize the compound away from promiscuous binding and toward the desired target profile.[1]

Comparative Analysis of Key Aminopyrimidine-Based Kinase Inhibitors

The versatility of the aminopyrimidine scaffold is best illustrated by comparing approved drugs that, despite sharing a common core, exhibit vastly different target profiles and therapeutic applications.

DrugPrimary Target(s)Key SAR Features & C4-SubstituentDisease IndicationIC₅₀ (nM)
Imatinib Bcr-Abl, c-KIT, PDGFR4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide. Binds "DFG-out" conformation.Chronic Myeloid Leukemia (CML), GIST~100 (Bcr-Abl)
Nilotinib Bcr-AblStructurally optimized from Imatinib for higher potency and activity against many imatinib-resistant mutants. Binds "DFG-out".CML (Imatinib-resistant/-intolerant)<30 (Bcr-Abl)
Gefitinib EGFRN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine. Classic 4-anilinoquinazoline.Non-Small Cell Lung Cancer (NSCLC)2-80 (EGFR)
Ribociclib CDK4, CDK6Pyrido[2,3-d]pyrimidine core. C4 is attached to a substituted pyrrole.HR+ Breast Cancer~10 (CDK4), ~40 (CDK6)
Abemaciclib CDK4, CDK62,4-disubstituted pyrimidine core. C4 has a substituted pyrimidine; C2 has a substituted benzimidazole.HR+ Breast Cancer~2 (CDK4), ~10 (CDK6)

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for comparative purposes.[5][7][9][10][11][12]

Field Insights: The evolution from Imatinib to Nilotinib is a classic case study in SAR-driven drug optimization. While both are Bcr-Abl inhibitors, Nilotinib was designed based on the Imatinib scaffold to have a higher binding affinity and to overcome many of the resistance mutations that arise during Imatinib therapy.[9][12] Clinical data confirms Nilotinib's superior efficacy in achieving higher rates of cytogenetic response compared to Imatinib in newly diagnosed CML patients.[11][13] Similarly, the development of third-generation CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, all featuring a pyrimidine or related core, highlights the successful application of SAR to achieve high selectivity for CDK4/6 over other CDKs, which was a major toxicity issue with earlier, less selective pan-CDK inhibitors.[7][14][15]

Essential Experimental Protocols for SAR Assessment

To build a robust SAR profile, precise and reproducible experimental data are paramount. The following protocols describe two fundamental assays used to characterize aminopyrimidine inhibitors.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Causality: This assay directly measures the inhibition of the target kinase's enzymatic activity. It quantifies the amount of ADP produced in the phosphorylation reaction, which is directly proportional to kinase activity.[16] The luminescence-based readout is highly sensitive and less prone to interference from colored or fluorescent compounds, making it a trustworthy standard for IC₅₀ determination.[17]

A 1. Compound Plating: Serial dilute inhibitor in DMSO. Add to 384-well plate. B 2. Kinase Reaction: Add Kinase, Substrate, & ATP. Incubate (e.g., 60 min @ 30°C). A->B Binding C 3. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Incubate (e.g., 40 min @ RT). B->C ADP Produced D 4. Signal Generation: Add Kinase Detection Reagent. Incubate (e.g., 30 min @ RT). C->D ADP -> ATP E 5. Read & Analyze: Measure luminescence. Plot vs. [Inhibitor] to get IC₅₀. D->E Luciferase Reaction

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

  • Assay Plating: In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.[16]

  • Kinase Addition: Add 2.5 µL of the target kinase in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP (at a concentration near its Km for the kinase) to each well.[16][18]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes, or an empirically determined time within the linear range of the reaction.

  • ATP Depletion: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

Protocol: Cell-Based Proliferation Assay (MTT)

Causality: While a biochemical assay confirms target engagement, a cell-based assay is critical to determine if the compound can enter cells and inhibit proliferation. The MTT assay is a self-validating system where only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product via mitochondrial reductase enzymes.[19][20] The amount of formazan produced is directly proportional to the number of living cells.

A 1. Cell Plating: Seed cells in a 96-well plate. Incubate (e.g., 24h). B 2. Compound Treatment: Add serially diluted inhibitor. Incubate (e.g., 48-72h). A->B Adherence C 3. MTT Addition: Add MTT labeling reagent (e.g., 0.5 mg/mL). Incubate (e.g., 4h @ 37°C). B->C Proliferation/ Apoptosis D 4. Solubilization: Add solubilization solution (e.g., DMSO). Incubate until crystals dissolve. C->D Formazan Formation E 5. Read & Analyze: Measure absorbance (570 nm). Plot vs. [Inhibitor] to get GI₅₀/IC₅₀. D->E Color Development

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[21] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the aminopyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired exposure period (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19] Incubate the plate for 4 hours in a humidified atmosphere at 37°C, 5% CO₂.[19][22] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[19] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[22]

  • Data Analysis: After subtracting the background absorbance from a media-only control, calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this percentage against the logarithm of the inhibitor concentration to determine the concentration that causes 50% inhibition of growth (GI₅₀ or IC₅₀).

Conclusion

The 2-aminopyrimidine scaffold remains a highly valuable and versatile starting point for the design of potent and selective kinase inhibitors. A deep understanding of the structure-activity relationships at the C4 and C5 positions is crucial for tailoring inhibitors to specific kinase targets, improving their pharmacological properties, and overcoming drug resistance. By combining rational, structure-based design with rigorous biochemical and cell-based screening protocols, researchers can continue to leverage this privileged scaffold to develop the next generation of targeted therapies for cancer and other diseases.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
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A Comparative Guide to Pyrimidine Synthesis: From Biological Pathways to Laboratory Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrimidines are not merely abstract chemical structures; they are fundamental to life itself, forming the building blocks of DNA and RNA (uracil, thymine, and cytosine).[1][2] Their essential role in cellular proliferation and genetic integrity has made them a cornerstone of medicinal chemistry, with pyrimidine derivatives being investigated and utilized as anticancer, antimicrobial, and antiviral agents.[2][3] Consequently, the efficient and precise synthesis of the pyrimidine scaffold is a critical endeavor in drug discovery and development.

This guide provides a comparative analysis of the primary methods for pyrimidine synthesis, contrasting the elegant efficiency of nature's biochemical routes—the de novo and salvage pathways—with the versatility and scalability of modern chemical synthesis. We will delve into the underlying mechanisms, supported by experimental data, to provide a clear framework for selecting the optimal synthetic strategy.

Part 1: The Biological Blueprint: De Novo and Salvage Pathways

Nature has evolved two primary routes for the biosynthesis of pyrimidines: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases.

De Novo Pyrimidine Synthesis: Building from Scratch

The de novo pathway is an energy-intensive process that constructs the pyrimidine ring from basic molecules like bicarbonate, aspartate, and glutamine.[1][4] This pathway is highly regulated to meet the cell's demand for nucleotides, particularly in rapidly proliferating cells.[1][]

Key Stages of the De Novo Pathway:

  • Formation of Carbamoyl Phosphate: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). This is a critical rate-limiting step and is subject to feedback inhibition by the final product, UTP.[1][6]

  • Assembly of the Pyrimidine Ring: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate. A subsequent cyclization and oxidation, catalyzed by dihydroorotate dehydrogenase (DHODH), yields orotic acid.[1][]

  • Formation of the First Nucleotide: Orotic acid is then attached to a ribose-5-phosphate group (from PRPP) to form orotidine monophosphate (OMP).[]

  • Final Conversion to UMP: OMP is decarboxylated by OMP decarboxylase to produce uridine monophosphate (UMP), the first functional pyrimidine nucleotide.[1][] UMP can then be further phosphorylated to UDP and UTP, and UTP can be converted to CTP.[7]

Causality in the De Novo Pathway: The multi-step enzymatic cascade ensures tight control over nucleotide production, preventing wasteful overproduction. The feedback inhibition of CPS II by UTP is a classic example of allosteric regulation, ensuring that the pathway is only active when pyrimidine levels are low.[1][6]

Caption: De Novo Pyrimidine Synthesis Pathway.

The Salvage Pathway: The Art of Recycling

In contrast to the energy-demanding de novo synthesis, the salvage pathway is a more energy-efficient route that recycles free pyrimidine bases and nucleosides from the degradation of DNA and RNA.[1][8] This pathway is particularly crucial in cells with low rates of proliferation.[1]

Key Enzymes in the Salvage Pathway:

  • Pyrimidine Phosphorylases: These enzymes, such as uridine phosphorylase and thymidine phosphorylase, catalyze the reversible conversion of pyrimidine bases (uracil, thymine) and a ribose-1-phosphate or deoxyribose-1-phosphate to their respective nucleosides (uridine, thymidine).

  • Kinases: Nucleoside kinases, like thymidine kinase, then phosphorylate the nucleosides to form nucleotides (e.g., thymidine monophosphate), which can then be incorporated into nucleic acids.[6][9]

The Logic of the Salvage Pathway: The existence of the salvage pathway highlights a core principle of cellular economy. By recycling existing components, the cell conserves the significant amount of energy that would be required for de novo synthesis.[8] This is especially advantageous in non-dividing cells where the demand for new nucleotides is lower.

Caption: Pyrimidine Salvage Pathway Workflow.

Part 2: Chemical Synthesis: Constructing Pyrimidines in the Lab

While biological pathways offer inspiration, chemical synthesis provides the means to create a vast diversity of pyrimidine derivatives with tailored properties for pharmaceutical applications.[2] Several methods have been developed, with the Biginelli reaction being a classic and enduringly popular choice.

The Biginelli Reaction: A Time-Honored Multicomponent Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce dihydropyrimidinones.[10][11] These products can then be readily oxidized to the corresponding pyrimidines. The reaction is typically catalyzed by an acid.[10]

Mechanism of the Biginelli Reaction: The reaction proceeds through a series of bimolecular reactions. A widely accepted mechanism involves an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.[10][11]

Modern Advancements and Alternative Methods

While the classical Biginelli reaction is robust, modern organic synthesis has introduced numerous improvements and alternative strategies to enhance efficiency, yield, and sustainability.

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[3]

  • Catalyst Innovation: A wide range of Lewis and Brønsted acids, as well as ionic liquids and solid-phase catalysts, have been explored to improve the efficiency and environmental friendliness of the Biginelli reaction.[10][12]

  • Multicomponent Reactions (MCRs): The Biginelli reaction is a prime example of an MCR. Other MCRs, such as those utilizing amidines and alcohols catalyzed by iridium pincer complexes, offer novel and regioselective routes to highly substituted pyrimidines.[13][14] These methods are attractive for building molecular diversity quickly.[13][15]

  • Pinner Synthesis: This method involves the condensation of an amidine with a 1,3-dicarbonyl compound and remains a viable route to certain pyrimidine structures.[16][17]

Part 3: Performance Comparison and Experimental Data

The choice of a synthetic method depends on factors such as desired substitution patterns, scalability, reaction time, and yield. The following table provides a comparative summary of key performance metrics for different pyrimidine synthesis methods.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)Reference(s)
Biginelli Reaction (Conventional) Aldehyde, β-Ketoester, UreaHydrochloric AcidEthanol1.5 - 3 hours~60-90%[3][18]
Biginelli Reaction (Microwave) Aldehyde, β-Ketoester, Urea/ThioureaSulfamic AcidSolvent-free2-12 min72-95%[3][16]
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate to High[3][16]
Iridium-Catalyzed MCR Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot SpecifiedUp to 93%[13][16]
Grindstone Chemistry Aldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂OSolvent-free20 min~91%[18]

Part 4: Experimental Protocols

To provide practical guidance, detailed step-by-step methodologies for two key synthetic routes are provided below.

Protocol 1: Conventional Biginelli Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.[18]

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture with stirring for approximately 3 hours.[18]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[18]

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.[18]

Protocol 2: Microwave-Assisted Biginelli Synthesis

Materials:

  • Aromatic Aldehyde

  • Ethyl Acetoacetate

  • Urea or Thiourea

  • Sulfamic Acid

Procedure:

  • In a microwave-safe vessel, mix the aromatic aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), urea or thiourea (1.5 equivalents), and a catalytic amount of sulfamic acid.[16]

  • The reaction is performed under solvent-free conditions.[16]

  • Subject the mixture to microwave irradiation (e.g., 300W) for 2-5 minutes.[16]

  • After completion, cool the vessel and add cold water to the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Caption: General Experimental Workflow Comparison.

Conclusion

The synthesis of pyrimidines is a rich and evolving field, spanning from the fundamental biochemical pathways that sustain life to the innovative chemical methods that drive drug discovery. The de novo and salvage pathways offer a masterclass in cellular efficiency and regulation, providing crucial insights for the development of therapeutic agents that target these processes.

In the laboratory, the classic Biginelli reaction continues to be a workhorse for the synthesis of dihydropyrimidinones, while modern advancements such as microwave-assisted synthesis and novel catalytic systems have significantly improved reaction times, yields, and the overall sustainability of pyrimidine synthesis. The growing arsenal of multicomponent reactions further expands the accessible chemical space, enabling the rapid generation of diverse pyrimidine libraries for biological screening.

For the medicinal chemist and drug development professional, a thorough understanding of these comparative methodologies is paramount. The choice of synthetic route will ultimately be guided by the specific target molecule, desired scale, and available resources. By leveraging the strengths of each approach, researchers can continue to unlock the vast therapeutic potential of the pyrimidine scaffold.

References

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A Comparative Guide to the Structural Validation of Methyl 4-amino-6-methylpyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, pyrimidine derivatives stand out for their vast therapeutic potential, forming the backbone of numerous drugs. The precise structural elucidation of these compounds is a critical, non-negotiable step in the drug discovery and development pipeline. This guide offers a comprehensive comparison of analytical techniques for validating the structure of Methyl 4-amino-6-methylpyrimidine-2-carboxylate derivatives, providing the technical insights and experimental protocols necessary for robust and reliable characterization.

The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound and its analogs, even minor structural ambiguities can lead to significant variations in efficacy, toxicity, and overall pharmacological profile. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural confirmation. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography.

Orthogonal Techniques for Unambiguous Confirmation: A Comparative Overview

A self-validating system for structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Provides the most comprehensive structural information in solution.Can be less sensitive than MS; complex spectra may require advanced 2D techniques.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity and accuracy in determining molecular formula.Does not provide information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of specific functional groups.Quick and non-destructive.Provides limited information on the overall molecular structure.
HPLC Purity of the compound.Highly accurate for quantifying impurities.Primarily a separation technique; does not provide direct structural information.
X-ray Crystallography Absolute three-dimensional atomic arrangement in the solid state.Provides the definitive molecular structure.Requires a suitable single crystal, which can be challenging to obtain.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC Purity >95%? Xray Absolute Structure (X-ray) Purification->Xray Crystal Formation MS Molecular Weight (MS) HPLC->MS FTIR Functional Groups (FTIR) MS->FTIR NMR Detailed Structure (NMR) FTIR->NMR Data_Integration Data Integration & Analysis NMR->Data_Integration Xray->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A typical workflow for the synthesis, purification, and structural validation of a target compound.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons. For instance, the protons of the methyl group on the pyrimidine ring will have a characteristic shift, as will the protons of the methyl ester. The amino group protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. In ¹³C NMR, the number of distinct signals reveals the number of unique carbon environments, which is a powerful tool for confirming the molecular symmetry. For pyrimidine derivatives, line broadening effects in both ¹H and ¹³C NMR can sometimes be observed at room temperature due to the presence of rotamers, especially for substituents at the 4-position.[1][2]

Trustworthiness: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide unambiguous evidence of connectivity. A COSY spectrum will show correlations between protons that are coupled to each other, while an HSQC spectrum correlates protons directly to the carbons they are attached to. This network of correlations acts as a self-validating system for the assigned structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more may be needed due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data for a Hypothetical Derivative:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-OCH₃3.90singlet3HMethyl ester
-CH₃2.50singlet3HMethyl on pyrimidine
-NH₂5.50broad singlet2HAmino group
Pyrimidine-H7.80singlet1HAromatic proton
Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expertise & Experience: The fragmentation pattern observed in the mass spectrum can offer valuable clues about the structure. For pyrimidine derivatives, common fragmentation pathways may involve the loss of the ester group or substituents from the pyrimidine ring.[3][4][5] The presence of isotopes, such as those for chlorine or bromine, will result in characteristic isotopic patterns in the mass spectrum, providing further confirmation of the elemental composition.[4][5]

Trustworthiness: The combination of the molecular ion peak from a soft ionization technique (like ESI) and the fragmentation pattern from a harder technique (like EI) provides a robust validation of the proposed structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed.

  • Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated mass of the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.

Expertise & Experience: For this compound derivatives, the FTIR spectrum will show characteristic absorption bands for the N-H stretches of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the methyl and aromatic groups (around 2800-3100 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretches of the pyrimidine ring (in the 1450-1650 cm⁻¹ range).[6][7][8][9][10] The absence of unexpected peaks is as important as the presence of expected ones, as it helps to rule out alternative structures or impurities.

Trustworthiness: The consistency of the observed FTIR spectrum with the expected functional groups of the target molecule provides a quick and reliable check of the synthesis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Expected FTIR Data for a Hypothetical Derivative:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450, 3350N-H stretchAmino (-NH₂)
2950C-H stretchMethyl (-CH₃)
1720C=O stretchEster (-COOCH₃)
1620C=N stretchPyrimidine ring
1580C=C stretchPyrimidine ring
High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of a compound.[11] For drug development, a purity of >95% is typically required.

Expertise & Experience: The choice of the stationary phase (e.g., C18) and the mobile phase composition is crucial for achieving good separation of the target compound from any impurities or starting materials.[12] A gradient elution method, where the mobile phase composition is changed over time, is often employed to resolve compounds with a wide range of polarities.

Trustworthiness: A single, sharp peak in the chromatogram at a specific retention time is a strong indicator of a pure compound. The use of a photodiode array (PDA) detector can further enhance confidence by showing a consistent UV-Vis spectrum across the peak.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.[13]

Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous, absolute determination of the molecular structure is required, single-crystal X-ray crystallography is the ultimate technique.[14][15][16] It provides a three-dimensional map of the electron density in the crystal, from which the positions of all atoms can be determined with high precision.[14]

Expertise & Experience: Growing diffraction-quality single crystals can be a significant challenge and often requires screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.[17][18]

Trustworthiness: An X-ray crystal structure is considered the "gold standard" for structural proof and serves as the ultimate validation of the structures proposed by other spectroscopic methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα) and a detector.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Conclusion

The structural validation of this compound derivatives is a meticulous process that necessitates a synergistic and orthogonal analytical approach. By integrating the detailed connectivity information from NMR, the precise molecular weight from MS, the functional group confirmation from FTIR, the purity assessment from HPLC, and, when possible, the definitive three-dimensional structure from X-ray crystallography, researchers can have the utmost confidence in their synthesized molecules. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built.

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A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine Scaffolds and Selectivity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1] The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[2][3] Its structure is an isostere of the adenine ring of ATP, allowing it to effectively compete for the highly conserved ATP-binding site within the kinase domain.[4][5]

However, this conservation of the ATP-binding site presents a significant challenge: achieving inhibitor selectivity.[6] Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, is a double-edged sword. While it can lead to toxic side effects, it can also result in beneficial "polypharmacology," where hitting multiple targets produces a more potent therapeutic effect.[7] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for developing safe and effective drugs.[8]

This guide provides a comparative analysis of the cross-reactivity of several key pyrimidine-based kinase inhibitors. We will delve into the quantitative data that defines their selectivity, outline the state-of-the-art methodologies used to generate these profiles, and explore the structural basis for their binding behavior.

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

To illustrate the diverse selectivity profiles achievable with the pyrimidine scaffold, we will compare two well-characterized inhibitors: Ruxolitinib , a potent JAK1/2 inhibitor, and Gefitinib , a first-generation EGFR inhibitor.

Ruxolitinib: A Case Study in Preferential Inhibition

Ruxolitinib (INCB018424) is a pyrrolo[2,3-d]pyrimidine-based inhibitor approved for the treatment of myelofibrosis and polycythemia vera.[9][10] Its therapeutic efficacy stems from its potent and preferential inhibition of the Janus kinases JAK1 and JAK2.[11] The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and its overactivation is a key driver of myeloproliferative neoplasms.[10][11]

While highly potent against JAK1 and JAK2, ruxolitinib is not absolutely selective. Kinase profiling reveals its activity against other kinases, albeit at significantly lower potencies.

Kinase TargetIC50 (nM)Selectivity vs. JAK1/2Key Signaling Pathway
JAK2 2.8-Cytokine Signaling
JAK1 3.3~1.2x vs JAK2Cytokine Signaling
TYK219~6-7x vs JAK1/2Cytokine Signaling
JAK3428>130x vs JAK1/2Cytokine Signaling
Data compiled from multiple sources.[11][12]

This selectivity profile is critical to its clinical success, as potent inhibition of JAK3 can lead to immunosuppressive effects.[12] Ruxolitinib's ability to preferentially inhibit JAK1 and JAK2 highlights how subtle modifications to the pyrimidine scaffold can achieve therapeutically useful selectivity.[13]

Gefitinib: A Look at First-Generation Selectivity and Off-Target Effects

Gefitinib is a quinazoline-based inhibitor (a class of pyrimidine derivatives) that targets the Epidermal Growth Factor Receptor (EGFR) and was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC).[14][15] Its mechanism relies on inhibiting the EGFR signaling pathway, which is often mutated and constitutively active in cancer. While effective, especially in patients with specific EGFR mutations, its cross-reactivity profile is broader than that of later-generation inhibitors.[15]

Identifying the full spectrum of gefitinib's off-targets is crucial for understanding its side effects and potential for drug repurposing.[14] Structure-based systems biology approaches and experimental profiling have identified numerous off-targets.[14][16]

Primary TargetKnown Off-Targets (Examples)Potential Implication of Off-Target Activity
EGFRMAPK10, PIM-1, ERBB-4, CHK1/2Side effects, potential for polypharmacology
Data compiled from multiple sources.[16]

The off-target profile of gefitinib underscores the importance of comprehensive screening. While some off-target effects may contribute to toxicity, others could have unexpected therapeutic benefits, a concept actively being explored in drug development.[14]

Methodologies for Assessing Kinase Inhibitor Selectivity

Accurately determining a compound's kinome-wide selectivity requires robust and multifaceted experimental approaches. No single method provides a complete picture; therefore, a combination of in vitro biochemical assays and in-cell proteomics-based techniques is often employed.

Biochemical Assays: KINOMEscan™

A widely used method for initial, broad selectivity profiling is the competitive binding assay. The KINOMEscan™ platform is a prominent example, utilizing a panel of over 450 human kinases.[17][18]

Causality Behind Experimental Choice: This method is ideal for early-stage discovery. It provides a rapid, high-throughput assessment of direct physical binding between an inhibitor and a large, diverse set of kinases. It is not dependent on enzyme activity, meaning it can identify binders to both active and inactive kinase conformations.[19] The output, often a dissociation constant (Kd) or percent of control, allows for direct comparison of binding affinities across the kinome.[20]

  • Immobilization: A specific kinase from the panel is immobilized on a solid support.

  • Competition: The test inhibitor and a proprietary, tagged, broad-spectrum kinase inhibitor are added to the immobilized kinase. The test inhibitor competes with the tagged inhibitor for binding to the kinase's active site.

  • Quantification: The amount of tagged inhibitor bound to the immobilized kinase is quantified, typically via quantitative PCR (qPCR) of its DNA tag.

  • Data Analysis: A low amount of bound tagged inhibitor indicates strong competition and thus high affinity of the test compound for that specific kinase.[20] Results are often visualized on a "TREEspot" diagram, which maps binding interactions onto a phylogenetic tree of the human kinome.[17]

Chemoproteomics: Probing the Native Kinome

While biochemical assays are powerful, they use purified, recombinant kinases that may not fully represent the native state of the enzyme within a cell.[21] Chemoproteomic methods address this by profiling inhibitor interactions with endogenous kinases directly in cell or tissue lysates.[1]

Causality Behind Experimental Choice: These methods provide a more biologically relevant assessment of inhibitor selectivity. They account for post-translational modifications, scaffolding proteins, and endogenous ATP concentrations that can all influence inhibitor binding in a cellular context.[21][22] Techniques like Kinobeads and KiNativ™ are invaluable for target validation and understanding how an inhibitor behaves in a complex proteome.[22][23]

G cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Mass Spectrometry Analysis Lysate Cell/Tissue Lysate Inhibitor Test Inhibitor (Varying Conc.) Lysate->Inhibitor Treat DMSO DMSO Control Lysate->DMSO Treat Incubation Incubation & Competitive Binding Inhibitor->Incubation DMSO->Incubation Kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) Kinobeads->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Kinases Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Quant Label-Free Quantification LCMS->Quant

Caption: Generalized workflow for Kinobeads-based competitive chemoproteomics.

  • Lysate Preparation: Prepare protein lysates from cells or tissues of interest.

  • Competitive Incubation: Aliquots of the lysate are pre-incubated with either a vehicle control (e.g., DMSO) or varying concentrations of the test inhibitor. This allows the test inhibitor to bind to its targets within the native proteome.

  • Kinobeads Enrichment: "Kinobeads," a resin with multiple non-selective kinase inhibitors covalently attached, are added to the lysates.[23][24] These beads will bind to kinases whose ATP sites are not already occupied by the test inhibitor.

  • Affinity Capture & Wash: The beads are incubated to allow for affinity capture, then washed extensively to remove non-specifically bound proteins.

  • Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides, typically with trypsin.[24]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: By comparing the amount of each kinase pulled down in the inhibitor-treated samples versus the control, a dose-response curve can be generated for each kinase, allowing for the determination of binding affinity in a native biological system.[23]

The KiNativ™ platform is another powerful in-cell approach that uses ATP-biotin probes that covalently modify a conserved lysine in the active site of active kinases.[21][22]

Causality Behind Experimental Choice: This method provides functional information, as the probe only labels active kinases. By treating cells with an inhibitor before lysis and probe labeling, one can measure target engagement and selectivity on active, endogenous kinases in their native cellular environment.[21][22] This is a significant advantage, as it directly measures the effect of the inhibitor on the functional state of the kinome.

Structural Basis of Pyrimidine Inhibitor Cross-Reactivity

The selectivity of a pyrimidine-based inhibitor is not solely dictated by its core scaffold but by the chemical moieties attached to it.[13] These side chains interact with amino acid residues both within and around the ATP-binding pocket. The similarity of these binding pockets across different kinases is the primary reason for cross-reactivity.[25]

Key factors influencing selectivity include:

  • Hinge-Binding: The pyrimidine core typically forms one or more crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a primary anchor for most ATP-competitive inhibitors.[6]

  • Gatekeeper Residue: The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic pocket deeper within the active site. The size and nature of this residue vary among kinases. Inhibitors with side chains that can be accommodated by the gatekeeper of one kinase but not another will exhibit selectivity.[15]

  • Solvent Front Interactions: Modifications to the pyrimidine scaffold that extend out towards the solvent-exposed region of the active site can interact with less-conserved residues, providing an opportunity to engineer selectivity.[2]

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrimidine-Based Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Solvent Solvent Front Core Pyrimidine Core Core->Hinge H-Bonds Sidechain1 Side Chain 1 Sidechain1->Gatekeeper Steric/Hydrophobic Interaction Sidechain2 Side Chain 2 Sidechain2->Solvent Polar/Charged Interaction

Caption: Key interaction points governing inhibitor selectivity within a kinase active site.

Conclusion and Future Directions

The pyrimidine scaffold remains a cornerstone of kinase inhibitor design due to its inherent ability to mimic ATP binding. As this guide demonstrates, however, the core structure is merely the starting point. Achieving therapeutic success hinges on meticulously characterizing and engineering the inhibitor's cross-reactivity profile.

The future of kinase inhibitor development will rely on the integration of high-throughput screening technologies like KINOMEscan™ with more biologically relevant chemoproteomic approaches such as Kinobeads and KiNativ™.[17][22][24] This combination provides a comprehensive view, from initial broad screening to detailed validation in native biological systems. As our understanding of the structural nuances of the kinome deepens, so too will our ability to design the next generation of highly selective and effective pyrimidine-based therapeutics.

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A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Efficacy Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including nucleic acids and a multitude of approved therapeutic agents.[1][2][3][4] Consequently, the development of efficient, selective, and sustainable synthetic routes to access this privileged scaffold is a paramount objective in chemical research and drug development.[2][5] This guide provides a comprehensive comparative analysis of diverse catalytic systems employed in pyrimidine synthesis. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.

Foundational Synthetic Strategies for the Pyrimidine Core

The construction of the pyrimidine ring is typically achieved through cyclocondensation reactions. While numerous methods exist, a few key strategies have become pillars of synthetic organic chemistry, each with inherent strengths and weaknesses that have driven the evolution of catalytic approaches.

  • The Biginelli Reaction: First reported in 1893, this one-pot, three-component reaction (3CR) involving an aldehyde, a β-ketoester, and urea (or thiourea) remains a widely used method for synthesizing dihydropyrimidinones (DHPMs).[6] The classical approach, however, often suffers from harsh acidic conditions, long reaction times, and modest yields, necessitating catalytic improvements.[7][8]

  • The Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][4] It offers a versatile route to a variety of pyrimidine derivatives, with the reaction outcome often dictated by the choice of acidic or basic catalysts.

  • Multicomponent Reactions (MCRs): MCRs are exceptionally powerful tools in modern synthetic chemistry, allowing the assembly of complex molecules from three or more starting materials in a single step, thereby maximizing atomic economy and procedural efficiency.[2][9] Various cycloaddition strategies, such as [3+3], [2+2+2], and [4+2] annulations, provide access to a diverse range of substituted pyrimidines.[10]

A Comparative Analysis of Catalytic Systems

The efficacy of a catalyst is the linchpin of modern pyrimidine synthesis, directly impacting yield, reaction time, selectivity, and overall sustainability. The choice of catalyst is not arbitrary; it is a deliberate decision based on the desired mechanism, substrate scope, and operational simplicity.

Homogeneous Catalysis: Precision and Mechanistic Clarity

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity due to the well-defined nature of the catalytic species.

  • Brønsted and Lewis Acids: These are the classical promoters, particularly for the Biginelli reaction. Strong acids like HCl protonate the aldehyde's carbonyl group, activating it for nucleophilic attack. However, modern methodologies often employ milder Lewis acids (e.g., Cu(OTf)₂, ZnBr₂, InBr₃) or organocatalysts like trifluoroacetic acid (TFA) to improve yields and broaden substrate compatibility under less corrosive conditions.[8][9][10]

  • Transition Metal Complexes: Transition metals offer unique catalytic cycles involving oxidative addition, reductive elimination, and insertion steps, enabling novel synthetic pathways.[3]

    • Iridium (Ir) and Ruthenium (Ru) Pincer Complexes are highly efficient for the regioselective synthesis of pyrimidines from amidines and alcohols via a "borrowing hydrogen" or acceptorless dehydrogenative coupling mechanism.[2][11] This sustainable approach uses readily available alcohols as building blocks, liberating only water and hydrogen gas as byproducts.

    • Copper (Cu) Catalysts are workhorses in pyrimidine synthesis, particularly for cycloaddition reactions involving alkynes, amidines, and other nitrogen sources.[10] Their versatility and cost-effectiveness make them a popular choice.

    • Palladium (Pd) Catalysts enable oxidative processes, such as the four-component reaction of amidines, styrene, and DMF, where DMF cleverly serves as both a one-carbon synthon and an amide source.[10]

  • Organocatalysts: These metal-free catalysts represent a cornerstone of green chemistry. Small organic molecules like L-proline, taurine (2-aminoethanesulfonic acid), and morpholine can effectively catalyze pyrimidine-forming reactions, often in aqueous or green solvents, with the advantages of low toxicity and easy handling.[12][13][14]

Heterogeneous Catalysis: The Power of Recyclability and Scalability

Heterogeneous catalysts exist in a different phase from the reactants, which dramatically simplifies product purification and enables catalyst recycling—a critical factor for industrial-scale synthesis.

  • Polymer-Supported Catalysts: Anchoring a catalytic moiety (e.g., an acid or a metal complex) to a solid polymer support combines the high reactivity of homogeneous systems with the practical benefits of heterogeneous ones.[7][15] This approach has been successfully applied to the Biginelli reaction, improving yields and simplifying workup.[7][16]

  • Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts provides an abundance of active sites, leading to exceptional catalytic activity.

    • Metal Oxides (ZrO₂, TiO₂, Fe₃O₄): Zirconium dioxide (ZrO₂) and other metal oxide nanoparticles have proven to be robust and efficient heterogeneous catalysts for synthesizing various pyrimidine derivatives, including pyrido[2,3-d]pyrimidines, often under solvent-free conditions.[17][18]

    • Magnetic Nanocatalysts: By incorporating a magnetic core (e.g., Fe₃O₄) and a catalytically active shell, these systems can be effortlessly recovered from the reaction mixture using an external magnet.[19][20][21] This technology is particularly advantageous for green synthesis protocols.

Performance Data Summary

To facilitate an objective comparison, the following tables summarize the performance of representative catalysts across different synthetic strategies.

Table 1: Catalyst Performance in the Biginelli Reaction

CatalystAldehydeβ-DicarbonylN-SourceConditionsTimeYield (%)Ref.
Homogeneous Catalysts
HCl (Classical)BenzaldehydeEthyl AcetoacetateUreaEthanol, Reflux1.5-48 h60-70%[1][4]
InBr₃BenzaldehydeMeldrum's Acid6-AminouracilSolvent-free, 15 min15 min95%[9]
TaurineAromatic AldehydesAcetylacetone6-AminouracilWater, 60-80 °C1-2 h90-94%[13]
Heterogeneous Catalysts
Poly(AMPS-co-MBA)BenzaldehydeEthyl AcetoacetateUreaSolvent-free, 100 °C1.5 h94%[7]
Fe₃O₄ Nanoparticlesp-ChlorobenzaldehydeMalononitrileThiobarbituric AcidEthanol, Reflux30 min95%[20]

Table 2: Catalyst Performance in Modern Multicomponent Syntheses

CatalystReaction TypeReactantsConditionsTimeYield (%)Ref.
Transition Metal Catalysts
PN5P-Ir Pincer Complex[3+1+1+1] DehydrogenationAmidine + 3 AlcoholsToluene, 150 °C20 hup to 93%[2][10]
Cu(OTf)₂[3+3] CycloadditionPropargyl Alcohol + AmidineDCE, 80 °C12 hup to 90%[10]
Ti(NMe₂)₂dpmaOne-pot, two-stepAmine + Isocyanide + AlkynePhMe, 100 °C24 hModest[22]
Energy-Assisted Methods
None (Catalyst-free)MCR ([3+1+1])Formyl-quinoline + Aminopyrimidine + DiketoneDMF, MWI, 125-135 °C8-20 minup to 95%[23]
NiFe₂O₄@.../Pt(II)A3 CouplingAldehyde + Alkyne + 2-AminobenzimidazoleWater, MWI15-20 minup to 96%[19]
MorpholineMCRAldehyde + Malononitrile + UreaWater, Ultrasound30-45 min85-94%[14]

Visualization of Key Workflows and Mechanisms

Understanding the underlying processes is key to rational catalyst design and selection. The following diagrams illustrate a typical workflow for catalyst evaluation and a simplified mechanism for the widely used Biginelli reaction.

G cluster_0 Phase 1: Strategy & Selection cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Evaluation & Optimization A Define Synthetic Target (e.g., Dihydropyrimidinone) B Identify Potential Routes (e.g., Biginelli, Pinner) A->B C Select Catalyst Class (Homogeneous, Heterogeneous, Organo) B->C D Reaction Setup: Substrates, Solvent, Catalyst C->D Proceed to Lab E Vary Conditions (Temp, Time, Catalyst Loading) D->E F Monitor Progress (TLC, LC-MS) E->F G Isolate & Purify Product F->G H Characterize Product (NMR, MS, m.p.) G->H Analyze Results I Calculate Yield H->I J Assess Catalyst Performance (Recyclability, TON/TOF) I->J K Optimize for Scale-Up J->K

Caption: A logical workflow for the selection and experimental evaluation of a catalyst for pyrimidine synthesis.

G Reactants Aldehyde (R-CHO) + β-Ketoester + Urea Step1 1. Aldehyde Activation [R-CH=O---LA] Reactants->Step1 Catalyst Lewis Acid Catalyst (LA) Catalyst->Step1 activates Step2 2. N-Acyliminium Ion Formation Step1->Step2 + Urea Step3 3. Michael Addition Step2->Step3 + Ketoester Enolate Step4 4. Cyclization & Dehydration Step3->Step4 Step4->Catalyst regenerates Product Dihydropyrimidinone (DHPM) Step4->Product

Caption: Simplified catalytic cycle for the Lewis acid-catalyzed Biginelli reaction.

Detailed Experimental Protocols

The trustworthiness of a method is validated by its reproducibility. Below are detailed protocols for representative, high-efficacy catalytic systems.

Protocol 1: Ultrasound-Assisted Synthesis of Tetrahydropyrimidines (Organocatalyzed)

Causality: This protocol leverages the phenomenon of acoustic cavitation generated by ultrasound to create localized high-pressure and high-temperature zones, dramatically accelerating the reaction rate.[14][24] Using water as a solvent and morpholine as a mild, inexpensive organocatalyst aligns with the principles of green chemistry.[14]

  • Materials:

    • Substituted aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Urea or Thiourea (1 mmol)

    • Morpholine (0.5 mmol, catalytic)

    • Deionized Water (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine the aldehyde, malononitrile, and urea/thiourea in 10 mL of water.

    • Add the catalytic amount of morpholine to the mixture.

    • Place the flask in an ultrasonic cleaning bath (e.g., 33 kHz frequency).

    • Irradiate the mixture at room temperature (approx. 30 °C) for 30-45 minutes.

    • Monitor the reaction completion using thin-layer chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.

    • Upon completion, collect the precipitated solid product by filtration.

    • Wash the solid with cold water, dry it, and recrystallize from ethanol to obtain the pure product.[14]

Protocol 2: Microwave-Assisted Synthesis of Dihydropyrido[2,3-d]pyrimidines (Catalyst-Free)

Causality: This method utilizes the efficient and rapid heating provided by microwave irradiation, which couples directly with polar molecules (like the DMF solvent), leading to a significant reduction in reaction time compared to conventional heating.[19][23] The high reactivity under these conditions obviates the need for an external catalyst, simplifying the procedure.

  • Materials:

    • 3-Formyl-quinoline derivative (0.05 mmol)

    • 6-Amino-1,3-dimethyluracil (0.05 mmol)

    • Cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)

    • N,N-Dimethylformamide (DMF, 1.0 mL)

  • Procedure:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the formyl-quinoline, aminopyrimidine, and cyclic diketone in 1.0 mL of DMF.

    • Seal the vial and place it in the cavity of a dedicated microwave synthesizer.

    • Irradiate the mixture for 8-20 minutes at a constant temperature of 125-135 °C (power and pressure will be instrument-dependent, e.g., 250 W, 30 PSI).

    • Monitor the reaction by TLC.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The solid product that forms is collected by filtration, washed with cold ethanol (2 x 3 mL), and dried in air.[23]

Conclusion and Future Perspectives

The synthesis of pyrimidines has evolved dramatically from classical, often harsh, methodologies to highly sophisticated and sustainable catalytic processes.

  • For rapid library synthesis and discovery, multicomponent reactions assisted by microwave irradiation or ultrasound offer unparalleled speed and efficiency.[23][24]

  • For large-scale, sustainable production, heterogeneous nanocatalysts, particularly those with magnetic recoverability, present the most viable path forward, minimizing waste and operational costs.[20][21]

  • For intricate, stereoselective syntheses, well-defined homogeneous transition-metal complexes and organocatalysts provide the highest degree of control and mechanistic predictability.[2][13]

The future of pyrimidine synthesis will undoubtedly be driven by the principles of green chemistry.[5] We anticipate further development in the use of biomass-derived starting materials, catalysts based on earth-abundant metals, and flow chemistry setups that combine high efficiency with enhanced safety and scalability.[2] As our understanding of catalytic mechanisms deepens, the rational design of next-generation catalysts will continue to push the boundaries of what is possible in the synthesis of these vital heterocyclic compounds.[3]

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A Researcher's Comparative Guide to Purity Assessment of Synthesized Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized molecule's purity is not merely a procedural formality; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. For a key building block like Methyl 4-amino-6-methylpyrimidine-2-carboxylate, a scaffold prevalent in medicinal chemistry, impurities can act as unseen variables, leading to ambiguous biological results, compromised reaction yields in subsequent synthetic steps, and potential toxicological concerns.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this pyrimidine derivative. It moves beyond a simple listing of methods to explain the causality behind their application, empowering researchers to design a robust, self-validating quality control workflow.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity

No single analytical method can unilaterally declare a compound "pure." Each technique interrogates the sample through a different physical or chemical lens. A truly rigorous purity assessment, therefore, relies on an orthogonal approach, where the weaknesses of one method are covered by the strengths of another. The most effective strategies combine a high-resolution separation technique for quantification with spectroscopic methods for structural confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination for non-volatile organic molecules like our target compound. Its power lies in its ability to physically separate the main compound from impurities, allowing for precise quantification.

Causality of Method Choice: We choose Reverse-Phase HPLC (RP-HPLC) because the target molecule possesses moderate polarity, making it ideal for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. Impurities, whether they are unreacted starting materials, by-products, or degradation products, will almost invariably have different polarities, causing them to travel through the column at different speeds and elute at distinct retention times. A UV detector is selected due to the pyrimidine ring's strong chromophore, which allows for sensitive detection.

Strengths:

  • High Resolution: Capable of separating structurally similar impurities.

  • Quantitative Accuracy: Provides precise percentage purity based on peak area (e.g., 99.5%).

  • Versatility: Suitable for a wide range of organic compounds that are non-volatile or thermally labile.[1]

Limitations:

  • Requires that impurities have a UV chromophore to be detected by a UV detector.

  • Does not inherently provide structural information about unknown impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While HPLC excels at quantification, NMR spectroscopy (both ¹H and ¹³C) is unparalleled for confirming the structural identity of the synthesized compound and identifying structurally distinct impurities.

Causality of Method Choice: An ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of every proton in the molecule. Purity is assessed not just by the presence of the correct signals for this compound, but critically, by the absence of signals corresponding to potential impurities (e.g., residual solvents or starting materials). Quantitative NMR (qNMR) can also be employed as a powerful, orthogonal method to chromatography for purity assessment.[2][3] It is a nondestructive technique, which is particularly useful for precious materials.[2]

Strengths:

  • Definitive Structure Elucidation: Confirms the molecular structure of the main component.

  • Impurity Identification: Can identify and, in some cases, quantify impurities without needing a reference standard for that impurity.

  • Orthogonality: Provides purity information based on a completely different principle than chromatography, making it an excellent confirmatory technique.[2]

Limitations:

  • Lower sensitivity compared to HPLC for detecting trace impurities.

  • Complex mixtures can lead to overlapping signals, complicating interpretation.

Mass Spectrometry (MS): The Identity Check

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes an indispensable tool for identifying unknown impurities.

Causality of Method Choice: LC-MS is the preferred method for this compound. As the HPLC separates the components, the mass spectrometer provides the mass-to-charge ratio (m/z) for each eluting peak. This confirms that the main peak has the correct molecular weight for this compound and provides the molecular weights of impurity peaks, which is the first and most critical step in their structural elucidation.[4][5]

Strengths:

  • High Sensitivity and Specificity: Confirms molecular weight with high accuracy.

  • Impurity Identification: Provides crucial data for identifying the structure of unknown impurities detected in the HPLC chromatogram.[5]

Limitations:

  • As a standalone technique, it does not provide quantitative purity information for a mixture.

  • Isomeric impurities (compounds with the same molecular weight but different structures) cannot be distinguished without prior separation.

Melting Point Analysis: The Classic Indicator

The melting point is a fundamental physical property that serves as a quick and inexpensive, yet effective, indicator of purity.[6]

Causality of Method Choice: Pure crystalline solids exhibit a sharp, well-defined melting point.[7] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces.[7] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[7] For example, a pure sample might melt sharply at 150-151°C, while an impure sample melts over a wider and lower range, such as 145-148°C.

Strengths:

  • Simplicity and Speed: A rapid and straightforward preliminary check of purity.

  • Low Cost: Requires minimal specialized equipment.

Limitations:

  • Non-specific: Does not identify the nature or quantity of impurities.

  • Not Quantitative: Provides qualitative information about purity only.

  • Some impurities may not significantly affect the melting point.

Comparative Summary of Analytical Methods

Method Primary Use Quantitative? Sensitivity Impurity Detection Capability
HPLC-UV Purity quantification, separation of impurities.Yes (High Precision)High (~0.01%)Detects UV-active, separable impurities.
NMR Spectroscopy Structural confirmation, impurity identification.Yes (qNMR)ModerateIdentifies structurally distinct impurities, including solvents.
LC-MS Molecular weight confirmation, impurity identification.Semi-quantitativeVery HighProvides MW of impurities for structural elucidation.
Melting Point Preliminary purity check.NoLowIndicates presence of impurities through range broadening/depression.

Recommended Workflow for Purity Assessment

A robust, self-validating workflow ensures that the purity data is reliable and comprehensive. The following diagram illustrates the logical flow from sample receipt to final purity confirmation.

Purity_Assessment_Workflow cluster_0 Initial Checks cluster_1 Core Purity & Identity Analysis cluster_2 Data Integration & Reporting Sample Synthesized Batch of This compound MP Melting Point Analysis Sample->MP Quick Purity Screen NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR LCMS LC-MS Analysis Sample->LCMS HPLC HPLC-UV Analysis MP->HPLC Proceed if MP is sharp Integration Data Integration & Review HPLC->Integration Quantitative Purity (%) NMR->Integration Structural Confirmation LCMS->Integration MW Confirmation & Impurity ID Report Certificate of Analysis (Purity Value & Identity Confirmed) Integration->Report

Caption: Workflow for comprehensive purity assessment.

Detailed Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a validated method for determining the purity of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II or similar).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Sample Diluent: 50:50 Water/Acetonitrile.

  • Reference Standard: A well-characterized batch of this compound (>99.5% purity).

  • Sample: The newly synthesized batch to be tested.

2. Preparation of Solutions:

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Reference Standard Working Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the sample diluent.

  • Sample Working Solution (0.1 mg/mL): Prepare in the same manner as the reference standard, using the newly synthesized batch.

3. Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm[8]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (sample diluent) to ensure the baseline is clean.

  • Inject the reference standard working solution to determine its retention time and peak area.

  • Inject the sample working solution.

  • Run the analysis according to the gradient program.

5. Data Analysis and Calculation:

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the reference standard.

  • Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.

  • Calculate the purity using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This self-validating protocol, when combined with confirmatory data from NMR and MS, provides a high degree of confidence in the final purity assessment, ensuring the integrity of downstream research and development activities.

References

  • Organic Laboratory Techniques: Melting Point Determination. (n.d.). University of Calgary.
  • Experiment 1 - Determination of the purity and identity of organic compounds by melting point. (n.d.). Simon Fraser University.
  • What is Melting Point? (n.d.). Mettler Toledo.
  • Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments.
  • Chemistry LibreTexts. (2021). 5.3: Melting Point Analysis - Identity and Purity.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
  • Li, M., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • Li, M., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
  • Bencivenni, G., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (2000). ResearchGate.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2018). PubMed Central.
  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central.
  • Identifying and elucidating impurity species. (n.d.). Reading Scientific Services Ltd.

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A Researcher's Guide to High-Resolution Mass Spectrometry for Definitive Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular analysis, the precise determination of molecular weight is not merely a routine measurement; it is the cornerstone of structural elucidation, identity confirmation, and purity assessment. For researchers, scientists, and drug development professionals, an unambiguous molecular weight is the first step in confirming the successful synthesis of a new chemical entity, identifying a potential drug candidate, or characterizing a biological macromolecule. While low-resolution mass spectrometry provides nominal mass information, it often falls short of the certainty required in rigorous scientific investigation. This guide provides an in-depth exploration of high-resolution mass spectrometry (HRMS), the gold standard for accurate mass measurement, offering a comparative analysis of leading technologies and practical, field-proven protocols to ensure the integrity of your results.

The Power of High-Resolution Mass Spectrometry: Beyond Nominal Mass

High-resolution mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision.[1] Unlike its low-resolution counterpart, which provides a whole-number mass, HRMS instruments can determine the exact molecular mass of a compound to several decimal places.[2] This high level of mass accuracy is the key to unlocking a wealth of information about a molecule's elemental composition.[1][3][4]

The ability to distinguish between molecules with very similar masses (isobars) is a direct result of the high resolving power of HRMS instruments.[1][5] Resolution, in the context of mass spectrometry, is the measure of an instrument's ability to separate one mass from another.[6] Higher resolution leads to narrower peaks in the mass spectrum, allowing for more precise mass determinations.[3] This is crucial for differentiating between compounds that may have the same nominal mass but different elemental formulas. For instance, on a low-resolution instrument, 2-octanone (C8H16O) and naphthalene (C10H8) would both appear to have a molecular weight of 128. However, a high-resolution mass spectrometer can easily distinguish between them, measuring the molecular weight of 2-octanone as 128.12018 amu and naphthalene as 128.06264 amu.[2] This capability is rooted in the fact that the mass of an individual atom is not an integer, a concept known as the mass defect.[7]

cluster_LRMS Low-Resolution MS cluster_HRMS High-Resolution MS cluster_Interpretation Molecular Formula LRMS Nominal Mass (e.g., 128) HRMS Accurate Mass (e.g., 128.12018 or 128.06264) LRMS->HRMS Increased Precision Formula Elemental Composition (C8H16O or C10H8) HRMS->Formula Unambiguous Determination A Sample Preparation B Instrument Calibration A->B C Data Acquisition B->C D Data Analysis C->D E Molecular Weight Confirmation D->E A Acquire High-Resolution Mass Spectrum B Deconvolute Spectrum (for proteins) or Identify Monoisotopic Peak A->B C Calculate Mass Error (ppm) B->C D Generate Potential Elemental Formulas C->D E Compare Isotopic Pattern D->E F Confirm Molecular Formula E->F

Sources

A Comparative Guide to the FGFR4 Inhibitory Activity of Aminodimethylpyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a pivotal target, particularly in hepatocellular carcinoma (HCC) where its signaling pathway is often aberrantly activated.[1][2] The development of selective FGFR4 inhibitors is a critical pursuit to minimize off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia resulting from FGFR1 inhibition.[3][4] This guide provides an in-depth comparison of aminodimethylpyrimidinol derivatives, a promising class of FGFR4 inhibitors, with a focus on their inhibitory activity, selectivity, and preclinical efficacy, supported by detailed experimental methodologies.

The Rationale for Targeting FGFR4

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and metabolic regulation.[5] However, amplification of FGF19 or activating mutations in FGFR4 can drive oncogenesis in various cancers, most notably HCC.[1][2] Activation of FGFR4 initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[2] Therefore, potent and selective inhibition of FGFR4 presents a compelling therapeutic strategy to thwart the progression of FGFR4-driven malignancies.

Below is a diagram illustrating the FGF19-FGFR4 signaling pathway.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds BetaKlotho β-Klotho BetaKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: The FGF19-FGFR4 signaling cascade.

Comparative Analysis of Aminodimethylpyrimidinol Derivatives

A novel series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives has been designed and synthesized as selective FGFR4 inhibitors.[6][7] Within this series, compound 6O has demonstrated particularly noteworthy activity. The design strategy involved the introduction of methyl groups to the central pyrimidine ring, which was found to influence both potency and selectivity.[7]

In Vitro Kinase Inhibitory Activity

The inhibitory potency of these compounds against FGFR family kinases was evaluated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy.

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 Selectivity (Fold vs FGFR1/2/3)
6O 75.3>50,00035,482>30,000398 - >664
6A 190156511492771.5 - 8
BLU9931 (Control)----~50

Data synthesized from a 2022 study on aminodimethylpyrimidinol derivatives.[7][8]

As the data indicates, compound 6O exhibits potent inhibition of FGFR4 with an IC50 of 75.3 nM.[7] Remarkably, it displays exceptional selectivity, being over 398-fold more selective for FGFR4 compared to other FGFR isoforms.[7][8] This high selectivity is a significant advantage, potentially translating to a better safety profile in a clinical setting. The dimethyl groups on the pyrimidine ring of compound 6O are suggested to create a conformation that hinders covalent bonding to FGFR1, 2, and 3, thus contributing to its selectivity.[6] In contrast, compound 6A shows moderate selectivity.[7] BLU9931, a well-characterized selective FGFR4 inhibitor, is included for reference.[7]

Cellular Activity in Hepatocellular Carcinoma Models

The anti-proliferative effects of these derivatives were assessed in HCC cell lines. Hep3B, a cell line known to be sensitive to FGFR4 inhibition, was a key model in these studies.[6][7]

CompoundHep3B IC50 (µM)Huh7 IC50 (µM)H6c7 (Normal Pancreatic Cells) IC50 (µM)
6O 0.982.1>30
BLU9931 (Control)0.351.8>30

Data represents the mean ± SEM of three independent experiments.[9]

Compound 6O demonstrated potent anti-proliferative activity against the Hep3B cell line with an IC50 of 0.98 µM.[9] Importantly, it showed significantly less activity against the normal human pancreatic ductal epithelial cell line H6c7, indicating a degree of tumor cell selectivity.[9]

In Vivo Efficacy

The in vivo anti-tumor activity of compound 6O was evaluated using a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model.[6][7] This model allows for the rapid assessment of a compound's effect on tumor growth and angiogenesis. The results showed that the in vivo anti-tumor activity of compound 6O was comparable to that of BLU9931.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible evaluation of FGFR4 inhibitors.

In Vitro Kinase Assay

This protocol outlines a typical procedure for determining the IC50 values of inhibitors against FGFR kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_Prep Prepare serial dilutions of inhibitor Incubate Incubate inhibitor with kinase Inhibitor_Prep->Incubate Enzyme_Prep Prepare FGFR kinase solution Enzyme_Prep->Incubate Substrate_Prep Prepare substrate and ATP solution Initiate Initiate reaction with substrate/ATP mix Substrate_Prep->Initiate Incubate->Initiate Incubate_Reaction Incubate at room temperature Initiate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., 7 different concentrations) in the appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor to the wells.

  • Enzyme Addition: Add the recombinant human FGFR4 enzyme to each well containing the inhibitor and incubate for a specified period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a poly-Glu,Tyr peptide) and ATP.

  • Incubation: Incubate the reaction mixture for a defined time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cellular Proliferation (MTT) Assay

This protocol describes a common method for assessing the anti-proliferative activity of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 3, 10, 30, and 100 µM) for a specified duration (e.g., 48 hours).[7]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

Conclusion

The aminodimethylpyrimidinol scaffold represents a promising foundation for the development of highly selective and potent FGFR4 inhibitors. Compound 6O , in particular, stands out due to its exceptional selectivity for FGFR4 over other FGFR family members and its significant anti-proliferative activity in HCC models.[6][7] The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of this and other emerging classes of FGFR4 inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to advance them toward clinical development for the treatment of FGFR4-driven cancers.

References

  • Chaudhary, C. L., Lim, D., Chaudhary, P., Jeong, H. J., Kim, H., Lee, J. Y., & Jeong, B. S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 863–875. [Link]
  • Chaudhary, C. L., Lim, D., Chaudhary, P., Jeong, H. J., Kim, H., Lee, J. Y., & Jeong, B. S. (2022).
  • ResearchGate. (n.d.). Representative selective and irreversible FGFR4 inhibitors (1 ∼ 5) and...[Link]
  • Wu, X., Li, J., Wang, Y., Zhang, J., & Liu, Z. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 543–548. [Link]
  • Ho, H. K., Németh, G., Ng, Y. R., Pang, E., Szántai-Kis, C., Zsákai, L., Breza, N., Greff, Z., Horváth, Z., Pató, J., Szabadkai, I., Szokol, B., Baska, F., Őrfi, L., Ullrich, A., Kéri, G., & Chua, B. T. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1203–1217. [Link]
  • Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Wu, X., Li, J., Wang, Y., Zhang, J., & Liu, Z. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PubMed. [Link]
  • ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and...[Link]
  • ResearchGate. (n.d.).
  • Wu, X., Li, J., Wang, Y., Zhang, J., & Liu, Z. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
  • Wu, X., Li, J., Wang, Y., Zhang, J., & Liu, Z. (2017). 2‑Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. Figshare. [Link]
  • Wang, Y., Li, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(31), 8464–8475. [Link]
  • Ho, H. K., Németh, G., Ng, Y. R., Pang, E., Szántai-Kis, C., Zsákai, L., Breza, N., Greff, Z., Horváth, Z., Pató, J., Szabadkai, I., Szokol, B., Baska, F., Őrfi, L., Ullrich, A., Kéri, G., & Chua, B. T. (2013). Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing.
  • Han, L., Yu, Y., Deng, P., Wang, S., & Gan, Z. (2025). Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. European Journal of Medicinal Chemistry, 283, 117009. [Link]
  • Ali, A., Al-Harrasi, A., & Rehman, N. U. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. Journal of Biomolecular Structure & Dynamics, 1–15. [Link]
  • Ho, H. K., et al. (2013). Developing FGFR4 Inhibitors As Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing. MPG.PuRe. [Link]
  • Wang, Y., Li, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116843. [Link]
  • Cai, Y., Zheng, X., Wang, J., & Wu, J. (2021). Design, synthesis, and biological evaluation of indazole derivatives as selective and potent FGFR4 inhibitors for the treatment of FGF19-driven hepatocellular cancer. European Journal of Medicinal Chemistry, 214, 113219. [Link]
  • Kessel, S., Schmälzlein, M., Le, A., Flegel, J., Heinzl, M., Stiefl, N., Matter, H., & Laufer, S. A. (2023). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry, 66(15), 10471–10491. [Link]
  • Scott, D. A., et al. (2023). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 66(5), 3530–3549. [Link]
  • Wang, Y., Li, Y., Li, Y., Zhang, Y., Wang, Y., & Li, Y. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. [Link]

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A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Novel Aminopyrimidine-2,4-diones Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of novel aminopyrimidine-2,4-dione compounds. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating system for generating high-quality, reproducible data.

The Scientific Rationale: Targeting a Fundamental Process in Cancer Proliferation

Aminopyrimidine-2,4-diones belong to a class of compounds known as pyrimidine analogues.[1][2] Their therapeutic potential stems from their structural similarity to the natural pyrimidines (uracil, cytosine, thymine) that are essential building blocks for DNA and RNA.[1][3] Rapidly dividing cancer cells have a voracious appetite for these building blocks to fuel their uncontrolled proliferation.[4] By mimicking these natural molecules, pyrimidine analogues can act as "antimetabolites," effectively disrupting DNA synthesis and repair, which ultimately leads to cell death.[5][6]

A primary and well-validated target for this class of compounds is Thymidylate Synthase (TS).[7] TS is the enzyme responsible for the final step in the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[8][9] Many cancers exhibit elevated levels of TS, which has been correlated with poor prognosis.[8][10][11] Therefore, inhibiting TS starves the cancer cell of a critical component needed for division, making it an excellent strategy for anticancer drug design.[7][9]

Our evaluation pipeline is designed to determine if novel aminopyrimidine-2,4-diones can effectively exploit this dependency.

Hypothesized Mechanism of Action

The central hypothesis is that novel aminopyrimidine-2,4-diones function as inhibitors of the pyrimidine biosynthesis pathway, with a probable direct or indirect effect on Thymidylate Synthase. This inhibition depletes the pool of nucleotides available for DNA synthesis, leading to cell cycle arrest and apoptosis.

G dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (Essential for DNA Synthesis) DNA_Synth DNA Synthesis & Cell Proliferation dTMP->DNA_Synth Leads to TS->dTMP Catalyzes Compound Novel Aminopyrimidine- 2,4-dione Inhibition Compound->Inhibition Inhibition->TS No_dTMP DNA Synthesis Arrest & Cell Death Inhibition->No_dTMP

Caption: Hypothesized inhibition of Thymidylate Synthase by aminopyrimidine-2,4-diones.

Designing a Robust Cytotoxicity Evaluation Pipeline

A successful screening campaign is built on a logical, multi-stage process. The goal is to move from high-throughput primary screening to more detailed mechanistic validation.

G start Start: Novel Aminopyrimidine- 2,4-dione Compounds cell_culture 1. Cell Culture & Seeding (Select appropriate cancer cell lines, seed in 96-well plates) start->cell_culture treatment 2. Compound Treatment (Apply serial dilutions of compounds and controls) cell_culture->treatment incubation 3. Incubation (Typically 48-72 hours) treatment->incubation assay 4. Add Assay Reagent (e.g., MTT or SRB) incubation->assay measurement 5. Measurement (Read absorbance on a plate reader) assay->measurement analysis 6. Data Analysis (Normalize data, generate dose-response curves, calculate IC50 values) measurement->analysis end Endpoint: Comparative Cytotoxicity Profile analysis->end

Caption: General experimental workflow for in vitro cytotoxicity screening.
Foundational Choices: Cell Lines and Controls

The choice of cancer cell lines is critical for relevant results. We recommend a panel that represents diverse cancer types. For this guide, we will use:

  • MCF-7: Human breast adenocarcinoma (luminal A).

  • A549: Human lung carcinoma.

  • HCT-116: Human colorectal carcinoma.

Essential Controls:

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced cytotoxicity.

  • Positive Control: A well-characterized chemotherapy agent. 5-Fluorouracil (5-FU) is an excellent choice as it is a pyrimidine analogue whose mechanism involves the inhibition of Thymidylate Synthase.[12][13] This provides a benchmark for the potency of your novel compounds.

Primary Screening Protocols: Quantifying Cell Viability

The initial screen aims to measure the overall cytotoxic or cytostatic effect of the compounds. The MTT and Sulforhodamine B (SRB) assays are two of the most reliable and widely used colorimetric methods.[14][15]

Assay Principle Advantages Considerations
MTT Assay Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15]High throughput, well-established, reflects mitochondrial integrity.Can be influenced by compounds affecting cellular metabolism. Formazan crystals must be fully solubilized.[16]
SRB Assay Measures total cellular protein content. The bright pink dye, Sulforhodamine B, binds stoichiometrically to basic amino acids of cellular proteins that have been fixed to the plate.[17][18]Less susceptible to metabolic interferences, stable endpoint, highly reproducible.[14]Fixation step is crucial; incomplete fixation can lead to variability.[17]
Detailed Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[15][16][19]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Novel aminopyrimidine-2,4-dione compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your novel compounds and the 5-FU positive control. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired drug concentrations. Remember to include vehicle-only control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is a critical variable and should be kept consistent.[20]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. Viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established NCI methods.[14][17][18]

Materials:

  • Same as MTT, but replace MTT solution and DMSO with:

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution (pH 10.5)

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) for a final concentration of ~2.5%. Incubate at 4°C for 1 hour. The TCA fixes the cells and precipitates proteins.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Place the plate on an orbital shaker for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.

From Raw Data to Actionable Insights

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency.[20][21] It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Steps for Calculation:

  • Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value from this curve.

Comparative Analysis: A Data-Driven Comparison

The ultimate goal is to compare your novel compounds. A well-structured table summarizing the IC₅₀ values is essential for clear communication of results.

Compound IC₅₀ (µM) on MCF-7 IC₅₀ (µM) on A549 IC₅₀ (µM) on HCT-116 Notes
APD-1 (Novel) 7.812.35.2Potent against colorectal and breast cancer lines.
APD-2 (Novel) 25.130.522.8Moderate activity across all cell lines.
APD-3 (Novel) > 100> 100> 100Inactive at tested concentrations.
5-Fluorouracil 5.59.83.1Benchmark positive control.[12][13]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this comparison, APD-1 emerges as a promising lead candidate. Its potency is comparable to the standard-of-care drug, 5-Fluorouracil, particularly against the HCT-116 colorectal cancer cell line. Further investigation into its specific mechanism and selectivity would be the logical next step.

References

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  • M., S., & K., S. (2019). Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. Drug Metabolism Reviews, 51(3), 355-365.
  • Diasio, R. H. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2632-2633.
  • Danenberg, P. V. (2002). Thymidylate synthase: a critical target for cancer chemotherapy. Clinical Colorectal Cancer, 1(4), 220-9.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Aminopyrimidine-2,4-diones. BenchChem Website.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • S, M., & S, K. (2019). Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs.
  • R, S., et al. (2024). An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review. Journal of Biomolecular Structure and Dynamics.
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  • G, S., et al. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.
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  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues.
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  • Patsnap. (2024). What are DPD inhibitors and how do they work?
  • Ghoneim, K. M., et al. (2003). Synthesis of novel pyrimidine-2,4-diones and 2-thioxo-pyrimidine-4-ones as potential anticancer and antimicrobial agents. Il Farmaco, 58(5), 167-74.
  • Galmarini, C. M., et al. (2002). Pyrimidine nucleoside analogs in cancer treatment. Seminars in Oncology, 29(4), 343-54.
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  • Atienza-Garriga, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3492.
  • Ghoneim, K. M., et al. (2025). Synthesis of novel pyrimidine-2,4-diones and 2-thioxopyrimidine-4-ones as potential anticancer and antimicrobial agents.
  • Patel, R., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
  • Ozgun, A., & Ozgun, E. (2021). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability.
  • Tzerkovsky, D. A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4983.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17829-17842.
  • Sanna, M., et al. (2025). Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives.
  • Arulprakash, A., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101869.
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A Senior Application Scientist's Guide to the Analysis of Supramolecular Interactions in Aminopyrimidine Ligand Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Aminopyrimidine

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in FDA-approved drugs and functional materials stems from its versatile ability to form specific, directional, and tunable non-covalent interactions. These interactions—the subtle yet powerful forces of hydrogen bonds, π-stacking, and electrostatic contacts—govern everything from a drug's binding affinity to its target protein to the self-assembly of novel supramolecular polymers.[1][2][3]

For drug development professionals and materials scientists, a deep understanding of these interactions is not merely academic; it is the key to rational design.[4] Whether optimizing a lead compound to enhance its binding thermodynamics or engineering a self-assembling system, the ability to accurately characterize the underlying supramolecular forces is paramount.

This guide provides a comparative analysis of the principal experimental and computational methodologies used to dissect these interactions. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, the inherent strengths and limitations of each method, and how they can be synergistically combined to construct a complete, validated picture of the supramolecular system.

The Landscape of Interactions

Aminopyrimidine's unique electronic structure, featuring hydrogen bond donors (the amino group) and multiple acceptors (the ring nitrogens), makes it a privileged motif for creating complex supramolecular architectures.[5] The primary interactions we seek to analyze include:

  • Hydrogen Bonding: The directional and specific nature of hydrogen bonds is often the primary driver of recognition and assembly in these systems.[6]

  • π-π Stacking: The aromatic pyrimidine ring facilitates stacking interactions, which are crucial for the stability of larger assemblies.[7]

  • Anion-π Interactions: The electron-deficient nature of the pyrimidine ring can allow for favorable interactions with anions, a feature that can be exploited in sensor design and molecular recognition.[8]

  • Hydrophobic Interactions: In aqueous environments, the hydrophobic effect often plays a significant role in driving the association of nonpolar regions of ligands and their binding partners.[1]

Caption: Key non-covalent interactions involving the aminopyrimidine core.

A Comparative Guide to Core Analytical Techniques

No single technique can provide a complete picture. A robust analysis relies on the thoughtful integration of methods that probe structure, thermodynamics, and in-solution dynamics. The following sections compare the workhorse techniques in this field.

Technique Information Provided Sample State Key Strengths Critical Limitations
Single-Crystal X-ray Diffraction (SCXRD) High-resolution 3D atomic structure, precise bond lengths/angles, interaction geometries.[9]Solid (Crystal)Provides unambiguous, direct evidence of interactions in the solid state.[10]Static picture; structure may not reflect the dynamic state in solution. Requires high-quality crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solution-state structure and dynamics, H-bond identification (chemical shifts), binding site mapping.[11]SolutionProvides data in a biologically relevant medium; excellent for studying dynamic processes.Can be complex to interpret; provides time-averaged information; less suitable for very large systems.
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile: Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[12]SolutionDirectly measures the heat of binding, providing a true thermodynamic signature of the interaction.[13][14]No direct structural information; can be challenging for very weak or extremely tight binding interactions.
Density Functional Theory (DFT) Interaction energies, optimized geometries, molecular electrostatic potential (MEP), bond characterization.[15][16]In Silico (Gas or Solvated)Highly accurate for calculating the energetics of specific interactions in small systems.[17]Computationally intensive; typically limited to static models of a few molecules.[18]
Molecular Dynamics (MD) Simulations Dynamic behavior of assemblies over time, conformational flexibility, solvent effects, self-assembly pathways.[19][20]In Silico (Explicit Solvent)Bridges the gap between static structures and thermodynamic data by showing how systems behave in solution.[21]Accuracy is highly dependent on the chosen force field; requires significant computational resources.

Part 1: Experimental Methodologies

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: SCXRD is the gold standard for obtaining an unambiguous three-dimensional structure.[22] It provides irrefutable proof of specific interactions, such as hydrogen bond patterns and π-stacking distances, in the crystalline state.[7][10] The fundamental principle is that a crystal will diffract X-rays in a unique pattern based on its internal atomic arrangement. By measuring the angles and intensities of this diffraction, we can reconstruct a map of electron density and, from that, the precise atomic positions.[9] The causality is direct: the quality of the crystal dictates the quality of the data. Slow, controlled crystallization is therefore not just a step, but a critical parameter for achieving high resolution.

  • Crystal Growth (The Critical Step):

    • Dissolve the purified aminopyrimidine ligand or complex in a suitable solvent system to near-saturation.

    • Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility gradually, promoting the formation of large, well-ordered crystals over days or weeks. This slow process is essential to avoid amorphous precipitation and to allow molecules to pack in a low-energy, ordered lattice.

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope. The crystal should have sharp edges and no visible fractures.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher-resolution data.

    • Expose the crystal to a monochromatic X-ray beam, rotating it to collect diffraction data from all possible orientations.[9]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use computational software (e.g., SHELX) to solve the "phase problem" and generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and experimentally observed diffraction patterns. Validation is achieved when key refinement metrics (e.g., R1 factor) are low, and the final structure is chemically sensible with no unexplained peaks in the difference electron density map.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While SCXRD provides a static snapshot, NMR reveals the behavior of molecules in the more biologically relevant solution state. The core principle is that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment. A hydrogen atom involved in a hydrogen bond is deshielded, causing its signal to shift downfield in the ¹H NMR spectrum.[23] By monitoring the chemical shifts of the aminopyrimidine's N-H protons during a titration with a binding partner, we can directly observe and quantify the hydrogen bonding interaction.

  • Sample Preparation:

    • Prepare a stock solution of the aminopyrimidine ligand at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Prepare a stock solution of the binding partner (the "guest") at a much higher concentration (e.g., 50 mM) in the exact same deuterated solvent. Using the same solvent batch is a self-validating step to eliminate variations in residual solvent peaks.

  • Initial Spectrum:

    • Acquire a high-quality ¹H NMR spectrum of the aminopyrimidine ligand solution alone. This is your reference (0 equivalents of guest).

  • Titration:

    • Add small, precise aliquots of the guest stock solution to the NMR tube containing the ligand solution (e.g., 0.2, 0.4, 0.6... equivalents).

    • Acquire a full ¹H NMR spectrum after each addition, ensuring the sample has been thoroughly mixed and has reached thermal equilibrium.

  • Data Analysis:

    • Track the chemical shift (δ) of the amino N-H proton(s) as a function of guest concentration.

    • A significant downfield shift is indicative of hydrogen bond formation.[23]

    • Plot the change in chemical shift (Δδ) versus the molar ratio of the guest. This binding isotherm can be fitted using appropriate software to calculate the association constant (Kₐ) for the interaction.

    • Control Experiment: Perform a control titration by adding the guest to a solution of a similar molecule lacking the key hydrogen-bonding groups. The absence of a significant chemical shift change validates that the observed effect is due to the specific interaction of interest.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC provides the "why" behind the binding. It is the only technique that directly measures the heat released or absorbed as two molecules interact, offering a complete thermodynamic profile in a single experiment.[24][25] An exothermic reaction (heat released) suggests the formation of favorable interactions like strong hydrogen bonds, while an endothermic reaction (heat absorbed) often points to solvent reorganization and hydrophobic effects being dominant.[13] By measuring the binding constant (Kₐ, related to Gibbs free energy, ΔG), the enthalpy change (ΔH), and the stoichiometry (n), we can also calculate the entropy change (ΔS). This thermodynamic signature is crucial for lead optimization in drug design.[14]

  • Sample Preparation (The Key to Good Data):

    • Prepare solutions of the aminopyrimidine ligand and its binding partner in the same buffer.

    • Dialyze both samples extensively against the same batch of buffer. This is the most critical step for self-validation. It ensures that the buffer composition is perfectly matched, minimizing large, artifactual "heats of dilution" that can obscure the true binding signal.

    • Degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Load the macromolecule (e.g., protein) into the sample cell and the aminopyrimidine ligand into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration Experiment:

    • Perform a series of small, timed injections (e.g., 2 µL each) of the ligand into the sample cell while stirring.

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat signal that is integrated to find the heat change for that injection.[12]

  • Data Analysis and Validation:

    • The raw data appears as a series of peaks corresponding to each injection. The magnitude of these peaks decreases as the macromolecule becomes saturated.

    • Integrate the area under each peak and plot this against the molar ratio of ligand to macromolecule.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site model) to extract Kₐ, ΔH, and n.

    • Control Experiment: Perform a titration by injecting the ligand into the buffer-filled sample cell. The resulting small heats of dilution are then subtracted from the main experimental data to isolate the true heat of binding. This control is essential for validating the final thermodynamic parameters.

Part 2: Computational Approaches

Computational chemistry provides insights that are often inaccessible to experiment, allowing us to visualize interactions and calculate their energies with high precision.[26]

Density Functional Theory (DFT)

Expertise & Causality: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[16] For supramolecular analysis, its power lies in its ability to accurately compute the binding energy of a molecular complex (e.g., a hydrogen-bonded dimer of an aminopyrimidine).[15] The choice of the functional and basis set is critical. For non-covalent interactions, it is imperative to use functionals that include empirical dispersion corrections (e.g., B3LYP-D3), as standard DFT does not properly account for the van der Waals forces that are a key component of π-stacking and other interactions.[16] Tools like Molecular Electrostatic Potential (MEP) maps can visualize electron-rich (negative) and electron-poor (positive) regions, predicting where interactions are likely to occur.[27]

Molecular Dynamics (MD) Simulations

Expertise & Causality: MD simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior rather than a static picture.[19] Starting with a known structure (perhaps from SCXRD), an MD simulation can reveal how a supramolecular assembly behaves in a simulated aqueous environment, assessing its stability and conformational flexibility.[20][28] The validity of an MD simulation is entirely dependent on the quality of the "force field"—a set of parameters that defines the potential energy of the system. Choosing a well-validated force field for the specific molecules of interest is the most critical decision in setting up the simulation.

Synergistic Workflow: Integrating Experiment and Computation

The most powerful insights come from combining these techniques into a cohesive workflow. A typical project might follow these steps, where each stage validates and informs the next.

Workflow SCXRD SCXRD (Solid-State Structure) DFT DFT (Interaction Energy) SCXRD->DFT Provides initial geometry MD MD Simulation (Solution Dynamics) SCXRD->MD Provides starting coordinates NMR NMR (Solution H-Bonding) NMR->DFT Confirms H-bond sites predicted by MEP ITC ITC (Solution Thermodynamics) ITC->DFT Experimental ΔH validates calculated binding energy DFT->MD MD->NMR Predicts solution conformations for comparison MD->ITC Provides structural context for ΔH/ΔS

Caption: A synergistic workflow for analyzing supramolecular systems.

  • Hypothesis & Synthesis: Design and synthesize the aminopyrimidine ligand system.

  • Structural Foundation (SCXRD): Obtain a high-resolution crystal structure. This provides the definitive solid-state geometry of the interactions.[10]

  • Energetic Analysis (DFT): Use the coordinates from the SCXRD structure to perform DFT calculations. This quantifies the strength of the observed hydrogen bonds and π-stacking interactions.[8]

  • Solution Dynamics (MD): Use the same structure as a starting point for an MD simulation in a water box. This tests whether the interactions observed in the crystal are stable in a dynamic, solvated environment.[28]

  • Experimental Validation (NMR & ITC): Perform NMR titrations to confirm that the key hydrogen bonds identified in the crystal and MD simulation persist in solution. Use ITC to measure the overall thermodynamic driving forces for the binding, which can then be rationalized by the specific interactions seen in the structures and simulations.[24]

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The responsible management and disposal of compounds like Methyl 4-amino-6-methylpyrimidine-2-carboxylate are not merely regulatory hurdles but are fundamental to ensuring laboratory safety, environmental stewardship, and the trustworthiness of our operations. This guide provides a detailed, procedural framework for the safe handling and disposal of this pyrimidine derivative, grounded in established safety protocols and environmental regulations.

Hazard Assessment and Characterization

Understanding the hazard profile of a chemical is the cornerstone of its safe management. While comprehensive toxicological data for this compound may be limited, its structural motifs—a substituted pyrimidine core—allow us to infer a hazard profile based on analogous compounds. Pyrimidine derivatives are frequently classified as irritants and can be harmful if improperly handled.[1][2][3]

Table 1: Physicochemical Properties and Hazard Profile

PropertyDescriptionSource(s)
Physical State Typically a solid powder.[4]
Known & Anticipated Hazards - Skin Irritation: Causes skin irritation. - Eye Irritation: Causes serious eye irritation. - Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust. - Oral Toxicity: May be harmful if swallowed.[1][2][4][5][6]
Primary Incompatibilities Strong oxidizing agents, strong acids, and alkalis.[1][4][5]
Hazardous Decomposition Thermal decomposition can lead to the release of toxic and irritating gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

The causality behind these classifications lies in the chemical reactivity of the functional groups. The amino and carboxylate groups can interact with biological macromolecules, leading to irritation, while the nitrogen-containing heterocyclic ring can produce toxic oxides upon combustion. Therefore, treating this compound as hazardous waste is the only scientifically sound and responsible course of action.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal procedures begin, establishing a robust safety perimeter is essential. All operations involving this compound waste should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhaling fine dust particles.[6]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecification & RationaleSource(s)
Eye Protection Safety glasses with side-shields or chemical splash goggles. Essential to prevent eye irritation from airborne particles.[5][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Protects against direct skin contact and irritation.[2][7]
Body Protection A standard laboratory coat. Protects skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if dust formation is significant.[1]

Step-by-Step Disposal Procedure

The mandated and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor.[3][8] Under no circumstances should this chemical or its rinsate be discharged into drains or mixed with general, non-hazardous waste .[4][8]

Step 1: Waste Identification and Segregation Isolate all waste materials containing this compound. This includes surplus or expired reagent, reaction byproducts, and contaminated labware (e.g., pipette tips, weighing boats, filter paper). This waste stream must be classified as hazardous chemical waste and segregated with other solid, non-halogenated organic waste.[7][9] This segregation is critical to prevent dangerous reactions with incompatible waste streams, such as strong oxidizers.[1][4][10]

Step 2: Containerization Collect all solid waste in a suitable, dedicated hazardous waste container.[8]

  • Material Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastics are preferred.[9]

  • Condition: Ensure the container is in good condition, free from leaks, and has a tightly sealing lid.[7]

  • Procedure: Keep the container closed at all times except when actively adding waste.[9]

Step 3: Labeling Proper labeling is a legal requirement and essential for the safety of all personnel.[10] The waste container must be clearly and indelibly labeled with the following information:

  • The words "Hazardous Waste" .[7][10]

  • The full chemical name: "this compound" . Do not use abbreviations.[10]

  • A clear indication of the primary hazards (e.g., "Irritant," "Toxic" ).[7]

  • The date on which the first quantity of waste was added to the container (the accumulation start date).[7]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Segregation: Within the SAA, ensure the container is stored away from incompatible materials.[10]

  • Accumulation Limits: Adhere to regulatory limits on the volume of waste (typically up to 55 gallons of non-acute waste) and the accumulation time (up to one year, provided volume limits are not exceeded).[9] Once a container is full, it must be removed from the SAA within three days.[10]

Step 5: Arranging for Professional Disposal Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[8] Provide them with the full details of the waste stream. The standard disposal method for this type of organic solid is controlled incineration at a permitted facility.[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in Table 2 before attempting any cleanup.

  • Containment: For solid spills, prevent the further spread of dust. Do not use compressed air.

  • Cleanup: Carefully sweep or gently vacuum the solid material.[11] Place the collected material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.[7][11] Avoid actions that generate dust.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Empty Containers

Containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Crucially, the first rinsate is acutely hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates should also be collected for disposal.[8]

  • Final Disposal: After proper triple-rinsing, the defaced container may be disposed of as non-hazardous solid waste, pending institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.

G Workflow for Proper Disposal of this compound A Waste Generation (Surplus chemical, contaminated labware) B Step 1: Segregate as Solid Organic Hazardous Waste A->B I Spill Occurs A->I C Step 2: Place in Compatible, Sealed Container B->C D Step 3: Label Container ('Hazardous Waste', full name, hazards, date) C->D E Step 4: Store in Designated Satellite Accumulation Area (SAA) D->E F Is container full or accumulation time limit reached? E->F F->E No G Step 5: Contact EH&S for Pickup and Professional Disposal F->G Yes H Licensed Hazardous Waste Facility (Controlled Incineration) G->H J Execute Spill Management Protocol I->J J->C Collect spill debris into waste container

Caption: Disposal workflow from generation to final disposal.

References

  • Chemical Waste Management in Laboratories: Laws, Regulations, and Best Practices. (n.d.). Google Cloud.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Managing Hazardous Waste Generated in Laboratories. (n.d.). Ohio EPA.
  • Safety Data Sheet for 2-Amino-4-hydroxy-6-methylpyrimidine. (2015). Fisher Scientific.
  • Safety Data Sheet for 4-Amino-6-chloro-2-methylpyrimidine. (2014). Fisher Scientific.
  • Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine. (2024). TCI Chemicals.
  • Methyl 4-aminopyridine-2-carboxylate. (n.d.). PubChem.
  • 4-Amino-2-methylpyrimidine-5-carbonitrile Safety Data Sheet. (n.d.). Apollo Scientific.
  • Methyl pyrimidine-4-carboxylate Safety Data Sheet. (2023). MedChemExpress.
  • 2-Amino-6-Methylpyridine Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 2-Amino-4-Methylpyrimidine, 97% Material Safety Data Sheet. (n.d.). Cole-Parmer.
  • Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

Personal protective equipment for handling Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, immediate safety and logistical information for handling Methyl 4-amino-6-methylpyrimidine-2-carboxylate. As Senior Application Scientists, our goal is to empower you with the technical knowledge and practical steps necessary to ensure a safe and efficient laboratory environment. This document is structured to provide a deep, logical understanding of the procedures, moving beyond a simple checklist to explain the "why" behind each recommendation.

Hazard Identification and Risk Assessment: A Proactive Approach

Before handling this compound, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, hazard information can be inferred from structurally similar compounds such as aminopyrimidines and pyridine derivatives.[1][2]

Based on aggregated data, this compound should be handled as a substance that is:

  • Harmful if swallowed .[3]

  • Causes skin irritation .[3][4]

  • Causes serious eye irritation .[3][4]

  • May cause respiratory irritation .[3][5]

The aminopyridine structure suggests potential toxicity, as these compounds are known to be readily absorbed through the skin and gastrointestinal tract.[2] Therefore, a conservative approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating the risks associated with this compound. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles or a full-face shield are mandatory to protect against accidental splashes.[1][6] Standard safety glasses do not provide adequate protection from splashes.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required.[1] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[7]
Body Protection A laboratory coat is essential to protect skin and clothing from contamination.[8] Ensure the lab coat is fully buttoned.
Footwear Closed-toe shoes are required to protect against spills and falling objects.[1]
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[6][9] If there is a risk of aerosol formation and a fume hood is not available, a NIOSH-approved respirator is necessary.[6][7]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling This compound AssessTask Assess Task: - Weighing solid? - Preparing solution? - Risk of splash/aerosol? Start->AssessTask BasePPE Standard PPE: - Lab Coat - Closed-toe Shoes AssessTask->BasePPE EyeProtection Eye Protection: - Chemical Goggles - Face Shield (if high splash risk) AssessTask->EyeProtection HandProtection Hand Protection: - Nitrile or Neoprene Gloves AssessTask->HandProtection RespiratoryProtection Respiratory Protection: - Chemical Fume Hood (preferred) - Respirator (if fume hood unavailable) AssessTask->RespiratoryProtection FinalCheck Final Check: - All PPE correctly worn? - Emergency equipment accessible? BasePPE->FinalCheck EyeProtection->FinalCheck HandProtection->FinalCheck RespiratoryProtection->FinalCheck Proceed Proceed with Task FinalCheck->Proceed Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep 1. Hazard Assessment & PPE Selection Weigh 2. Weigh Solid Prep->Weigh Dissolve 3. Dissolve/Use in Reaction Weigh->Dissolve Decon 4. Decontaminate Work Area Dissolve->Decon RemovePPE 5. Remove PPE Decon->RemovePPE Segregate 6. Segregate Waste (Solid, Liquid, Sharps) RemovePPE->Segregate LabelStore 7. Label & Store Waste Container Securely Segregate->LabelStore Dispose 8. Professional Disposal LabelStore->Dispose

Caption: Workflow for handling and disposal.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spills
  • Evacuate : Evacuate all non-essential personnel from the immediate area. [1]2. Ventilate : Ensure the area is well-ventilated. [1]3. Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. [1]4. Collect : Carefully collect the absorbed material and place it in a labeled hazardous waste container. [1]5. Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. [1]6. Report : Report the spill to your institution's Environmental Health and Safety (EHS) department. [1]

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [10]Seek immediate medical attention. [4]* Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. [4]If skin irritation occurs, seek medical advice. [4]* Inhalation : Remove the individual to fresh air. [4]If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. [10]If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [10]Seek immediate medical attention.

References

  • BenchChem. (n.d.). Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2015). SAFETY DATA SHEET.
  • MedChemExpress. (2023). Methyl pyrimidine-4-carboxylate-SDS.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-Methylpyrimidine, 97%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.